molecular formula C5H9IO2 B1609826 Ethyl 2-iodopropionate CAS No. 31253-08-4

Ethyl 2-iodopropionate

Cat. No.: B1609826
CAS No.: 31253-08-4
M. Wt: 228.03 g/mol
InChI Key: AVMMXNKUHBWIMU-UHFFFAOYSA-N
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Description

Ethyl 2-Iodopropionate ( 31253-08-4) is a high-purity alkyl iodide ester that serves as a critical initiator and chain transfer agent in controlled radical polymerization (CRP) . Its primary research value lies in organocatalyzed living radical polymerization, where it enables the synthesis of polymers with well-defined architectures and low polydispersity when used with catalysts such as tributylmethylphosphonium iodide or tetrabutylammonium iodide . The compound functions through a degenerative chain transfer mechanism, where the iodine atom is reversibly transferred to growing polymer chains, creating a dynamic equilibrium between active and dormant species that minimizes termination reactions and allows for precise molecular weight control . The most common and reliable synthesis of Ethyl 2-Iodopropionate is via a Finkelstein halogen exchange reaction, starting from ethyl 2-bromopropionate and sodium iodide in dry acetone, which provides the product in good yields . This compound is characterized by its high reactivity, attributable to the relatively weak carbon-iodine bond, which is essential for its efficiency in polymerization initiation . Researchers should note that Ethyl 2-Iodopropionate is a light- and air-sensitive liquid and requires storage at low temperatures (frozen, below 0°C) under an inert atmosphere . It is a combustible liquid and can cause skin and serious eye irritation, necessitating appropriate personal protective equipment during handling . Ethyl 2-Iodopropionate is intended for research applications only and is not for diagnostic or therapeutic use .

Properties

IUPAC Name

ethyl 2-iodopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMMXNKUHBWIMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448465
Record name ETHYL 2-IODOPROPIONATE
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Molecular Weight

228.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31253-08-4
Record name ETHYL 2-IODOPROPIONATE
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Record name Ethyl 2-Iodopropionate
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 2-Iodopropionate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Ethyl 2-Iodopropionate in Modern Organic Synthesis

Ethyl 2-iodopropionate is a valuable and highly reactive organoiodine compound that serves as a key building block in a multitude of organic transformations. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the introduction of a propionate moiety is a common strategy in the design of bioactive molecules. This guide provides a comprehensive overview of the synthesis, characterization, and practical applications of ethyl 2-iodopropionate, with a focus on providing researchers and drug development professionals with the detailed technical information necessary for its effective use in the laboratory.

Core Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety hazards associated with ethyl 2-iodopropionate is paramount for its safe handling and successful application.

PropertyValueSource
Molecular Formula C₅H₉IO₂PubChem[1]
Molecular Weight 228.03 g/mol PubChem[1]
Appearance Colorless to light yellow liquid
Boiling Point 79 °C at 28 mmHg
Density 1.662 g/cm³ at 17 °C
Refractive Index 1.4940 to 1.4980

Safety Profile: Ethyl 2-iodopropionate is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

Precautionary Statements:

  • Wash skin thoroughly after handling.

  • Wear protective gloves/eye protection/face protection.

  • IF ON SKIN: Wash with plenty of water.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthetic Pathways: From Precursors to the Final Product

The synthesis of ethyl 2-iodopropionate can be approached from several different starting materials. The most common and practical routes involve the conversion of more readily available 2-halopropionates or the derivatization of ethyl lactate.

I. Synthesis from Ethyl 2-Bromopropionate via the Finkelstein Reaction

The Finkelstein reaction is a classic and highly efficient method for the preparation of alkyl iodides from the corresponding alkyl chlorides or bromides. This Sₙ2 reaction is driven to completion by the precipitation of the insoluble sodium halide salt in acetone.


}

Finkelstein reaction for Ethyl 2-iodopropionate synthesis.

In-Depth Protocol:

  • Reaction Setup: A dry, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser is charged with anhydrous acetone and sodium iodide.

  • Addition of Substrate: Ethyl 2-bromopropionate is added to the stirred suspension of sodium iodide in acetone.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a specified period, typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated sodium bromide is removed by filtration.

  • Purification: The filtrate, containing the crude ethyl 2-iodopropionate, is concentrated under reduced pressure. The residue is then purified by vacuum distillation to yield the final product.

II. Two-Step Synthesis from Ethyl Lactate

An alternative and cost-effective route begins with the readily available and bio-sourced ethyl lactate. This pathway involves a two-step process: the conversion of the hydroxyl group to a better leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with iodide. A more direct approach involves the conversion of ethyl lactate to ethyl 2-chloropropionate, which can then be subjected to a Finkelstein reaction. A patented process describes the chlorination of alkyl lactates using thionyl chloride[2].


}

Two-step synthesis of Ethyl 2-iodopropionate from Ethyl Lactate.

Conceptual Protocol:

  • Chlorination of Ethyl Lactate: Ethyl lactate is reacted with a chlorinating agent, such as thionyl chloride, typically in the presence of a catalytic amount of a base like pyridine, to yield ethyl 2-chloropropionate[2].

  • Purification of Intermediate: The crude ethyl 2-chloropropionate is purified, for instance, by distillation under reduced pressure.

  • Finkelstein Reaction: The purified ethyl 2-chloropropionate is then subjected to the Finkelstein reaction with sodium iodide in acetone, as described in the previous section, to afford the desired ethyl 2-iodopropionate.

Comprehensive Characterization: A Multi-Technique Approach

The unambiguous identification and purity assessment of the synthesized ethyl 2-iodopropionate require a combination of spectroscopic techniques.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum of ethyl 2-iodopropionate is expected to show three distinct signals:

  • A quartet for the methine proton (-CH(I)-) coupled to the three protons of the adjacent methyl group.

  • A quartet for the methylene protons (-O-CH₂-CH₃) of the ethyl group, coupled to the three protons of the terminal methyl group.

  • A doublet for the methyl protons (-CH(I)-CH₃) coupled to the single methine proton.

  • A triplet for the terminal methyl protons (-O-CH₂-CH₃) of the ethyl group, coupled to the two methylene protons.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will exhibit five distinct signals corresponding to the five carbon atoms in the molecule:

  • The carbonyl carbon of the ester group.

  • The methine carbon bearing the iodine atom.

  • The methylene carbon of the ethyl group.

  • The methyl carbon adjacent to the methine carbon.

  • The terminal methyl carbon of the ethyl group.

Based on data for analogous compounds like 2-iodopropane and iodoethane, the carbon attached to the iodine is expected to be significantly shielded[3][4].

II. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands for ethyl 2-iodopropionate include:

  • A strong absorption band around 1730-1750 cm⁻¹ , characteristic of the C=O stretching vibration of the ester functional group.

  • C-H stretching vibrations in the region of 2850-3000 cm⁻¹ .

  • C-O stretching vibrations around 1000-1300 cm⁻¹ .

  • The C-I stretching vibration is expected to appear in the fingerprint region, typically below 600 cm⁻¹ .

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

  • The molecular ion peak (M⁺) should be observed at m/z = 228.

  • A prominent fragment resulting from the loss of an iodine radical (•I) leading to a peak at m/z = 101 .

  • Loss of the ethyl group (-CH₂CH₃) would result in a fragment at m/z = 199 .

  • Loss of the ethoxy group (-OCH₂CH₃) would give a fragment at m/z = 183 .

  • Cleavage of the C-I bond is a common fragmentation pathway for iodoalkanes, leading to a significant peak for the iodine cation at m/z = 127 [5][6].

Applications in Drug Development and Organic Synthesis

Ethyl 2-iodopropionate and its congeners are pivotal intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The 2-propionate structural motif is present in the important class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens".

  • Naproxen Synthesis: While not a direct precursor in the most common industrial synthesis of Naproxen, analogs of ethyl 2-halopropionates can be utilized in the development of novel synthetic routes to this widely used NSAID[1][7][8].

  • Clofibrate Analogs: Clofibrate, a lipid-lowering agent, and its analogs often feature a 2-phenoxy-2-methylpropionate core. Ethyl 2-iodopropionate can serve as a reactive precursor for the synthesis of novel derivatives of this class of drugs[9][10][11].

  • General Organic Synthesis: Beyond specific drug targets, ethyl 2-iodopropionate is a versatile reagent for introducing an ethyl propionate moiety into a wide range of organic molecules through nucleophilic substitution reactions.

Conclusion: A Key Reagent for Innovation

This technical guide has provided a comprehensive overview of the synthesis, characterization, and application of ethyl 2-iodopropionate. Its straightforward preparation via the Finkelstein reaction and its utility as a reactive building block make it an indispensable tool for researchers and professionals in the fields of organic synthesis and drug development. A thorough understanding of its properties, synthetic routes, and characterization data, as outlined in this guide, will enable scientists to effectively and safely utilize this versatile reagent in their pursuit of novel chemical entities.

References

  • Eastwood, F. W., et al. (1970). The Synthesis of (±)-Naproxen. Australian Journal of Chemistry, 23(8), 1591-1597.
  • PubChem. (n.d.). Ethyl 2-iodopropionate. National Center for Biotechnology Information. Retrieved from [Link][1]
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of iodoethane. Retrieved from [Link][5]
  • Ashnagar, A., et al. (2008). Synthesis of A Series of Clofibrate Drugs. Oriental Journal of Chemistry, 24(2), 657-660.
  • Gant, T. G. (1981). U.S. Patent No. 4,334,083. Washington, DC: U.S. Patent and Trademark Office.[2]
  • Finkelstein, H. (1910). Über die Darstellung von Jod-, Cyan- und Rhodan-alkylen aus den entsprechenden Chlor- und Brom-derivaten. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532.
  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 2-iodopropane. Retrieved from [Link][3]
  • Harrison, I. T., & Harrison, S. (1967). A new synthesis of (±)-naproxen. Journal of Medicinal Chemistry, 10(5), 993-994.
  • Jagodziński, T. S., Wesołowska, A., & Sośnicki, J. G. (2000). Reactions of Secondary β-Ketothioamides with Ethyl Bromoacetate and Ethyl 2-Bromopropionate. The Synthesis of N-Substituted 2-Acylmethylidene-1,3-thiazolin-4-ones. Polish Journal of Chemistry, 74(8), 1101-1109.
  • Rahman, S. M. A., et al. (2023). Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. Dhaka University Journal of Pharmaceutical Sciences, 22(1), 105-114.
  • Rieu, J. P., et al. (1986). A new industrial synthesis of naproxen. Tetrahedron, 42(15), 4095-4102.
  • Thorp, J. M., & Waring, W. S. (1962). Modification of metabolism and distribution of lipids by ethyl chlorophenoxyisobutyrate.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer Science & Business Media.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-iodopropane. Retrieved from [Link][6]
  • Harrington, P. J., & Lodewijk, E. (1997). Twenty Years of Naproxen Technology. Organic Process Research & Development, 1(1), 72-76.
  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of iodoethane. Retrieved from [Link][4]
  • Gennaro, A. R. (Ed.). (1995). Remington: The Science and Practice of Pharmacy. Mack Publishing Company.

Sources

Physical and chemical properties of Ethyl 2-iodopropionate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-Iodopropionate

Introduction

Ethyl 2-iodopropionate is a halogenated ester of significant interest to the scientific community, particularly those engaged in organic synthesis, polymer chemistry, and drug development. As a versatile reagent, its reactivity is primarily dictated by the presence of an iodine atom on the carbon alpha to the carbonyl group. This structural feature renders it an excellent alkylating agent and a valuable initiator in controlled radical polymerization processes. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic profile, reactivity, and handling protocols, designed to equip researchers with the technical knowledge required for its effective application.

Molecular Structure and Identification

The identity of a chemical compound is fundamentally defined by its structure. Ethyl 2-iodopropionate possesses a straightforward structure comprising a propionate backbone, an ethyl ester group, and an iodine substituent at the C2 position.

Caption: 2D Chemical Structure of Ethyl 2-iodopropionate.

Table 1: Compound Identifiers

Identifier Value Source(s)
IUPAC Name ethyl 2-iodopropanoate [1]
CAS Number 31253-08-4 [2][3][4]
Molecular Formula C₅H₉IO₂ [1][2][4]
Molecular Weight 228.03 g/mol [1][2][3]
Canonical SMILES CCOC(=O)C(C)I [1][5]
InChI InChI=1S/C5H9IO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3 [1][6]

| InChIKey | AVMMXNKUHBWIMU-UHFFFAOYSA-N |[1][6] |

Physicochemical Properties

The physical state and properties of a compound dictate its handling, purification, and reaction conditions. Ethyl 2-iodopropionate is a liquid with a characteristic appearance and moderate boiling point under reduced pressure.

Table 2: Key Physicochemical Data

Property Value Source(s)
Appearance Light yellow to orange clear liquid [4][6][7]
Boiling Point 79 °C @ 28 mmHg (3.7 kPa) [2][4][8]
Density 1.66 - 1.67 g/mL [2][3][4]
Refractive Index (n²⁰/D) ~1.50 [2][9]

| LogP | 1.373 |[2][3] |

Stability and Storage: Ethyl 2-iodopropionate is sensitive to heat, light, and air.[4][9] Exposure to these conditions can cause decomposition, often indicated by a darkening of the liquid to a yellow or reddish hue due to the formation of dissolved iodine.[10] For long-term storage and to maintain purity, it should be kept in a tightly sealed container, protected from light, and stored at low temperatures (-20°C to <0°C).[4][6]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds.

Infrared (IR) Spectroscopy

The IR spectrum of Ethyl 2-iodopropionate is dominated by the vibrations of its ester functional group. Key expected absorptions include:

  • C=O Stretch: A strong, sharp peak around 1730-1750 cm⁻¹ , characteristic of the ester carbonyl group.[11]

  • C-O Stretch: A strong peak in the 1150-1250 cm⁻¹ region, corresponding to the C-O single bond of the ester.

  • C-H Stretch: Peaks just below 3000 cm⁻¹ due to the sp³ hybridized C-H bonds of the ethyl and methyl groups.

  • C-I Stretch: A weaker absorption in the fingerprint region, typically around 500-600 cm⁻¹ .[12] The presence of this band is indicative of the iodo-substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is predicted to show four distinct signals:

    • A doublet at approximately 1.8-2.0 ppm , integrating to 3H, for the methyl protons (-CH(I)CH₃ ). The signal is split by the adjacent methine proton.

    • A quartet at approximately 4.4-4.6 ppm , integrating to 1H, for the methine proton (-CH (I)CH₃). This proton is coupled to the three protons of the adjacent methyl group.

    • A quartet at approximately 4.2-4.3 ppm , integrating to 2H, for the methylene protons of the ethyl ester (-OCH₂ CH₃). This signal arises from coupling to the adjacent methyl group.

    • A triplet at approximately 1.2-1.4 ppm , integrating to 3H, for the terminal methyl protons of the ethyl ester (-OCH₂CH₃ ).

  • ¹³C NMR: The carbon NMR spectrum is predicted to exhibit five signals, corresponding to each unique carbon environment in the molecule.[13]

    • ~170 ppm: Carbonyl carbon of the ester.

    • ~62 ppm: Methylene carbon of the ethyl group (-OC H₂CH₃).

    • ~20-25 ppm: Methine carbon bearing the iodine atom (-C H(I)-). The iodine atom's electronegativity and heavy atom effect influence this shift.

    • ~22 ppm: Methyl carbon alpha to the iodine (-CH(I)C H₃).

    • ~14 ppm: Terminal methyl carbon of the ethyl group (-OCH₂C H₃).

Mass Spectrometry (MS)

Under electron ionization (EI) conditions, the mass spectrum of Ethyl 2-iodopropionate would be expected to show a molecular ion peak (M⁺ ) at m/z 228. The most characteristic fragmentation pathway involves the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule.[14] This would result in a prominent peak corresponding to the loss of an iodine atom ([M-I]⁺) at m/z 101. Another significant fragment would likely be the loss of the ethoxy group ([M-OCH₂CH₃]⁺) at m/z 183.

Chemical Properties and Reactivity

The synthetic utility of Ethyl 2-iodopropionate stems from the electrophilic nature of the α-carbon and the excellent leaving group ability of the iodide ion.

Nucleophilic Substitution

The compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles. The electron-withdrawing ester group further activates the α-carbon toward nucleophilic attack. This makes it a valuable reagent for introducing a propionate moiety onto various substrates.

cluster_reactants Reactants cluster_products Products EtO₂CCH(I)CH₃ Ethyl 2-iodopropionate Nu⁻ Nucleophile (e.g., RO⁻, R₂N⁻, CN⁻) EtO₂CCH(Nu)CH₃ Substituted Product I⁻ Iodide Ion (Leaving Group)

Caption: General Sₙ2 reaction pathway of Ethyl 2-iodopropionate.

Application in Polymer Chemistry

Alkyl iodides, including Ethyl 2-iodopropionate, are efficient initiators for organocatalyzed living radical polymerization (LRP).[7] This technique allows for the synthesis of polymers with low polydispersity and a high degree of control over molecular weight, without the need for transition metal catalysts. The mechanism involves a reversible activation of the dormant C-I bond by an organocatalyst.

Use in Cross-Coupling Reactions

As a reactive alkyl halide, Ethyl 2-iodopropionate can serve as a building block in various cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental for constructing complex molecular architectures in fine chemicals and pharmaceuticals.[4]

Experimental Protocols

Synthesis via Finkelstein Reaction

A common and efficient method for preparing iodoalkanes is the Finkelstein reaction, which involves treating a corresponding chloro- or bromoalkane with an alkali metal iodide.

Objective: To synthesize Ethyl 2-iodopropionate from Ethyl 2-bromopropionate.

Materials:

  • Ethyl 2-bromopropionate

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide in anhydrous acetone (approximately 1.5 molar equivalents relative to the bromo-ester).

  • Addition of Reactant: To the stirring solution, add Ethyl 2-bromopropionate (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the formation of a white precipitate (sodium bromide, which is insoluble in acetone). Let the reaction proceed for 12-24 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and filter off the precipitate. Concentrate the filtrate under reduced pressure to remove most of the acetone.

  • Extraction: Dilute the residue with diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate (to remove any residual iodine), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation, collecting the fraction corresponding to the boiling point of Ethyl 2-iodopropionate (79 °C @ 28 mmHg), to yield the final product as a clear, light-yellow liquid.

Characterization Workflow

start Synthesized Crude Product purify Purification (Vacuum Distillation) start->purify ir_spec Acquire IR Spectrum purify->ir_spec check_ir Verify C=O stretch (~1740 cm⁻¹) & C-I stretch (~550 cm⁻¹) ir_spec->check_ir nmr_spec Acquire ¹H and ¹³C NMR Spectra check_ir->nmr_spec  Pass fail Impure/Incorrect Product (Re-purify or Re-synthesize) check_ir->fail  Fail check_nmr Confirm Expected Shifts, Integrations, and Multiplicities nmr_spec->check_nmr ms_spec Acquire Mass Spectrum check_nmr->ms_spec  Pass check_nmr->fail  Fail check_ms Verify Molecular Ion (m/z 228) & [M-I]⁺ Fragment (m/z 101) ms_spec->check_ms final Confirmed Pure Ethyl 2-iodopropionate check_ms->final  Pass check_ms->fail  Fail

Caption: Post-synthesis characterization workflow for Ethyl 2-iodopropionate.

Safety and Handling

Proper safety precautions are mandatory when handling Ethyl 2-iodopropionate due to its irritant properties and potential reactivity.

Table 3: GHS Hazard Information

Hazard Class Code Description Source(s)
Skin Corrosion/Irritation H315 Causes skin irritation [1][6]
Serious Eye Damage/Irritation H319 Causes serious eye irritation [1][6]

| Flammable Liquids | H227 | Combustible liquid |[7] |

Recommended Handling Procedures:

  • Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors.[15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][15]

  • Avoiding Ignition: Keep away from heat, sparks, and open flames. Use grounded equipment to prevent static discharge.[16]

  • Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for proper disposal. Avoid discharge into the environment.[15]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

Ethyl 2-iodopropionate is a valuable and reactive intermediate in organic chemistry. Its well-defined physical properties, predictable spectroscopic signature, and versatile reactivity, centered around the C-I bond, make it a powerful tool for researchers. A thorough understanding of its characteristics, combined with stringent adherence to safety and handling protocols, is paramount for its successful and safe application in the laboratory.

References

  • LookChem. (n.d.). Ethyl 2-iodopropionate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10922254, Ethyl 2-Iodopropionate. Retrieved from [Link]

  • Chemsrc. (n.d.). ETHYL 2-IODOPROPIONATE | CAS#:31253-08-4. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-Iodopropionate. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 2-iodopropionate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11299482, Ethyl 2-Iodo-2-methylpropionate. Retrieved from [Link]

  • LabSolutions. (n.d.). Ethyl 2-Iodo-2-methylpropionate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-iodopropane. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 2-iodopropionate (C5H9IO2). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-iodopropane. Retrieved from [Link]

  • ResearchGate. (n.d.). IR and excess spectra of the ethyl propionate. Retrieved from [Link]

  • University of Alberta. (n.d.). 2-iodopropane (NMR Spectrum). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-iodopropane. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of ethyl 2-chloropropionate. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Reagents: (i) Ethyl 2-bromopropionate, anh. K2CO3 and dry.... Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl 2-nitropropionate (CAS 2531-80-8). Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl iodide. Retrieved from [Link]

Sources

Ethyl 2-iodopropionate: A Comprehensive Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-iodopropionate is a versatile halogenated ester that serves as a valuable building block in modern organic synthesis. Its utility is primarily derived from the presence of an iodine atom at the α-position to the carbonyl group, which acts as an excellent leaving group in a variety of nucleophilic substitution reactions. This, combined with the reactivity of the ester moiety, makes it a powerful tool for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and drug development. This guide provides an in-depth overview of the chemical properties, synthesis, key reactions, and applications of Ethyl 2-iodopropionate, with a focus on providing practical, field-proven insights for researchers and drug development professionals.

Chemical Identity and Properties

A clear understanding of the fundamental properties of a reagent is paramount for its effective and safe use in any experimental setting.

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) has assigned the number 31253-08-4 to Ethyl 2-iodopropionate.[1][2] Researchers may encounter this compound under various synonyms in literature and commercial catalogs. A comprehensive list is provided below for ease of identification.

  • Ethyl 2-iodopropanoate[1][2]

  • 2-Iodopropionic Acid Ethyl Ester[1]

  • Propanoic acid, 2-iodo-, ethyl ester

  • ethyl DL-2-iodopropionate

  • 2-Jod-propionsaeure-aethylester[3]

  • 2-YODOPROPIONATO DE ETILO (Spanish)[4]

  • 2-IODOPROPIONATE D'ÉTHYLE (French)[4]

  • 2-ヨードプロピオン酸エチル (Japanese)[4]

Physicochemical Properties

The physical and chemical properties of Ethyl 2-iodopropionate are summarized in the table below. These data are critical for reaction setup, purification, and safety considerations.

PropertyValueSource(s)
Molecular Formula C₅H₉IO₂[1][2]
Molecular Weight 228.03 g/mol [1][2]
Appearance Light yellow to orange clear liquid[5]
Boiling Point 79 °C at 28 mmHg (3.7 kPa)[6]
Density 1.67 g/mL at 20 °C[6]
Refractive Index (n²⁰/D) 1.50[7]
Solubility Soluble in common organic solvents (e.g., ether, ethanol); insoluble in water.[8]
Sensitivity Light, air, and heat sensitive.[7]

Synthesis of Ethyl 2-iodopropionate

The most common and practical laboratory-scale synthesis of Ethyl 2-iodopropionate involves a halide exchange reaction, specifically the Finkelstein reaction. This method is favored due to the ready availability of the corresponding bromo or chloro precursors and the high efficiency of the transformation.

The Finkelstein Reaction: A Protocol for Halide Exchange

The Finkelstein reaction is an S(_N)2 reaction that involves the exchange of one halogen atom for another. The reaction is driven to completion by exploiting the differential solubility of the halide salts in a polar aprotic solvent, typically acetone. Sodium iodide is soluble in acetone, while the resulting sodium bromide or sodium chloride is not, causing it to precipitate and drive the equilibrium towards the desired iodoalkane.[9]

The synthesis of Ethyl 2-iodopropionate can be efficiently achieved from its more common and less expensive precursor, Ethyl 2-bromopropionate.

Finkelstein_Reaction reactant1 Ethyl 2-bromopropionate solvent Acetone (solvent) Reflux reactant1->solvent reactant2 +  NaI reactant2->solvent product1 Ethyl 2-iodopropionate product2 +  NaBr↓ (precipitate) solvent->product1 solvent->product2

Caption: Finkelstein reaction for the synthesis of Ethyl 2-iodopropionate.

Detailed Experimental Protocol: Synthesis from Ethyl 2-bromopropionate

This protocol is adapted from the classic Finkelstein reaction conditions, optimized for the synthesis of α-halo esters.[9]

Materials:

  • Ethyl 2-bromopropionate

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous sodium iodide (1.5 equivalents relative to the bromoester).

  • Solvent and Substrate Addition: Add anhydrous acetone to the flask to create a suspension (approximately 4-5 mL of acetone per gram of sodium iodide). To this stirring suspension, add Ethyl 2-bromopropionate (1.0 equivalent).

  • Reaction: Heat the reaction mixture to a gentle reflux using a heating mantle. The reaction is typically complete within 2-4 hours. The progress can be monitored by TLC or GC-MS. The formation of a white precipitate (sodium bromide) is a visual indicator of the reaction's progress.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the precipitated sodium bromide. Wash the precipitate with a small amount of acetone.

    • Combine the filtrate and the washings and concentrate the solution using a rotary evaporator to remove the bulk of the acetone.

    • Dilute the residue with diethyl ether and transfer it to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

    • The crude Ethyl 2-iodopropionate can be purified by vacuum distillation to yield a light-yellow liquid.

Key Reactions and Synthetic Utility

The synthetic power of Ethyl 2-iodopropionate stems from its ability to participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. The high reactivity of the C-I bond makes it a superior substrate compared to its chloro and bromo analogs in many transformations.

Nucleophilic Substitution Reactions

As a secondary α-halo ester, Ethyl 2-iodopropionate readily undergoes S(_N)2 reactions with a variety of nucleophiles. The iodide is an excellent leaving group, facilitating these transformations under mild conditions.

Nucleophilic_Substitution reactant Ethyl 2-iodopropionate arrow S(N)2 Pathway reactant->arrow nucleophile +  Nu⁻ nucleophile->arrow product α-Substituted Propionate Ester leaving_group +  I⁻ arrow->product arrow->leaving_group

Caption: General scheme for nucleophilic substitution of Ethyl 2-iodopropionate.

Application in the Synthesis of β-Amino Acids: A particularly relevant application for drug development is the synthesis of β-amino acids. These are crucial components of peptidomimetics and various pharmaceuticals, often imparting improved metabolic stability and target selectivity.[2] A common route to α-substituted β-amino esters involves the reaction of an α-halo ester with an amine or an azide, followed by reduction.

Detailed Experimental Protocol: Synthesis of Ethyl 2-azidopropionate

This protocol is based on established methods for the azidation of α-halo esters, which are precursors to β-amino acids.[4]

Materials:

  • Ethyl 2-iodopropionate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Ethyl 2-iodopropionate (1.0 equivalent) in anhydrous DMF (approximately 5 mL per gram of substrate).

  • Reagent Addition: Add sodium azide (1.2 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 12-24 hours. Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the C-I stretch and appearance of the azide stretch at ~2100 cm⁻¹).

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash them with water and then brine to remove the DMF and any unreacted sodium azide.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

    • The resulting Ethyl 2-azidopropionate is often of sufficient purity for subsequent reduction to the corresponding amine. If necessary, it can be purified by column chromatography on silica gel.

Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.

The Reformatsky Reaction

The Reformatsky reaction is a classic carbon-carbon bond-forming reaction that utilizes an organozinc reagent formed from an α-halo ester and zinc metal.[10] This "Reformatsky enolate" is less basic and less reactive than Grignard reagents or lithium enolates, allowing it to react chemoselectively with aldehydes and ketones without attacking the ester functionality.[11] The use of Ethyl 2-iodopropionate in this reaction is advantageous as the C-I bond is more readily activated by zinc than C-Br or C-Cl bonds. The reaction yields β-hydroxy esters, which are versatile intermediates in organic synthesis.

Reformatsky_Reaction E2IP Ethyl 2-iodopropionate Enolate Reformatsky Enolate (Organozinc Reagent) E2IP->Enolate 1. Oxidative Addition Zinc Zinc (Zn) Zinc->Enolate Adduct Zinc Adduct Enolate->Adduct 2. Nucleophilic Addition Carbonyl Aldehyde or Ketone (R'COR'') Carbonyl->Adduct Product β-Hydroxy Ester Adduct->Product 3. Acidic Work-up

Caption: Workflow of the Reformatsky reaction.

Detailed Experimental Protocol: Reaction with Benzaldehyde

This protocol is adapted from general procedures for the Reformatsky reaction.[12][13]

Materials:

  • Zinc dust, activated (e.g., by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum)

  • Iodine (a small crystal for activation)

  • Ethyl 2-iodopropionate

  • Benzaldehyde

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Zinc Activation and Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place activated zinc dust (2.0 equivalents). Add a small crystal of iodine. Gently heat the flask with a heat gun until the purple iodine vapor is observed, then allow it to cool. This further activates the zinc surface.

  • Reaction Initiation: Add anhydrous THF to the flask. In a separate flask, prepare a solution of Ethyl 2-iodopropionate (1.1 equivalents) and benzaldehyde (1.0 equivalent) in anhydrous THF.

  • Addition and Reaction: Add a small portion of the substrate solution to the vigorously stirring zinc suspension. The reaction should initiate, often indicated by a gentle reflux and the disappearance of the iodine color. Once initiated, add the remainder of the substrate solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for an additional 30-60 minutes to ensure complete reaction.

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Wash the combined organic layers with brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

    • The crude β-hydroxy ester can be purified by column chromatography on silica gel.

Applications in Drug Discovery and Development

The structural motifs accessible through reactions of Ethyl 2-iodopropionate are prevalent in many active pharmaceutical ingredients (APIs). The ability to introduce a propionate ester backbone with functionality at the α-position is a powerful strategy in medicinal chemistry.

Precursor to Chiral Building Blocks

As demonstrated, Ethyl 2-iodopropionate is a key precursor for the synthesis of α-substituted propionates, including α-amino esters. The introduction of chirality at this stage, either through chiral resolution or asymmetric synthesis, provides access to enantiomerically pure building blocks. These chiral β-amino acids are of high value as they are incorporated into peptidomimetics and complex natural product analogues with diverse therapeutic applications.[5] For example, they are key components in the synthesis of β-lactam antibiotics and other pharmacologically active heterocycles.[11][14]

A Case Study: The Synthesis of Apremilast Intermediates

While direct citation of Ethyl 2-iodopropionate in the synthesis of the PDE4 inhibitor Apremilast is not prevalent in readily available literature, the synthesis of its key chiral amine intermediate, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, often involves precursors structurally analogous to α-halopropionates.[15][16] Several patented synthetic routes utilize intermediates that could, in principle, be derived from or are related to the chemistry of Ethyl 2-iodopropionate. For instance, some routes involve the construction of a carbon backbone that mirrors the structure obtained from a Reformatsky-type or nucleophilic addition of a propionate equivalent. The principles of reactivity and the strategic bond disconnections learned from handling Ethyl 2-iodopropionate are directly applicable to the challenges encountered in the synthesis of such complex APIs.

The use of α-halo carbonyl compounds is a cornerstone of many industrial syntheses. The choice between iodo, bromo, or chloro analogues is often a balance of reactivity, cost, and availability. While bromo and chloro precursors are more common on an industrial scale due to cost, the higher reactivity of the iodo-compound makes it an excellent choice for laboratory-scale synthesis, process development, and situations where milder reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.

Safety and Handling

Ethyl 2-iodopropionate is a reactive chemical and should be handled with appropriate care.

  • General: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazards: Causes skin and serious eye irritation. It is a combustible liquid.[5]

  • Storage: Store in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). The compound is sensitive to light, air, and heat.[7]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Ethyl 2-iodopropionate is a potent and versatile synthetic intermediate with significant applications in organic chemistry, particularly for the synthesis of molecules relevant to drug discovery. Its high reactivity, governed by the excellent leaving group ability of the iodide atom, allows for efficient construction of C-C and C-heteroatom bonds through nucleophilic substitution and Reformatsky reactions. The ability to use this reagent to generate valuable building blocks, such as precursors to β-amino acids, underscores its importance for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to leveraging its full synthetic potential.

References

  • Goto, A., et al. (2013). Living Radical Polymerization with a Reversibly Activating Catalyst: A Chain-Growth Polymerization Mediated by an Organotellurium Compound. Journal of the American Chemical Society, 135(30), 11131–11139. Available at: [Link]

  • LookChem. (n.d.). Ethyl 2-iodopropionate. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Retrieved January 22, 2026, from [Link]

  • NROChemistry. (n.d.). Reformatsky Reaction. Retrieved January 22, 2026, from [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-Iodopropionate. Retrieved January 22, 2026, from [Link]

  • Alcaide, B., & Almendros, P. (2002). The chemistry of 2-azetidinones (β-lactams). Current Organic Chemistry, 6(3), 245-271.
  • Google Patents. (n.d.). CN104447445A - Preparation method for synthesizing apremilast intermediate.
  • Ningbo Inno Pharmchem Co., Ltd. (2025, March 5). Ethyl 2-bromopropionate: A Versatile Intermediate in Chemical Synthesis. Retrieved January 22, 2026, from [Link]

  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532.
  • LookChem. (n.d.). Ethyl 2-iodopropionate 31253-08-4. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved January 22, 2026, from [Link]

  • Chouthaiwale, P. V., Karabal, P. U., Suryavanshi, G., & Sudalai, A. (2010). Regiospecific Azidoiodination of Alkenes with Sodium Periodate, Potassium Iodide, and Sodium Azide: A High-Yield Synthesis of β-Iodoazides. Synthesis, 2010(22), 3879-3882. Available at: [Link]

  • Ojima, I., & Delaloge, F. (1997). Asymmetric synthesis of β-lactams via the ester enolate-imine cyclocondensation. Chemical Society Reviews, 26(5), 377-386.
  • Wikipedia. (n.d.). Finkelstein reaction. Retrieved January 22, 2026, from [Link]

  • Albright, S. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. Retrieved January 22, 2026, from [Link]

  • Organic Syntheses. (n.d.). ETHYL (Z)-β-IODOACRYLATE. Retrieved January 22, 2026, from [Link]

  • Ohtsuki, A., Lei, L., Tanishima, M., Goto, A., & Kaji, H. (2015). Star Polymer Synthesis by Living Radical Polymerization: Core-First and Arm-First Methods. Journal of the American Chemical Society, 137(16), 5610-5619. Available at: [Link]

  • Google Patents. (n.d.). US20180230097A1 - Process for preparation of apremilast and novel polymorphs thereof.
  • Google Patents. (n.d.). EP3181549A1 - Process for the preparation of apremilast.

Sources

An In-depth Technical Guide to the Spectral Data Analysis of Ethyl 2-iodopropionate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Analytical Imperative in Modern Chemistry

In the landscape of chemical research and pharmaceutical development, the unambiguous structural elucidation of molecules is paramount. It is the foundation upon which all subsequent investigations—be they mechanistic, kinetic, or biological—are built. Ethyl 2-iodopropionate (C₅H₉IO₂), a valuable building block in organic synthesis, serves as an exemplary case for demonstrating the power of a multi-faceted analytical approach. This guide eschews a simple recitation of data, instead adopting the perspective of an application scientist to delve into the why behind the spectral features. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are not merely data acquisition techniques but interrogative tools that, when used in concert, provide a comprehensive and self-validating portrait of molecular identity and purity.

Core Characteristics of Ethyl 2-iodopropionate

Before delving into its spectral signatures, understanding the fundamental properties of Ethyl 2-iodopropionate is essential. This provides the context for the spectral data we expect to observe.

  • Molecular Structure:

    Caption: Chemical structure of Ethyl 2-iodopropionate.

  • Physicochemical Properties:

PropertyValueSource
CAS Number 31253-08-4[1][2]
Molecular Formula C₅H₉IO₂[1][2]
Molecular Weight 228.03 g/mol [1][2]
Appearance Light yellow to orange clear liquid
Boiling Point 79 °C / 28 mmHg[1][3]
Density ~1.662 g/cm³ at 17 °C[1][3]
Refractive Index 1.4940 - 1.50[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule in solution.[4] By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can map the unique chemical environments and neighboring relationships within the structure.

Experimental Protocol: NMR Sample Preparation

A self-validating protocol ensures reproducibility and data integrity.

  • Solvent Selection: Dissolve approximately 10-20 mg of Ethyl 2-iodopropionate in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for moderately polar organics and its single residual proton peak (~7.26 ppm) that does not interfere with the analyte signals.

  • Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the solution. TMS is chemically inert and its protons produce a sharp singlet at 0.00 ppm, serving as the universal reference point for the chemical shift scale.[5]

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum on a spectrometer operating at a field strength of 300 MHz or higher for adequate signal dispersion.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides three key pieces of information: the number of unique proton environments (number of signals), the electronic environment of those protons (chemical shift), and the number of neighboring protons (splitting pattern or multiplicity).[6]

M [C₅H₉IO₂]⁺• m/z = 228 (Molecular Ion) F1 [C₅H₉O₂]⁺ m/z = 101 (Base Peak) M->F1 - •I F2 [C₃H₄IO]⁺ m/z = 183 M->F2 - •OC₂H₅ F3 [C₂H₄I]⁺ m/z = 155 M->F3 - •COOC₂H₅

Sources

An In-Depth Technical Guide to the Reactivity of α-Halo Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

α-Halo esters are a class of organic compounds characterized by the presence of a halogen atom (F, Cl, Br, I) at the carbon atom adjacent to the ester carbonyl group.[1] This unique structural arrangement confers a dual reactivity profile, making them exceptionally versatile and valuable intermediates in organic synthesis.[1] They serve as potent alkylating agents and are precursors to a wide array of more complex molecules.[1] Historically, α-halo esters were sometimes overlooked due to a perception of being overly reactive and sensitive to moisture.[2] However, a deeper understanding of their reactivity has led to their indispensable role in the synthesis of non-proteinogenic α-amino acids, heterocycles, and various bioactive compounds.[2]

This guide provides an in-depth exploration of the core principles governing the reactivity of α-halo esters, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of their key reactions, provide field-proven insights into experimental choices, and offer detailed protocols for their application in cornerstone synthetic transformations.

The Electronic Landscape of α-Halo Esters: A Tale of Two Electrophiles

The reactivity of α-halo esters is fundamentally dictated by the interplay of two electron-withdrawing groups—the halogen and the ester—flanking the α-carbon. This creates two primary electrophilic sites susceptible to nucleophilic attack: the α-carbon and the carbonyl carbon.

  • The α-Carbon: The electronegative halogen atom induces a significant dipole moment along the C-X bond, rendering the α-carbon electron-deficient and a prime target for SN2 reactions.[3]

  • The Carbonyl Carbon: As with all esters, the carbonyl carbon is inherently electrophilic and can be attacked by strong nucleophiles, leading to nucleophilic acyl substitution.

The competition between these two pathways is a central theme in the chemistry of α-halo esters and is influenced by the nature of the nucleophile, the halogen, the ester group, and the reaction conditions.

Furthermore, the presence of the ester group significantly acidifies the α-proton. This acidity is a critical feature, enabling the formation of enolates under basic conditions, which unlocks a different dimension of their reactivity, particularly in carbon-carbon bond-forming reactions.[4][5]

The Influence of the Halogen

The identity of the halogen atom has a profound impact on the reactivity of the α-halo ester. Generally, the reactivity in nucleophilic substitution reactions follows the trend I > Br > Cl > F, which correlates with the C-X bond strength and the leaving group ability of the halide ion. However, in some catalyzed reactions, this trend can be inverted. For instance, in certain thiourea-catalyzed transformations of α-haloglycine esters, the observed order of reactivity is Cl > Br >> F.[2] This anomaly is attributed to a "generalized" anomeric effect, where hyperconjugation between the nitrogen lone pair and the C-X antibonding orbital (n(N)→σ*(C–X)) enhances the nucleofugality of the halogen.[2]

Key Reaction Manifolds of α-Halo Esters

The rich reactivity of α-halo esters can be broadly categorized into three main classes of transformations: nucleophilic substitutions, enolate-mediated reactions, and reductions.

Nucleophilic Substitution Reactions

As potent alkylating agents, α-halo esters readily undergo nucleophilic substitution at the α-carbon.[1] These reactions typically proceed via an SN2 mechanism.[3]

Causality in Experimental Choices:

  • Nucleophile Selection: Less basic nucleophiles are generally preferred for reactions with α-halo ketones and esters to avoid competing elimination reactions or enolate formation.[3] However, α-halo carboxylic acids react well with strong bases, as the initial deprotonation of the carboxylic acid prevents deprotonation at the α-position.[3]

  • Solvent Effects: Polar aprotic solvents, such as DMF or DMSO, are often employed to accelerate SN2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.

Illustrative Transformation: Synthesis of Amino Acids A classic application of this reactivity is the synthesis of amino acids from α-bromo esters and ammonia or an ammonia equivalent.[1]

sn2_reaction reagents R-CH(Br)-COOR' + NH3 -> R-CH(NH2)-COOR' + HBr

Caption: SN2 displacement of bromide by ammonia.

Enolate-Mediated Carbon-Carbon Bond Formation

The ability to form a resonance-stabilized enolate under basic conditions is arguably the most powerful aspect of α-halo ester chemistry, enabling their participation in a variety of crucial C-C bond-forming reactions.[6][7]

2.2.1. The Darzens Condensation

The Darzens condensation, discovered by Auguste Georges Darzens in 1904, is a reaction between an α-halo ester and a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester.[1][8]

Mechanistic Insights: The reaction begins with the deprotonation of the α-halo ester by a strong base to form a carbanion (enolate).[9][10] This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde or ketone.[10] The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction, displacing the halide to form the epoxide ring.[6][10]

darzens_mechanism start α-Halo Ester enolate Enolate Formation start->enolate Base addition Nucleophilic Addition enolate->addition carbonyl Aldehyde/Ketone carbonyl->addition halohydrin Halohydrin Intermediate addition->halohydrin cyclization Intramolecular SN2 halohydrin->cyclization product α,β-Epoxy Ester cyclization->product -X⁻

Caption: The Darzens Condensation Workflow.

Self-Validating Protocol: Darzens Synthesis of Ethyl 3-phenylglycidate

  • Reagent Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium ethoxide (1.0 eq) and anhydrous diethyl ether.

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. A solution of ethyl chloroacetate (1.0 eq) and benzaldehyde (1.0 eq) in diethyl ether is added dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by the slow addition of cold water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to yield the glycidic ester.

Trustworthiness: The use of anhydrous conditions is critical to prevent the hydrolysis of the base and the ester. Maintaining a low temperature during the initial addition helps to control the exothermic reaction and minimize side products. The final purification step ensures the isolation of the desired product in high purity.

2.2.2. The Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester.[11][12]

Mechanistic Distinction from Grignard Reactions: A key feature of the Reformatsky reaction is the use of zinc. The organozinc reagent, or "Reformatsky enolate," is prepared by the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester.[11][13] These zinc enolates are less reactive and less basic than their Grignard or organolithium counterparts.[11][14] This attenuated reactivity is crucial as it prevents the enolate from reacting with the ester functionality of another molecule, a common side reaction with more reactive organometallics.[14]

The Reaction Pathway:

  • Formation of the Reformatsky Enolate: Zinc metal inserts into the C-X bond of the α-halo ester.[11]

  • Coordination and Addition: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom of the enolate, forming a six-membered chair-like transition state.[11] This is followed by a rearrangement that forms a new carbon-carbon bond.[11]

  • Hydrolysis: Acidic workup protonates the alkoxide and removes the zinc salts to yield the final β-hydroxy ester.[11]

reformatsky_mechanism cluster_start Reactants alpha_halo α-Halo Ester reformatsky_reagent Formation of Organozinc Reagent (Reformatsky Enolate) alpha_halo->reformatsky_reagent Zn carbonyl Aldehyde/Ketone addition Nucleophilic Addition to Carbonyl carbonyl->addition reformatsky_reagent->addition intermediate Zinc Alkoxide Intermediate addition->intermediate workup Acidic Workup intermediate->workup H3O+ product β-Hydroxy Ester workup->product

Caption: The Reformatsky Reaction Pathway.

Data Presentation: Comparison of Halogen Reactivity in Reformatsky Reaction

α-Halo EsterRelative ReactivityTypical Yield Range
α-Iodo EsterHighest85-95%
α-Bromo EsterHigh70-90%
α-Chloro EsterModerate40-60%
α-Fluoro EsterLow/Unreactive<10%

Note: Yields are representative and can vary based on substrate and specific reaction conditions.

Reductive Transformations

α-Halo esters can be reduced to the corresponding α-halo alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH4). These α-halo alcohols are valuable precursors for the synthesis of epoxides.[1]

Synthesis of α-Halo Esters

A discussion of the reactivity of α-halo esters would be incomplete without mentioning their synthesis. The most common methods involve the halogenation of the corresponding carboxylic acid or ester.

  • Hell-Volhard-Zelinsky (HVZ) Reaction: This classic method involves the treatment of a carboxylic acid with a halogen (Br2 or Cl2) in the presence of a catalytic amount of phosphorus tribromide (PBr3).[15] The reaction proceeds through the formation of an acid halide, which then enolizes and undergoes electrophilic attack by the halogen.[15] Subsequent esterification yields the desired α-halo ester.

  • Direct Halogenation of Esters: While direct halogenation of esters is less common than for ketones, it can be achieved by first converting the ester to its enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), followed by quenching with an electrophilic halogen source such as CBr4 or CCl4.[16]

Conclusion

The reactivity of α-halo esters is a rich and multifaceted area of organic chemistry. Their ability to act as both electrophiles at the α-carbon and as precursors to nucleophilic enolates makes them powerful tools for the construction of complex molecular architectures. A thorough understanding of the factors that govern their reactivity, such as the nature of the halogen, the choice of reagents, and the reaction conditions, is paramount for their effective utilization in research and development. The Darzens and Reformatsky reactions, in particular, stand as testaments to the enduring utility of α-halo esters in the synthetic chemist's arsenal. As new catalytic methods continue to be developed, the scope and application of these versatile building blocks will undoubtedly continue to expand.

References

  • α-Halo carboxylic acids and esters - Wikipedia. Wikipedia. [Link]

  • Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action - PMC. National Center for Biotechnology Information. [Link]

  • Video: α-Halogenation of Carboxylic Acid Derivatives: Overview - JoVE. JoVE (Journal of Visualized Experiments). [Link]

  • Reformatsky Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Reformatsky reaction - BYJU'S. BYJU'S. [Link]

  • Synthesis of alpha halo esters : r/OrganicChemistry - Reddit. Reddit. [Link]

  • Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution - JoVE. JoVE (Journal of Visualized Experiments). [Link]

  • The Reformatsky Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Alpha Halogenation - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Darzens Condensation - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI. Oreate AI. [Link]

  • Alpha Alkylation Esters - YouTube. YouTube. [Link]

  • Alpha Halogenation of Enols and Enolates - Chemistry Steps. Chemistry Steps. [Link]

  • Darzens reaction - Wikipedia. Wikipedia. [Link]

  • 28. REFORMATSKY REACTION - PHARMD GURU. PHARMD GURU. [Link]

  • Darzens Condensation: Mechanism and Applications - Chemistry Notes. Chemistry Notes. [Link]

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An In-depth Technical Guide to Ethyl 2-iodopropionate: Commercial Availability, Supplier Selection, and Applications for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-iodopropionate is a valuable reagent in modern organic synthesis, playing a critical role as a versatile building block and initiator, particularly in the realm of polymer chemistry and potentially in the synthesis of complex pharmaceutical intermediates. Its utility stems from the presence of a reactive carbon-iodine bond, which can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth overview of the commercial landscape for Ethyl 2-iodopropionate, offering practical advice for its procurement, handling, and effective utilization in research and development settings.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Ethyl 2-iodopropionate is fundamental to its successful application.

PropertyValueReferences
CAS Number 31253-08-4[1][2]
Molecular Formula C₅H₉IO₂[1][2]
Molecular Weight 228.03 g/mol [1][2]
Appearance Light yellow to yellow to orange clear liquid[3]
Boiling Point 79 °C at 28 mmHg[4]
Density 1.662 - 1.67 g/cm³[2][5]
Refractive Index 1.4940 to 1.50[2]
Solubility Soluble in common organic solvents.
Sensitivity Air, heat, and light sensitive.

Commercial Availability and Key Suppliers

Ethyl 2-iodopropionate is commercially available from a range of chemical suppliers, catering to various scales of research and development, from milligrams to kilograms. The product has achieved commercial mass production, ensuring a stable supply for most applications.[2]

Major Suppliers:

  • Tokyo Chemical Industry (TCI): A prominent supplier offering Ethyl 2-iodopropionate with a typical purity of >97.0% as determined by Gas Chromatography (GC).[3] TCI provides comprehensive technical information, including Safety Data Sheets (SDS), Certificates of Analysis (CofA), and analytical charts upon request.[3]

  • Sigma-Aldrich (Merck): A global leader in chemical and laboratory supplies, listing Ethyl 2-iodopropionate and providing access to safety and technical documents.

  • AK Scientific, Inc.: A supplier specializing in fine chemicals for research and development.

  • American Custom Chemicals Corporation: Offers Ethyl 2-iodopropionate, typically at a purity of 95.00%.[2]

Distributors:

  • Fisher Scientific: A major distributor for TCI and other chemical manufacturers, providing a convenient procurement channel for researchers in various regions.

  • VWR International: Another large distributor of laboratory chemicals and equipment.

Pricing and Packaging:

The price of Ethyl 2-iodopropionate can vary significantly based on the supplier, purity grade, and quantity. As of early 2026, indicative pricing ranges from approximately $85 for 5 grams to several hundred dollars for larger quantities.[2] It is typically packaged in amber glass bottles under an inert atmosphere to mitigate its sensitivity to light and air.

Quality Specifications and Interpretation of Analytical Data

For researchers and drug development professionals, the purity and quality of starting materials are paramount. When sourcing Ethyl 2-iodopropionate, a thorough evaluation of the supplier's Certificate of Analysis (CofA) is essential.

Key Parameters on a Certificate of Analysis:

  • Purity (by GC): This is the most common method for assessing the purity of volatile compounds like Ethyl 2-iodopropionate. A purity of >97.0% is standard for most research applications.[3] The gas chromatogram should ideally show a single major peak corresponding to the product.

  • Identity Confirmation (Spectroscopy): While a full spectrum is not always provided on the CofA, suppliers should be able to provide spectroscopic data upon request to confirm the compound's identity.

    • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretch of the ester functional group.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: The proton NMR spectrum is a critical tool for structural verification. While a publicly available spectrum for Ethyl 2-iodopropionate is not readily found, the expected signals would be a quartet for the methylene protons (-OCH₂CH₃), a triplet for the methyl protons of the ethyl group (-OCH₂CH₃), a quartet for the methine proton (-CH(I)CH₃), and a doublet for the terminal methyl group (-CH(I)CH₃). The chemical shifts would be influenced by the neighboring iodine and carbonyl groups. For comparison, the analogous protons in 2-iodopropane show a septet around 4.2 ppm for the CH group and a doublet around 1.8 ppm for the methyl groups.[6] In iodoethane, the methylene protons appear as a quartet around 3.2 ppm and the methyl protons as a triplet around 1.8 ppm.[7]

      • ¹³C NMR: The carbon NMR would provide further confirmation of the carbon skeleton. For 2-iodopropane, the CH carbon appears around 21.1 ppm and the methyl carbons at 31.2 ppm.[8] For iodoethane, the CH₂ carbon is at -6.3 ppm and the CH₃ carbon is at 20.4 ppm. The chemical shifts for Ethyl 2-iodopropionate would be expected in similar regions, with the carbonyl carbon appearing significantly downfield (>170 ppm).

  • Water Content (Karl Fischer): For moisture-sensitive reactions, the water content is a critical parameter.

Interpreting GC-MS Data for Purity Assessment:

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both separation and identification of components in a sample.[9][10]

  • Retention Time: The time it takes for the compound to elute from the GC column. This should be consistent for a given set of analytical parameters.[11]

  • Mass Spectrum: The mass spectrometer provides a fragmentation pattern that is a fingerprint of the molecule. For Ethyl 2-iodopropionate, the molecular ion peak (M⁺) would be expected at m/z 228.[1] Characteristic fragment ions would include the loss of the ethoxy group (-OC₂H₅), the iodine atom, and other fragments resulting from the cleavage of the propionate backbone.

Potential Impurities:

Given its synthesis and sensitivity, potential impurities in Ethyl 2-iodopropionate could include:

  • Starting materials from its synthesis.

  • Hydrolysis products, such as 2-iodopropionic acid and ethanol, if exposed to moisture.

Applications in Research and Development

The primary and most well-documented application of Ethyl 2-iodopropionate is in the field of polymer chemistry, specifically as an initiator in controlled/living radical polymerization (CRP) .

Initiator for Atom Transfer Radical Polymerization (ATRP)

Ethyl 2-iodopropionate is an effective initiator for Atom Transfer Radical Polymerization (ATRP), a robust method for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity.[13][14] The carbon-iodine bond is readily and reversibly cleaved by a transition metal catalyst (typically copper-based) to generate a propagating radical.

ATRP_Initiation

Synthesis of Pharmaceutical Intermediates

While less documented in readily available literature, the reactivity of Ethyl 2-iodopropionate makes it a potential precursor for various pharmaceutical intermediates. The α-iodo ester moiety can be used to introduce the propionate side chain, which is present in some non-steroidal anti-inflammatory drugs (NSAIDs).[15][16][17] For example, it could potentially be used in the synthesis of precursors for γ-keto esters, which are valuable building blocks in organic synthesis.[18][19]

Experimental Protocol: A General Procedure for ATRP using Ethyl 2-iodopropionate

The following is a representative, non-optimized protocol for the atom transfer radical polymerization of a generic vinyl monomer (e.g., methyl methacrylate or styrene) using Ethyl 2-iodopropionate as the initiator. Note: All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Materials:

  • Ethyl 2-iodopropionate (initiator)

  • Vinyl monomer (e.g., methyl methacrylate, freshly distilled or passed through a column of basic alumina to remove inhibitor)

  • Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand

  • Anisole or other suitable solvent

Procedure:

  • Catalyst/Ligand Solution Preparation: In a Schlenk flask, add CuBr (1 equivalent relative to the initiator) and the chosen solvent.

  • Add the ligand (e.g., PMDETA, 1 equivalent relative to CuBr) to the flask. The mixture should be stirred until a homogeneous solution is formed.

  • Reaction Setup: In a separate Schlenk flask, add the monomer and any additional solvent.

  • Initiation: Using a gas-tight syringe, add the desired amount of Ethyl 2-iodopropionate to the monomer solution.

  • Polymerization: Transfer the catalyst/ligand solution to the monomer/initiator mixture via cannula or syringe to start the polymerization.

  • The reaction mixture is typically stirred at a controlled temperature (e.g., 60-90 °C). The progress of the polymerization can be monitored by taking aliquots at regular intervals and analyzing the monomer conversion by GC or ¹H NMR.

  • Termination: Once the desired conversion is reached, the polymerization is typically terminated by exposing the reaction mixture to air, which oxidizes the copper catalyst and quenches the polymerization.

  • Purification: The polymer is usually purified by precipitation into a non-solvent (e.g., methanol or hexane), followed by filtration and drying under vacuum.

ATRP_Workflow

Handling and Storage

Given its sensitivity, proper handling and storage of Ethyl 2-iodopropionate are crucial to maintain its quality and ensure safety.

  • Storage: It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and protected from light. For long-term storage, refrigeration is recommended.

  • Handling: All manipulations should be carried out in a well-ventilated fume hood. Due to its potential as a skin and eye irritant, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[1]

Conclusion

Ethyl 2-iodopropionate is a commercially accessible and highly valuable reagent for organic synthesis, particularly in the field of controlled radical polymerization. For researchers and drug development professionals, a careful selection of suppliers based on transparent quality control and comprehensive analytical data is essential. A thorough understanding of its properties, handling requirements, and applications will enable its effective and safe use in the laboratory, contributing to the advancement of materials science and potentially the discovery of new therapeutic agents.

References

Sources

Solubility of Ethyl 2-iodopropionate in Common Organic Solvents: A Physicochemical Analysis and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-iodopropionate is a vital reagent and intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its efficacy in reaction kinetics, purification, and formulation is fundamentally governed by its interaction with various solvent systems. This technical guide provides a comprehensive analysis of the solubility characteristics of ethyl 2-iodopropionate. We delve into the molecular principles dictating its solubility, offer a predictive profile across common organic solvent classes, and present a detailed, field-proven experimental protocol for quantitative solubility determination. This document is intended to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize ethyl 2-iodopropionate in their work.

Introduction: The Role of Ethyl 2-iodopropionate in Modern Synthesis

Ethyl 2-iodopropionate (C₅H₉IO₂) is an alpha-halo ester of significant interest in synthetic chemistry. Its structure, featuring a reactive iodine atom adjacent to a carbonyl group, makes it an excellent precursor for a variety of chemical transformations. These include nucleophilic substitution reactions and the formation of carbon-carbon bonds, which are cornerstone processes in the construction of complex molecular architectures. For instance, alkyl iodides like ethyl 2-iodopropionate are known to be efficient initiators for advanced polymerization techniques. The successful application of this compound in any synthetic or formulation workflow hinges on a thorough understanding of its physical properties, paramount among which is its solubility. Proper solvent selection is critical for ensuring optimal reaction conditions, maximizing yield, simplifying downstream processing, and achieving stable formulations.

Physicochemical Properties of Ethyl 2-iodopropionate

A molecule's solubility is a direct consequence of its intrinsic physical and chemical properties. The table below summarizes the key characteristics of ethyl 2-iodopropionate, which collectively inform its behavior in solution.

PropertyValueSource
Molecular Formula C₅H₉IO₂[1][2]
Molecular Weight 228.03 g/mol [1][2]
Appearance Light yellow to orange clear liquid[3][4]
Density ~1.662 g/cm³ (at 17 °C)[1]
Boiling Point 79 °C / 28 mmHg[1][5]
Refractive Index 1.4940 to 1.4980[1]
XLogP3 1.7[1][2]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2 (the two oxygen atoms)[1][3]

The XLogP3 value of 1.7 indicates a moderate degree of lipophilicity, suggesting a preference for organic environments over aqueous ones. The presence of two hydrogen bond acceptors (the carbonyl and ether oxygens) allows for specific interactions with protic solvents.

Foundational Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[6][7] For ethyl 2-iodopropionate, we must consider three primary types of intermolecular interactions:

  • Van der Waals Forces: These are the predominant forces in nonpolar solvents (e.g., hexane, toluene). The alkyl backbone of ethyl 2-iodopropionate ensures it can readily participate in these interactions.[8]

  • Dipole-Dipole Interactions: The ester functional group creates a significant molecular dipole. This allows for strong interactions with polar aprotic solvents (e.g., acetone, dichloromethane) that also possess permanent dipoles.

  • Hydrogen Bonding: While ethyl 2-iodopropionate cannot donate a hydrogen bond, its two oxygen atoms can act as hydrogen bond acceptors. This is a critical interaction in polar protic solvents like alcohols (e.g., ethanol, methanol).[9]

The large, polarizable iodine atom further contributes to both dipole-dipole and van der Waals forces, enhancing its interaction with a broad range of solvents. Haloalkanes, in general, tend to dissolve well in organic solvents because the energy required to break the intermolecular forces within the solute and solvent is comparable to the energy released when new solute-solvent interactions are formed.[9]

cluster_solute Ethyl 2-iodopropionate cluster_solvents Solvent Classes Solute C₅H₉IO₂ Prop1 Polar Ester Group (Dipole, H-Bond Acceptor) Solute->Prop1 Prop2 Alkyl Backbone (Nonpolar) Solute->Prop2 Prop3 Polarizable Iodine Atom Solute->Prop3 Protic Polar Protic (e.g., Ethanol) Prop1->Protic  H-Bonding + Dipole-Dipole Aprotic Polar Aprotic (e.g., Acetone) Prop1->Aprotic Dipole-Dipole Nonpolar Nonpolar (e.g., Hexane) Prop2->Nonpolar Van der Waals Prop3->Protic Dipole-Dipole Prop3->Aprotic Dipole-Dipole Prop3->Nonpolar Van der Waals

Caption: Molecular interactions governing solubility.

Predicted Solubility Profile

Based on the foundational principles discussed, a qualitative solubility profile for ethyl 2-iodopropionate can be predicted. This serves as a valuable starting point for solvent screening in experimental design.

Solvent ClassExample SolventsPredicted SolubilityRationale for Interaction
Polar Protic Methanol, EthanolHigh / MiscibleThe solvent's ability to hydrogen bond with the ester's oxygen atoms, coupled with dipole-dipole interactions, leads to strong solvation.
Polar Aprotic Acetone, DMSO, Acetonitrile (ACN), Tetrahydrofuran (THF)High / MiscibleStrong dipole-dipole interactions between the polar ester group and the polar aprotic solvent dominate.
Ethers Diethyl EtherHigh / MiscibleSimilar ester/ether functional groups and a balance of polar and nonpolar characteristics promote miscibility.
Halogenated Dichloromethane (DCM), ChloroformHigh / MiscibleFavorable dipole-dipole interactions with the polar C-I and C=O bonds ensure good solubility.
Aromatic Toluene, BenzeneHigh / MiscibleWhile the solvent is nonpolar, the polarizability of the aromatic ring allows for induced dipole interactions with the solute.
Nonpolar Alkanes Hexane, HeptaneModerate to HighSolubility is driven by van der Waals forces between the alkyl portions of the solute and solvent. The polar ester group may limit full miscibility at all concentrations.
Aqueous WaterLow / Sparingly SolubleThe large, nonpolar alkyl-iodide portion of the molecule outweighs the polarity of the ester group. Significant energy is required to disrupt the strong hydrogen-bonding network of water.[7][9]

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, quantitative measurement is essential. The following protocol outlines a robust method for determining the solubility of ethyl 2-iodopropionate at a specific temperature.

Objective: To determine the concentration (e.g., in g/100 mL or mg/mL) of ethyl 2-iodopropionate required to form a saturated solution in a given solvent at a controlled temperature.

Materials & Equipment:

  • Ethyl 2-iodopropionate (>97% purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Glass vials with screw caps (e.g., 10-20 mL)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 or 0.45 µm, compatible with the solvent)

  • Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or ¹H NMR)

Safety Precautions:

  • Ethyl 2-iodopropionate is classified as a skin and eye irritant.[2] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[10][11]

  • Handle the compound and all organic solvents inside a certified chemical fume hood to avoid inhalation of vapors.[10]

  • Consult the Safety Data Sheet (SDS) for each solvent before use.

Step-by-Step Methodology:

  • Preparation of Supersaturated Mixtures:

    • Label a series of glass vials, one for each solvent to be tested.

    • Add a fixed volume of solvent (e.g., 5.0 mL) to each vial.

    • Add an excess amount of ethyl 2-iodopropionate to each vial. The goal is to have undissolved solute visibly present after equilibration. Start by adding an amount you are certain will exceed the solubility limit.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation. Continuous agitation is crucial.

    • Causality Check: This long equilibration time ensures that the dissolution process has reached its thermodynamic equilibrium, providing a true measure of solubility rather than a kinetically limited one.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

    • Carefully draw a known volume of the clear supernatant (the saturated solution) using a pipette or syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

    • Causality Check: Filtration is a critical step to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of the solubility.

  • Quantification:

    • Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of your analytical instrument. Record the dilution factor precisely.

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC or HPLC) to determine the concentration of ethyl 2-iodopropionate.

    • Self-Validating System: The analytical method should be validated with a calibration curve prepared from known standards of ethyl 2-iodopropionate to ensure accuracy and precision.

  • Calculation:

    • Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution.

    • Express the solubility in standard units, such as g/100 mL or mol/L.

    • Solubility (g/100mL) = (Concentration from instrument [g/mL]) x (Dilution Factor) x 100

A 1. Preparation Add excess solute to solvent in vial B 2. Equilibration Agitate at constant T (24-48h) A->B C 3. Settling Let undissolved solute settle (2h) B->C D 4. Sampling & Filtration Filter supernatant via syringe filter C->D E 5. Dilution Dilute filtered sample volumetrically D->E F 6. Quantification Analyze via calibrated GC/HPLC E->F G 7. Calculation Determine solubility in g/100mL F->G

Sources

Methodological & Application

Application Notes & Protocols: Ethyl 2-iodopropionate as a Versatile Initiator in Controlled Radical Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of ethyl 2-iodopropionate (EIP) as a highly effective initiator and chain transfer agent for various controlled radical polymerization (CRP) techniques. Designed for researchers, polymer chemists, and materials scientists, this document details the mechanistic principles and provides field-proven protocols for the application of EIP in Iodine Transfer Polymerization (ITP), Organocatalyzed Living Radical Polymerization (O-LRP), and Copper-Mediated Reversible Deactivation Radical Polymerization (Cu(0)-RDRP). By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to empower users to synthesize well-defined polymers with predictable molecular weights, low dispersity, and high end-group fidelity.

Introduction: The Role of Ethyl 2-iodopropionate in Precision Polymer Synthesis

Controlled radical polymerization (CRP) has revolutionized polymer synthesis, offering the ability to create macromolecules with predetermined architectures and functionalities.[1][2] Unlike conventional free radical polymerization, which is often characterized by broad molecular weight distributions and poor structural control, CRP methods introduce a dynamic equilibrium between active propagating radicals and dormant species.[2][3] This reversible deactivation mechanism allows chains to grow simultaneously while minimizing irreversible termination events.

Ethyl 2-iodopropionate (EIP) has emerged as a key enabling molecule in this field. Its utility stems from the relatively weak and labile carbon-iodine (C-I) bond. This bond can undergo reversible homolytic cleavage, making EIP an excellent initiator or reversible chain transfer agent, depending on the specific polymerization technique.

Key Properties of Ethyl 2-iodopropionate:

PropertyValue
Molecular Formula C₅H₉IO₂
Molecular Weight 228.03 g/mol [4]
Appearance Light yellow to orange clear liquid[5][6]
Boiling Point 79 °C / 28 mmHg[4][7]
Density ~1.67 g/mL[6]
CAS Number 31253-08-4[4][5]

EIP's effectiveness is most prominent in methods based on degenerative chain transfer, such as Iodine Transfer Polymerization (ITP).[8][9] Furthermore, it serves as a highly efficient initiator in metal-free systems like Organocatalyzed Living Radical Polymerization (O-LRP) and has demonstrated remarkable efficacy in modern variants of Atom Transfer Radical Polymerization (ATRP), particularly Cu(0)-mediated RDRP.[10] This guide will dissect its role in each of these pivotal technologies.

Iodine Transfer Polymerization (ITP): A Classic Degenerative Transfer System

ITP is one of the earliest developed methods for controlled radical polymerization and operates via a degenerative chain transfer (DT) mechanism.[8][11] The core principle involves the rapid and reversible exchange of the iodine atom between growing polymer chains. This process ensures that all chains have an equal probability of growth, leading to polymers with low dispersity.[11]

Mechanism of Action

In ITP, a conventional radical initiator (like AIBN) generates a small number of primary radicals. These radicals initiate the polymerization of a monomer. The control is exerted by the alkyl iodide, in this case, ethyl 2-iodopropionate, which acts as a reversible chain transfer agent (CTA). A propagating polymer radical (P•) reacts with the C-I bond of a dormant polymer chain (P-I), transferring the iodine atom and shifting the radical activity. This degenerative transfer is the key to maintaining control.

ITP_Mechanism cluster_initiation Initiation cluster_propagation Propagation & Degenerative Transfer I Initiator (I-I) I_rad 2 I• I->I_rad Δ I_rad_prop I• P_rad Pₙ• I_rad_prop->P_rad + nM M Monomer (M) New_Dormant Pₙ-I P_rad->New_Dormant + Pₘ-I (k_exch) Dormant Pₘ-I New_P_rad Pₘ• Dormant->New_P_rad

Caption: Mechanism of Iodine Transfer Polymerization (ITP).

Protocol: ITP of Methyl Methacrylate (MMA)

This protocol describes a typical bulk polymerization of MMA using AIBN as the thermal initiator and EIP as the chain transfer agent.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl 2-iodopropionate (EIP), >97.0%

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Anhydrous toluene (or other suitable solvent)

  • Schlenk flask and rubber septum

  • Nitrogen or Argon source

  • Stir bar, oil bath, vacuum line

Procedure:

  • Preparation: Add MMA (e.g., 5.0 g, 50 mmol), EIP (e.g., 114 mg, 0.5 mmol, for a target DP of 100), and AIBN (e.g., 8.2 mg, 0.05 mmol) to a Schlenk flask containing a stir bar.

  • Degassing: Seal the flask with a rubber septum. Perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Reaction: After the final thaw, backfill the flask with an inert gas (N₂ or Ar). Place the flask in a preheated oil bath at 60-70 °C.

  • Monitoring: Allow the polymerization to proceed with stirring for the desired time (e.g., 6-24 hours). Samples can be taken periodically via a degassed syringe to monitor conversion (by ¹H NMR or gravimetry) and molecular weight evolution (by SEC/GPC).

  • Termination: To quench the reaction, cool the flask in an ice bath and expose the contents to air.

  • Purification: Dilute the viscous solution with a suitable solvent (e.g., THF) and precipitate the polymer into a non-solvent like cold methanol or hexane. Filter and dry the resulting polymer under vacuum.

Characterization:

  • ¹H NMR: Confirm monomer conversion.

  • SEC/GPC: Determine number-average molecular weight (Mₙ) and dispersity (Đ = Mₙ/Mₙ). For a controlled polymerization, Mₙ should increase linearly with conversion, and Đ should be low (typically < 1.5).[12]

Typical ITP Data:

Monomer[M]:[EIP]:[AIBN]Temp (°C)Time (h)Mₙ (kDa, theory)Mₙ (kDa, exp)Đ
MMA100:1:0.16088.5 (at 85% conv.)8.21.35
Vinyl Acetate200:1:0.2651212.9 (at 75% conv.)12.11.48

Organocatalyzed Living Radical Polymerization (O-LRP)

A significant advancement in CRP is the development of metal-free systems. O-LRP utilizes organic catalysts, such as organic amines or salts, to mediate the reversible activation of dormant species initiated by alkyl iodides like EIP. This approach avoids transition metal contamination in the final polymer, which is critical for biomedical and electronic applications.

Mechanism of Action

In O-LRP, the organocatalyst facilitates the reversible cleavage of the C-I bond in the initiator (EIP) and the dormant polymer chain (P-I). This generates the propagating radical (P•) in equilibrium with the dormant species. The specific mechanism can vary with the catalyst, but it generally involves forming a transient intermediate with the iodine atom, thereby lowering the activation energy for radical generation.

OLRP_Mechanism cluster_activation Catalytic Activation/Deactivation Cycle Dormant Pₙ-I Active_Complex [Catalyst---I]• + Pₙ• Dormant->Active_Complex k_act Catalyst Catalyst Propagating Pₙ₊₁• Monomer + Monomer New_Dormant Pₙ₊₁-I Propagating->New_Dormant k_deact

Caption: Organocatalyzed Living Radical Polymerization (O-LRP).

Protocol: O-LRP of Butyl Acrylate (BA)

This protocol details the polymerization of butyl acrylate using EIP as the initiator and an organic salt like tetrabutylammonium iodide (TBAI) as the catalyst, often with photolytic or thermal initiation.

Materials:

  • Butyl acrylate (BA), inhibitor removed

  • Ethyl 2-iodopropionate (EIP), >97.0%

  • Tetrabutylammonium iodide (TBAI) or Tributylmethylphosphonium iodide (BMPI)[13]

  • AIBN (for thermal initiation) or a visible light source

  • Anhydrous DMSO or other polar aprotic solvent

  • Schlenk flask, rubber septum, stir bar

  • Nitrogen or Argon source

Procedure:

  • Preparation: To a Schlenk flask, add BA (e.g., 5.12 g, 40 mmol), EIP (e.g., 91.2 mg, 0.4 mmol, for target DP=100), TBAI (e.g., 14.8 mg, 0.04 mmol), and AIBN (e.g., 3.3 mg, 0.02 mmol). Add anhydrous DMSO (e.g., 5 mL).

  • Degassing: Perform three freeze-pump-thaw cycles.

  • Reaction: Backfill with inert gas. Place the flask in a preheated oil bath at 60 °C and stir.

  • Monitoring & Termination: Follow the same procedure as described for ITP (Section 2.2).

  • Purification: Precipitate the polymer in a cold methanol/water mixture (e.g., 1:1 v/v). Redissolve in THF and re-precipitate if necessary to remove the catalyst. Dry the polymer under vacuum.

Typical O-LRP Data:

Monomer[M]:[EIP]:[Catalyst]Temp (°C)Time (h)Mₙ (kDa, theory)Mₙ (kDa, exp)Đ
BA100:1:0.1 (BMPI)80411.8 (at 92% conv.)11.51.15
MMA200:1:0.1 (TBAI)60618.2 (at 91% conv.)17.91.20

Copper-Mediated RDRP (Cu(0)-RDRP) with an Alkyl Iodide Initiator

While alkyl bromides and chlorides are the conventional initiators for ATRP, recent studies have shown that alkyl iodides like EIP are exceptionally effective in Cu(0)-mediated RDRP, also known as Single Electron Transfer Living Radical Polymerization (SET-LRP).[10][14] This technique uses zero-valent copper (Cu(0)), often as a wire or powder, as the catalyst and deactivator source, enabling polymerization at room temperature with very low catalyst concentrations.[10][15]

Mechanism of Action

The Cu(0)-RDRP mechanism involves the activation of the alkyl iodide initiator (R-I) by Cu(0) to generate a radical (R•) and a Cu(I)I species. The propagating radical (Pₙ•) is deactivated by the Cu(I)I complex. A key feature is the disproportionation of Cu(I)I into Cu(0) and Cu(II)I₂, where the Cu(II) species also acts as a deactivator, contributing to the overall control of the polymerization. This method is highly tolerant to impurities and allows for excellent control over acrylate polymerization.[14]

Cu0_RDRP_Workflow Experimental Workflow for Cu(0)-RDRP A 1. Assemble Reactants (Monomer, EIP, Ligand, Solvent, Cu(0) wire) B 2. Degas System (Freeze-Pump-Thaw) A->B C 3. Initiate Reaction (Room Temperature Stirring) B->C D 4. Monitor Progress (NMR, SEC/GPC) C->D E 5. Terminate & Purify (Expose to air, remove Cu wire, precipitate) D->E F 6. Characterize Final Polymer E->F

Caption: Experimental Workflow for Cu(0)-RDRP.

Protocol: Cu(0)-RDRP of Methyl Acrylate (MA)

This protocol outlines a room-temperature polymerization of methyl acrylate, highlighting the simplicity and robustness of the technique.[14]

Materials:

  • Methyl acrylate (MA), inhibitor removed

  • Ethyl 2-iodopropionate (EIP), >97.0%

  • Copper(0) wire (e.g., 2 cm, gauge 18)

  • Tris(2-(dimethylamino)ethyl)amine (Me₆TREN) as ligand

  • Anhydrous DMSO or acetonitrile

  • Schlenk flask, rubber septum, stir bar

Procedure:

  • Preparation: Add MA (e.g., 2.58 g, 30 mmol), Me₆TREN (e.g., 27.6 mg, 0.12 mmol), and anhydrous DMSO (2.5 mL) to a Schlenk flask. Wrap the Cu(0) wire around the stir bar and add it to the flask.

  • Degassing: Seal the flask and perform three freeze-pump-thaw cycles.

  • Initiation: After backfilling with inert gas, inject EIP (e.g., 27.4 mg, 0.12 mmol, for target DP=250) into the flask via a degassed syringe.

  • Reaction: Stir the mixture at room temperature. The solution will typically turn colorless or light yellow.

  • Monitoring & Termination: The reaction is often rapid, reaching high conversion in a few hours.[10] To stop the polymerization, open the flask to air and remove the copper wire.

  • Purification: Dilute the solution with THF and pass it through a short column of neutral alumina to remove any soluble copper species. Precipitate the polymer into cold methanol/water. Filter and dry under vacuum.

Typical Cu(0)-RDRP Data for Acrylates:

Monomer[M]:[EIP]:[Ligand]SolventTemp (°C)Mₙ (kDa, exp)Đ
MA250:1:1DMSO2521.1 (at 98% conv.)1.05
tBA200:1:1MeCN2524.9 (at 97% conv.)1.08

Safety and Handling of Ethyl 2-iodopropionate

Ethyl 2-iodopropionate must be handled with appropriate safety precautions in a well-ventilated fume hood.

  • GHS Pictograms:

    • (Exclamation Mark)

  • Hazard Statements:

    • H315: Causes skin irritation.[16][17]

    • H319: Causes serious eye irritation.[16][17]

    • H227: Combustible liquid.[5]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[5][17]

    • P280: Wear protective gloves, eye protection, and face protection.[5][17]

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[5][17]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17]

    • P403 + P235: Store in a well-ventilated place. Keep cool.[5]

  • Storage Conditions: Store under an inert gas atmosphere, frozen (<0°C), and protected from light, air, and heat.[5]

Conclusion

Ethyl 2-iodopropionate is a powerful and versatile tool for the synthesis of well-defined polymers. Its efficacy across multiple controlled radical polymerization platforms—from classic ITP to modern metal-free O-LRP and highly efficient Cu(0)-RDRP—makes it an invaluable initiator for researchers in polymer science. By understanding the distinct mechanistic roles EIP plays in each system and adhering to the detailed protocols provided, scientists can leverage its properties to achieve precise control over polymer architecture, paving the way for the development of advanced materials for a wide array of applications.

References

  • IARJSET. (n.d.). A review on Controlled radical polymerization and Atom Transfer Radical Polymerization.
  • AZoM. (2020, March 20). What is Controlled Radical Polymerization?
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Ethyl 2-Iodopropionate 31253-08-4.
  • MDPI. (2023, March 10). Controlled Polymerization.
  • Konkolewicz, D., et al. (2021). A comparison of RAFT and ATRP methods for controlled radical polymerization. Nature Reviews Chemistry, 5(12), 859-869. Retrieved from [Link]

  • Sivaram, S. (n.d.). Controlled Free Radical Polymerization.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-Iodopropionate. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Degenerative Transfer with Alkyl Iodide. Retrieved from [Link]

  • Matyjaszewski, K., Gaynor, S., & Wang, J.-S. (n.d.). Controlled Radical Polymerizations: The Use of Alkyl Iodides in Degenerative Transfer. Macromolecules. Retrieved from [Link]

  • R Discovery. (2018, October 31). Degenerative chain‐transfer process: Controlling all chain‐growth polymerizations and enabling novel monomer sequences. Retrieved from [Link]

  • Matyjaszewski, K., et al. (2003). Controlled/Living Radical Polymerization of Vinyl Acetate by Degenerative Transfer with Alkyl Iodides. Macromolecules, 36(25), 9346-9354. Retrieved from [Link]

  • Wikipedia. (n.d.). Degenerative chain transfer. Retrieved from [Link]

  • Wiley Online Library. (2022). Emerging Concepts in Iodine Transfer Polymerization. Macromolecular Chemistry and Physics. Retrieved from [Link]

  • ACS Publications. (n.d.). Effects of Initiator Structure on Activation Rate Constants in ATRP. Macromolecules. Retrieved from [Link]

  • LookChem. (n.d.). Ethyl 2-iodopropionate. Retrieved from [Link]

  • MPG.PuRe. (2022, November 9). Emerging Concepts in Iodine Transfer Polymerization. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 17). Cu(0)-RDRP of acrylates using an alkyl iodide initiator. Retrieved from [Link]

  • Carnegie Mellon University. (n.d.). Initiators - Matyjaszewski Polymer Group. Retrieved from [Link]

  • Research Collection. (n.d.). Cu(0)-RDRP of acrylates using an alkyl iodide initiator. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-Iodopropionate. Retrieved from [Link]

  • ResearchGate. (n.d.). Cu(0)-RDRP of acrylates using an alkyl iodide initiator. Retrieved from [Link]

  • Research Collection. (2023, April 14). Cu(0)-RDRP of acrylates using an alkyl iodide initiator. Retrieved from [Link]

Sources

Application Notes and Protocols: The Mechanism and Application of Nucleophilic Substitution with Ethyl 2-iodopropionate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2-iodopropionate is a versatile synthetic intermediate, notable for the strategic placement of an excellent leaving group on a secondary carbon adjacent to an activating carbonyl moiety. This structure presents a nuanced landscape for nucleophilic substitution reactions, where the interplay between SN1 and SN2 mechanisms, as well as competing elimination pathways, can be finely controlled. This document provides a detailed exploration of the mechanistic principles governing these transformations. We offer field-proven insights into how the choice of nucleophile, solvent, and temperature dictates the reaction outcome, supported by detailed, self-validating experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Ethyl 2-iodopropionate

Ethyl 2-iodopropionate (E2IP) and its bromo-analogue are valuable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Their utility stems from the presence of a highly reactive carbon-halogen bond at the α-position of an ester. This arrangement facilitates the introduction of diverse functional groups through nucleophilic substitution, enabling the construction of complex molecular architectures, including chiral amino acids and other bioactive compounds.[2][3][4]

The reactivity of E2IP is governed by several key structural features:

  • The Substrate: The electrophilic carbon is secondary, a classic borderline case for SN1 and SN2 reactions.[5]

  • The Leaving Group: The iodide ion (I⁻) is an outstanding leaving group, being the conjugate base of a strong acid (HI). Its large size and high polarizability stabilize the negative charge, facilitating the cleavage of the C-I bond.[6][7][8]

  • The Activating Group: The adjacent ethyl ester functionality plays a crucial, dual role. Its electron-withdrawing nature enhances the electrophilicity of the α-carbon, accelerating SN2 reactions.[9] Furthermore, it can stabilize a potential carbocation intermediate through resonance, making an SN1 pathway plausible under specific conditions.

Understanding the delicate balance of these factors is paramount for achieving high yields and selectivity in synthetic applications.

Mechanistic Pathways: A Tale of Two Mechanisms

The reaction of Ethyl 2-iodopropionate with a nucleophile (Nu⁻) can principally proceed via two distinct substitution mechanisms: SN2 (bimolecular) and SN1 (unimolecular).

The SN2 Pathway: A Concerted Dance

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[9][10][11]

  • Kinetics: The reaction rate is dependent on the concentration of both the substrate (E2IP) and the nucleophile. Rate = k[E2IP][Nu⁻].[11]

  • Stereochemistry: The reaction proceeds with a backside attack, resulting in a complete inversion of the stereochemical configuration at the chiral center.[11][12] This stereospecificity is highly valuable in asymmetric synthesis.

// Reactants sub [label=<Nu-+I|EtOOC--C--H|CH3>];

// Transition State ts [label=<Transition StateIδ-|Nuδ----EtOOC--C--H---|CH3>];

// Products prod [label=<+I-Nu--C--COOEt|H|CH3>];

// Edges sub -> ts [label="Backside Attack"]; ts -> prod [label="Inversion of Configuration"]; } Caption: The SN2 mechanism: a concerted, single-step process.

The SN1 Pathway: A Stepwise Affair

The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate.

  • Step 1 (Rate-Determining): The C-I bond breaks heterolytically to form a secondary carbocation and an iodide ion. This is the slow, rate-determining step.[10][12] The adjacent ester group can stabilize this carbocation through resonance.

  • Step 2 (Fast): The nucleophile rapidly attacks the planar carbocation. This attack can occur from either face, leading to a mixture of stereoisomers.

  • Kinetics: The rate is dependent only on the concentration of the substrate. Rate = k[E2IP].[12]

  • Stereochemistry: If the starting material is chiral, the SN1 reaction typically leads to racemization (a mixture of retention and inversion products) due to the planar nature of the carbocation intermediate.[12]

// Reactant reactant [label=<I|EtOOC--C--H|CH3>];

// Carbocation Intermediate carbocation [label=<Carbocation Intermediate (Planar)+EtOOC--C--H|CH3>];

// Products product_mix [label="Racemic Mixture (Retention + Inversion)"];

// Edges reactant -> carbocation [label="Step 1: Loss of I⁻ (Slow)"]; carbocation -> product_mix [label="Step 2: Nu⁻ Attack (Fast)"]; }

Caption: The SN1 mechanism: a stepwise process via a carbocation.

Factors Influencing the Reaction Pathway

The outcome of a nucleophilic substitution reaction on Ethyl 2-iodopropionate is not pre-determined. It is a direct consequence of the experimental conditions. A scientist can steer the reaction toward the desired mechanism by carefully selecting the nucleophile, solvent, and temperature.

The Nucleophile: Strength and Sterics
  • Strong Nucleophiles: Anionic, highly reactive nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) favor the SN2 pathway.[13][14] Their high reactivity forces the concerted displacement of the leaving group rather than waiting for carbocation formation.

  • Weak Nucleophiles: Neutral, less reactive nucleophiles (e.g., H₂O, ROH) favor the SN1 pathway. They are not strong enough to initiate a backside attack and will only react once the highly electrophilic carbocation has formed.[15]

  • Steric Hindrance: Sterically bulky nucleophiles or bases (e.g., potassium tert-butoxide) can disfavor the SN2 pathway due to steric clash at the secondary carbon.[16] This often leads to the competing E2 elimination reaction becoming the major pathway.[5][17]

The Solvent: The Reaction's Environment

The choice of solvent is critical as it can stabilize or destabilize reactants, transition states, and intermediates.[18][19]

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents are polar enough to dissolve ionic nucleophiles but lack acidic protons.[20] They solvate the cation of a salt (e.g., Na⁺ in NaCN) but leave the anion (the nucleophile) relatively "naked" and highly reactive. This enhances nucleophilicity and strongly favors the SN2 mechanism.[13][21][22]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have acidic protons capable of hydrogen bonding. They form a "solvent cage" around anionic nucleophiles, stabilizing them and reducing their reactivity, which slows down SN2 reactions.[18][21] Conversely, their high polarity and hydrogen-bonding ability are excellent at stabilizing both the leaving group anion and the carbocation intermediate, thus strongly favoring the SN1 pathway.[7][15]

The Temperature: Substitution vs. Elimination

Elimination reactions (E1 and E2) are common competitors to substitution.

// Reactants reactant [label=<B-HI||H2C---CH---COOEt>];

// Products product [label=<H2C=CH-COOEt+ H-B+ I->];

// Edges reactant -> product [label="E2 Elimination"]; } Caption: The competing E2 elimination pathway.

  • Thermodynamic Considerations: Elimination reactions generally have a higher activation energy than substitution reactions but are favored by entropy (more product molecules are formed).

  • Effect of Heat: Increasing the reaction temperature provides the necessary energy to overcome the activation barrier for elimination.[23] Therefore, to favor substitution over elimination, reactions should generally be run at the lowest feasible temperature.[23]

Condition Favored Pathway Rationale
Nucleophile
Strong, non-bulky (e.g., N₃⁻, CN⁻)SN2High reactivity forces concerted displacement.[13][14]
Weak, neutral (e.g., H₂O, EtOH)SN1Reacts only with the formed carbocation.[15]
Strong, bulky base (e.g., t-BuO⁻)E2Steric hindrance prevents SN2; strong basicity promotes elimination.[17]
Solvent
Polar Aprotic (e.g., DMSO, Acetone)SN2Enhances nucleophilicity by not solvating the anion.[20][21]
Polar Protic (e.g., H₂O, EtOH)SN1Stabilizes carbocation and leaving group; solvates/weakens nucleophile.[15][18]
Temperature
Low to ModerateSubstitution (SN1/SN2)Favored kinetically.
HighElimination (E1/E2)Provides activation energy for the entropically favored pathway.[23]

Experimental Protocols

The following protocols are designed to be self-validating. Successful execution should yield the expected product, which can be verified through standard analytical techniques (TLC, GC-MS, NMR).

Protocol 1: Favoring the SN2 Pathway (e.g., Synthesis of Ethyl 2-azidopropionate)

This protocol utilizes a strong nucleophile (azide) in a polar aprotic solvent to maximize the SN2 pathway.

Materials:

  • Ethyl 2-iodopropionate (1.0 eq)

  • Sodium azide (NaN₃) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aq. NaCl (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon.

    • Scientist's Note: Anhydrous conditions are crucial. Water can act as a competing nucleophile and will solvate the azide ion, reducing its reactivity.

  • Reagent Addition: To the flask, add sodium azide (1.2 eq) followed by anhydrous DMF to create a stirrable slurry.

  • Substrate Addition: Add Ethyl 2-iodopropionate (1.0 eq) to the stirring slurry at room temperature.

  • Reaction: Gently heat the mixture to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

    • Scientist's Note: Gentle heating increases the reaction rate without significantly promoting the E2 side reaction.[23] The disappearance of the starting material spot and the appearance of a new, more polar spot on TLC indicates product formation.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing an equal volume of water.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

    • Scientist's Note: The product is organic-soluble, while the DMF and inorganic salts are water-soluble. Multiple extractions ensure complete recovery of the product.

  • Washing: Wash the combined organic layers twice with water and then once with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography or distillation to yield pure Ethyl 2-azidopropionate.

Protocol_Workflow

Application Note: Managing the SN1/E1 and E2 Competition

While forcing a clean SN1 reaction with a secondary substrate like E2IP is challenging and often leads to mixtures, understanding the conditions that favor it is crucial for troubleshooting.

  • To Minimize E2: When substitution is desired, use a strong but weakly basic nucleophile (e.g., I⁻, Br⁻, N₃⁻, CN⁻). Avoid strong, hindered bases like t-BuO⁻ and high temperatures.

  • To Minimize SN1/E1: To avoid carbocation formation and potential racemization or elimination, use SN2-favoring conditions: a strong nucleophile and a polar aprotic solvent.

Conclusion

The nucleophilic substitution of Ethyl 2-iodopropionate is a synthetically powerful, yet mechanistically nuanced, transformation. A deep understanding of the competing SN1, SN2, and E2 pathways allows the synthetic chemist to exert precise control over the reaction outcome. By strategically selecting a strong nucleophile and a polar aprotic solvent while maintaining moderate temperatures, the SN2 pathway can be favored, providing a reliable method for introducing new functionality with predictable stereochemical inversion. This guide provides the foundational principles and practical protocols to empower researchers to confidently and effectively utilize this versatile reagent in their synthetic endeavors.

References

  • Nucleophilic Substitution. (2020). LibreTexts Chemistry.
  • Good Leaving Groups Explained. (n.d.). Pearson.
  • Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. (2023). Academux.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023). LibreTexts Chemistry.
  • SN2 Leaving Group Ability and Nucleophilicity. (2020). Total Organic Chemistry via YouTube.
  • Solvent Effects - aliphatic nucleophilic substitution. (n.d.). College of Saint Benedict.
  • Summary of Solvent Effects on Nucleophilic Substitution Reactions. (n.d.). University of Wisconsin-Madison.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). LibreTexts Chemistry.
  • Optimizing Nucleophilic Substitution with 2-Iodopropane. (n.d.). Benchchem.
  • Ethyl 2-Iodopropionate Product Description. (n.d.). MySkinRecipes.
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps.
  • Nucleophilic Substitution Reactions. (n.d.).
  • Ethyl 2-bromopropionate: A Versatile Intermediate in Chemical Synthesis. (2025). Leading Chemical Supplier.
  • Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. (2025).
  • Ethyl 2-Iodopropionate. (n.d.). Tokyo Chemical Industry Co., Ltd.
  • Kinetics Of Nucleophilic Substitutions. (2017). UKEssays.com.
  • Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook.
  • Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary). (2024). LibreTexts Chemistry.
  • Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres. (n.d.). PubMed Central.
  • Nucleophilic substitution and elimination reactions. (2025). LibreTexts Chemistry.
  • The SN1 Reaction Mechanism. (2025). Master Organic Chemistry.
  • Other Factors that Affect SN2 Reactions. (n.d.). Organic Chemistry I - KPU Pressbooks.
  • Comparison and Competition Between SN1, SN2, E1 and E2. (2021). LibreTexts Chemistry.
  • Deciding SN1/SN2/E1/E2 (1)
  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. (n.d.). PubMed Central.
  • A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). MDPI.
  • Synthesis of β-Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY). (n.d.).
  • O'Donnell Amino Acid Synthesis. (n.d.). Organic Chemistry Portal.

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Application Note & Protocol: The Reformatsky Reaction Utilizing Ethyl 2-iodopropionate for the Synthesis of β-Hydroxy Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Perspective on a Classic Carbon-Carbon Bond Formation

First discovered by Sergey Reformatsky in 1887, the Reformatsky reaction is a cornerstone of organic synthesis, providing a powerful method for forming carbon-carbon bonds.[1][2][3] The reaction involves the condensation of an α-halo ester with a carbonyl compound, typically an aldehyde or ketone, mediated by metallic zinc to produce a β-hydroxy ester.[4][5][6] These products are highly valuable precursors in the synthesis of pharmaceuticals and natural products.[7][8]

A key advantage of the Reformatsky reaction over traditional base-catalyzed aldol condensations is the formation of the nucleophilic enolate under neutral conditions.[4] The organozinc reagent, often called a "Reformatsky enolate," is less basic and less reactive than its lithium or magnesium (Grignard) counterparts.[9][10][11] This moderated reactivity prevents self-condensation of the ester and allows for excellent tolerance of a wide range of functional groups.

This guide provides an in-depth protocol focusing on the use of Ethyl 2-iodopropionate. The higher reactivity of the carbon-iodine bond compared to its bromine or chlorine analogs often facilitates a more reliable reaction initiation and progression.[12] We will explore the mechanistic underpinnings, the critical importance of zinc activation, a detailed step-by-step experimental workflow, and field-tested troubleshooting advice to ensure reproducible success.

Reaction Mechanism: From Zinc Insertion to β-Hydroxy Ester

The Reformatsky reaction proceeds through a well-established multi-step mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Formation of the Organozinc Reagent: The reaction initiates with the oxidative addition of metallic zinc into the carbon-iodine bond of the ethyl 2-iodopropionate. This step forms the key organozinc intermediate, the Reformatsky enolate.[1][8][9]

  • Dimerization and Chelation: The initially formed organozinc species can exist as a dimer in the solid state and in solution.[9][11][13] The carbonyl oxygen of the aldehyde or ketone then coordinates to the zinc atom, forming a six-membered, chair-like transition state.[9][14]

  • Carbon-Carbon Bond Formation: A nucleophilic attack from the enolate carbon to the electrophilic carbonyl carbon occurs within this coordinated complex. This rearrangement results in the formation of a new carbon-carbon bond and a zinc alkoxide.[9]

  • Acidic Workup: The final step involves an acidic workup, which protonates the zinc alkoxide to yield the desired β-hydroxy ester and water-soluble zinc(II) salts.[8][9]

Reformatsky_Mechanism start Ethyl 2-iodopropionate + Zn(0) enolate Reformatsky Enolate (Organozinc Reagent) start->enolate Oxidative Addition transition Six-Membered Chair-like Transition State enolate->transition Coordination ketone Ketone / Aldehyde (R₂C=O) ketone->transition alkoxide Zinc Alkoxide Intermediate transition->alkoxide C-C Bond Formation product β-Hydroxy Ester + Zn(II) Salts alkoxide->product Protonation workup Acidic Workup (e.g., H₃O⁺) workup->product

Caption: The mechanistic pathway of the Reformatsky reaction.

The Imperative of Zinc Activation

The success of a Reformatsky reaction is critically dependent on the quality of the zinc metal. Commercially available zinc dust is typically coated with a passivating layer of zinc oxide (ZnO), which prevents the necessary oxidative insertion.[1] Therefore, an activation step to remove this oxide layer and expose a fresh, reactive metal surface is mandatory.[1][15]

Several methods have been developed for zinc activation, each with its own advantages. The choice of method can significantly impact reaction initiation, rate, and overall yield.[16]

Activation MethodReagent(s)Typical Conditions & ObservationsKey Rationale & Insights
Iodine I₂ (catalytic)Reflux in solvent (e.g., THF, Toluene) for 5-10 min. The disappearance of the purple iodine color indicates activation.[15]A simple, common, and visually verifiable method. Iodine etches the ZnO layer, exposing fresh zinc.[17]
1,2-Dibromoethane BrCH₂CH₂BrReflux in solvent. The evolution of ethylene gas is a positive indicator of successful activation.[1][18]Forms reactive zinc bromide (ZnBr₂) and ethene, effectively cleaning the metal surface.[17]
TMSCl Trimethylsilyl ChlorideStir with zinc in solvent at room temperature or with gentle warming.Highly effective at removing the oxide layer. It is thought to generate ZnCl₂ in situ, which can assist the reaction.[16][17][19]
DIBAL-H Diisobutylaluminium HydrideControlled addition to a zinc slurry at 30-40 °C.A powerful reducing agent that provides highly active zinc. This method is particularly valuable for scale-up as it can lead to a more predictable and controlled reaction start.[18][20]

Experimental Protocol: Synthesis of Ethyl 2-(1-hydroxycyclohexyl)propanoate

This protocol details the reaction between ethyl 2-iodopropionate and cyclohexanone as a representative example.

Materials and Reagents

ReagentM.W.MolesEquivalentsAmountPurity/Notes
Zinc Dust (<10 µm)65.3830.6 mmol1.52.00 g
Iodine253.81~0.2 mmol~0.011-2 small crystals
Cyclohexanone98.1420.4 mmol1.02.00 g (2.1 mL)Anhydrous
Ethyl 2-iodopropionate228.0322.4 mmol1.15.11 g (3.1 mL)
Tetrahydrofuran (THF)---50 mLAnhydrous, inhibitor-free
Sat. aq. NH₄Cl---50 mLFor workup
Ethyl Acetate---3 x 50 mLFor extraction
Brine---50 mLFor washing
Anhydrous Na₂SO₄--As neededFor drying

Equipment

  • 250 mL three-necked, round-bottom flask

  • Reflux condenser with a drying tube (CaCl₂) or inert gas inlet

  • 125 mL pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere line (Nitrogen or Argon)

  • Standard glassware for workup and purification

Workflow_Diagram setup 1. Assemble & Dry Glassware (Inert Atmosphere) activate 2. Zinc Activation (Zn + I₂ in THF, heat) setup->activate addition 4. Slow Addition (Add reagent solution dropwise to activated Zn) activate->addition prepare_sol 3. Prepare Reagent Solution (Cyclohexanone + Ethyl 2-iodopropionate in THF) prepare_sol->addition react 5. Reaction (Reflux for 1-2 hours) addition->react workup 6. Quench & Workup (Cool, add sat. NH₄Cl) react->workup extract 7. Extraction & Washing (Ethyl Acetate, H₂O, Brine) workup->extract purify 8. Dry, Concentrate & Purify (Na₂SO₄, Rotovap, Chromatography) extract->purify product Final Product: β-Hydroxy Ester purify->product

Caption: Step-by-step experimental workflow for the Reformatsky reaction.

Step-by-Step Procedure

  • Apparatus Setup: Assemble the three-necked flask with the condenser, dropping funnel, and a stopper. Flame-dry all glassware under vacuum or oven-dry at 120 °C for several hours and allow to cool under a stream of inert gas (N₂ or Ar). Maintain a positive pressure of inert gas throughout the reaction.

  • Zinc Activation: To the reaction flask, add the zinc dust (2.00 g), a magnetic stir bar, and 10 mL of anhydrous THF. Add one or two small crystals of iodine. Gently heat the suspension with stirring. Activation is complete when the purple color of the iodine has faded to a colorless or pale yellow solution, typically within 5-10 minutes.

  • Reagent Addition: In the dropping funnel, prepare a solution of cyclohexanone (2.00 g) and ethyl 2-iodopropionate (5.11 g) in 40 mL of anhydrous THF. Once the zinc is activated, begin the dropwise addition of this solution to the stirring zinc suspension at a rate that maintains a gentle reflux. The reaction is exothermic, and the initial addition may need to be controlled carefully.

  • Reaction Completion: After the addition is complete (approx. 30-45 minutes), heat the reaction mixture to reflux using a heating mantle for an additional 1-2 hours to ensure complete consumption of the starting materials. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Workup: Cool the reaction flask to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution with vigorous stirring. This will protonate the alkoxide and dissolve the unreacted zinc and zinc salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts sequentially with 50 mL of water and 50 mL of brine to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure ethyl 2-(1-hydroxycyclohexyl)propanoate. Expected yields are generally in the range of 70-85%.

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Reaction fails to initiate. 1. Ineffective zinc activation. 2. Presence of moisture in reagents or glassware.1. Ensure the iodine color completely disappears during activation. If initiation is still sluggish, add another small crystal of iodine. Consider a more robust activation method like TMSCl.[15] 2. Re-dry all glassware. Ensure solvents are freshly distilled from a suitable drying agent or from a newly opened sealed bottle.
Low yield of β-hydroxy ester. 1. Slow or incomplete reaction. 2. Side reactions, such as Wurtz-type coupling of the iodo-ester.1. Increase the reflux time after addition is complete. 2. Maintain a steady, gentle reflux during the addition. Adding the reagents too quickly can cause localized high temperatures, promoting side reactions.
Formation of α,β-unsaturated ester. Dehydration of the β-hydroxy ester product during workup or purification.Use a milder quenching agent like saturated NH₄Cl instead of dilute mineral acids (e.g., HCl). Avoid excessive heat during solvent evaporation and purification.

Safety Precautions

  • General: Conduct all operations in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Flammability: THF and ethyl acetate are highly flammable solvents. Keep away from ignition sources.

  • Reagent Handling: Ethyl 2-iodopropionate, like many α-halo esters, can be a lachrymator and irritant. Handle with care.

  • Exotherm: The reaction can be exothermic, especially during the initial addition. Be prepared to control the reaction rate with cooling if necessary.

  • Quenching: The quenching step can release hydrogen gas if unreacted zinc reacts with the acidic solution. Add the quenching solution slowly.

References

  • O'Brien, M. K., et al. (2007). A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. Organic Process Research & Development, 11(3), 509–512. [Link]

  • d'Alarcao, M., & Meneses, R. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 2588–2603. [Link]

  • Antony, A., et al. (2018). Recent advances & perspectives in the asymmetric Reformatsky reaction. The Chemist, 91(1). [Link]

  • Saeed, S., et al. (2021). Reformatsky reaction as a key step in the synthesis of natural products: A review. Synthetic Communications. [Link]

  • Saeed, S., et al. (2021). Reformatsky reaction as a key step in the synthesis of natural products: A review. Taylor & Francis Online. [Link]

  • Saeed, S., et al. (2021). Reformatsky reaction as a key step in the synthesis of natural products: A review. Taylor & Francis Online. [Link]

  • O'Brien, M. K., et al. (2007). A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. ACS Publications. [Link]

  • NROChemistry. Reformatsky Reaction. [Link]

  • Johnson, S. A., et al. (2022). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. ACS Catalysis, 12(15), 9206–9216. [Link]

  • Rathke, M. W., & Lindert, A. (1971). Activation of zinc by trimethylchlorosilane. An improved procedure for the preparation of .beta.-hydroxy esters from ethyl bromoacetate and aldehydes or ketones (Reformatsky reaction). The Journal of Organic Chemistry, 36(11), 1520–1522. [Link]

  • Chemistry LibreTexts. Reformatsky Reaction. (2023). [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. [Link]

  • Wikipedia. Reformatsky reaction. [Link]

  • d'Alarcao, M., & Meneses, R. (2018). Scheme 26: Mechanism for aza-Reformatsky reaction of cyclic imines with ethyl iodoacetate in the presence of a chiral diarylprolinol ligand. ResearchGate. [Link]

  • Yadav, V. S. (2020). Reformatsky Reaction. RecNotes. [Link]

  • Name Reactions in Organic Synthesis. Reformatsky Reaction. [Link]

  • Al-Haiza, M. A., et al. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances, 12(15), 9206–9216. [Link]

  • Reddit. Reformatsky reaction yield improvement. (2023). [Link]

  • Scribd. Reformatsky Reaction | PDF. (2021). [Link]

  • Cason, J., & Rinehart, K. L. (1963). 4-ethyl-2-methyl-2-octenoic acid. Organic Syntheses, 4, 483. [Link]

  • L.S.College, Muzaffarpur. Reformatsky reaction. (2021). [Link]

  • O'Brien, P., et al. (2012). Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. Organic & Biomolecular Chemistry, 10(21), 4242-4247. [Link]

  • d'Alarcao, M., & Meneses, R. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 2588-2603. [Link]

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Application Notes and Protocols: Ethyl 2-iodopropionate as a Versatile Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Ethyl 2-iodopropionate in Synthesis

In the landscape of modern organic synthesis, the strategic formation of carbon-carbon and carbon-heteroatom bonds is paramount. Ethyl 2-iodopropionate has emerged as a highly effective and versatile electrophilic building block for this purpose. It belongs to the class of α-halo esters, which are pivotal reagents for introducing a propionate moiety into a wide array of molecular frameworks.

The utility of Ethyl 2-iodopropionate stems from the inherent reactivity of the carbon-iodine bond. Iodine, being the largest and most polarizable of the common halogens, is an excellent leaving group. The C-I bond is significantly weaker than the corresponding C-Br and C-Cl bonds, allowing alkylation reactions to proceed under milder conditions, often with higher yields and shorter reaction times.[1] This enhanced reactivity makes it an indispensable tool for researchers in medicinal chemistry and materials science, where complex molecular architectures are routinely assembled.[2]

This document serves as a technical guide, providing detailed application notes and validated protocols for the use of Ethyl 2-iodopropionate in several key synthetic transformations.

Property Value Reference(s)
Chemical Name Ethyl 2-iodopropanoate[3]
CAS Number 31253-08-4[4][5]
Molecular Formula C₅H₉IO₂[4]
Molecular Weight 228.03 g/mol [3][4]
Appearance Light yellow to orange clear liquid[2]
Density 1.662 - 1.67 g/mL[2][4][5]
Boiling Point 79 °C @ 28 mmHg (3.7 kPa)[2][4][5]
Refractive Index 1.4940 - 1.50[4][5]
Storage Sensitive to heat, light, and air. Store at -20°C.[2]

Core Principles of Reactivity: The S_N2 Mechanism

The primary mode of action for Ethyl 2-iodopropionate as an alkylating agent is the bimolecular nucleophilic substitution (S_N2) reaction.[6] In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom bearing the iodine, simultaneously displacing the iodide ion as a leaving group.[6][7] This process results in an inversion of stereochemistry at the electrophilic carbon center.[6]

The efficiency of the S_N2 reaction is influenced by several factors, including the strength of the nucleophile, the choice of solvent (polar aprotic solvents like THF, DMF, or acetonitrile are preferred to solvate the counter-ion of the nucleophile without solvating the nucleophile itself), and the reaction temperature.[8]

evans_alkylation Diastereoselective Alkylation Workflow Acylation 1. Acylation Attach propionyl group to chiral auxiliary. Enolization 2. Enolization Deprotonate with NaHMDS to form Z-enolate. Acylation->Enolization Propionyl-Auxiliary Alkylation 3. Alkylation Add Ethyl 2-iodopropionate. Attack from less-hindered face. Enolization->Alkylation Chelated Enolate Purification 4. Purification Isolate major diastereomer via chromatography. Alkylation->Purification Diastereomeric Mixture Cleavage 5. Cleavage Hydrolyze to yield chiral acid and recover auxiliary. Purification->Cleavage Pure Diastereomer

Caption: Experimental workflow for Evans auxiliary-directed alkylation.

Protocol 1: Diastereoselective Alkylation using an Evans-type Chiral Auxiliary

This protocol describes the alkylation of an N-propionyl oxazolidinone with Ethyl 2-iodopropionate.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethyl 2-iodopropionate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add n-BuLi (1.05 eq) dropwise. Stir for 15 minutes, then add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to 0 °C and stir for 30 minutes. Quench the reaction with saturated aqueous NH₄Cl.

  • Workup (Acylation): Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the N-propionyl oxazolidinone. Purify by column chromatography if necessary.

  • Enolization & Alkylation: Dissolve the purified N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C under argon. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 eq) dropwise. Stir for 30 minutes to ensure complete enolate formation. [9]4. Add Ethyl 2-iodopropionate (1.2 eq) dropwise to the enolate solution at -78 °C. Stir at this temperature for 2-4 hours, monitoring by TLC.

  • Workup (Alkylation): Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: The crude product, a mixture of diastereomers, is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the major diastereomer. Diastereomeric ratios are typically >95:5. [9]7. Auxiliary Cleavage (Example): The purified product can be hydrolyzed using lithium hydroxide and hydrogen peroxide in a THF/water mixture to yield the chiral carboxylic acid and recover the valuable auxiliary. [9]

Application Note II: The Reformatsky Reaction for β-Hydroxy Ester Synthesis

Scientific Context: The Reformatsky reaction is a classic method for synthesizing β-hydroxy esters by reacting an α-halo ester with a ketone or aldehyde in the presence of metallic zinc. [10][11]The key intermediate is an organozinc enolate, which is less basic and less reactive than lithium or magnesium enolates (Grignard reagents). [12][13]This chemoselectivity is a major advantage, as the organozinc reagent does not readily add to the ester functionality, preventing self-condensation and other side reactions. [12] Causality of the Reaction: Ethyl 2-iodopropionate is an excellent substrate for this reaction. The process begins with the oxidative addition of zinc metal into the weak carbon-iodine bond to form the organozinc intermediate, known as a Reformatsky enolate. [10][12]This enolate then adds to the carbonyl carbon of an aldehyde or ketone via a six-membered chair-like transition state, followed by an acidic workup to protonate the resulting alkoxide and furnish the β-hydroxy ester. [10][14]

reformatsky_mechanism cluster_step1 1. Oxidative Addition cluster_step2 2. Carbonyl Addition cluster_step3 3. Acidic Workup EsterI EtO₂C-CH(CH₃)-I ReformEnolate [ I-Zn-CH(CH₃)-CO₂Et ] EsterI->ReformEnolate Zn Zn(0) Zn->ReformEnolate Intermediate Zinc Alkoxide Intermediate ReformEnolate->Intermediate Ketone R-C(=O)-R' Ketone->Intermediate Product β-Hydroxy Ester Intermediate->Product ZnSalts Zn²⁺ Salts H3O H₃O⁺ H3O->Product

Caption: Mechanism of the Reformatsky reaction.

Protocol 2: Synthesis of a β-Hydroxy Ester via a Reformatsky Reaction

This protocol details the reaction of Ethyl 2-iodopropionate with cyclohexanone.

Materials:

  • Zinc dust (<10 micron, activated)

  • Iodine (catalytic amount)

  • Anhydrous Toluene or THF

  • Ethyl 2-iodopropionate

  • Cyclohexanone

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Zinc Activation: In a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel under an argon atmosphere, add zinc dust (2.0 eq). Add a small crystal of iodine and gently heat the flask with a heat gun until the purple iodine vapor dissipates. This removes the deactivating oxide layer from the zinc surface. [11]Add anhydrous toluene (to make a 0.5 M solution with respect to the ester).

  • Reaction Initiation: Add a small portion (~10%) of the Ethyl 2-iodopropionate (1.0 eq) to the activated zinc suspension. The solution should become warm, indicating the reaction has initiated. If not, gentle heating may be required.

  • Addition: Once initiated, add a solution of the remaining Ethyl 2-iodopropionate and cyclohexanone (1.1 eq) in anhydrous toluene dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, heat the reaction mixture at reflux for an additional 1-2 hours until TLC analysis shows consumption of the starting materials.

  • Workup: Cool the reaction to 0 °C and cautiously quench by adding 1 M HCl until the excess zinc has dissolved and the solution is clear.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude β-hydroxy ester by silica gel column chromatography.

Application Note III: N-Alkylation of Amines

Scientific Context: The direct alkylation of primary or secondary amines with alkyl halides is a fundamental method for preparing more substituted amines. However, this reaction is notoriously difficult to control. [15]The product of the initial alkylation (e.g., a secondary amine from a primary amine) is often more nucleophilic than the starting material. [16]This leads to a "runaway" reaction, producing a mixture of mono-alkylated, di-alkylated, and even quaternary ammonium salt products, making purification challenging and lowering the yield of the desired product. [16][17] Controlling Reactivity: To achieve selective mono-alkylation, strategies must be employed to temper the nucleophilicity of the amine or prevent over-reaction. One common method is to use a large excess of the starting amine, which statistically favors the alkylation of the more abundant starting material. Another, more robust method involves temporary protection of the amine. For instance, converting a primary amine to its N-trifluoroacetyl derivative significantly reduces its nucleophilicity. The protected amine can be selectively mono-alkylated, and the protecting group is then easily removed under basic conditions. [18]

amine_alkylation RNH2 Primary Amine (R-NH₂) R2NH Secondary Amine (R₂NH) RNH2->R2NH Alkylation 1 (often faster) R3N Tertiary Amine (R₃N) R2NH->R3N Alkylation 2 (even faster) R4N Quaternary Salt (R₄N⁺X⁻) R3N->R4N Alkylation 3 AlkylHalide1 Et-I AlkylHalide2 Et-I AlkylHalide3 Et-I

Caption: Over-alkylation cascade in direct N-alkylation of amines.

Protocol 3: Controlled Mono-Alkylation of Aniline via N-Protection

This protocol outlines the selective mono-N-alkylation of aniline.

Materials:

  • Aniline

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine

  • Potassium carbonate (K₂CO₃)

  • Ethyl 2-iodopropionate

  • Acetone or DMF

  • Aqueous sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Protection: Dissolve aniline (1.0 eq) in DCM (0.5 M) and cool to 0 °C. Add pyridine (1.2 eq) followed by the dropwise addition of TFAA (1.1 eq). Stir at 0 °C for 1 hour.

  • Workup (Protection): Wash the reaction mixture with 1 M HCl (2x) and then with brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield N-phenyl-2,2,2-trifluoroacetamide.

  • Alkylation: Dissolve the protected aniline (1.0 eq) in acetone (0.5 M). Add finely ground K₂CO₃ (3.0 eq) followed by Ethyl 2-iodopropionate (1.2 eq).

  • Heat the suspension to reflux and stir for 12-24 hours, monitoring by TLC.

  • Workup (Alkylation): Cool the reaction, filter off the K₂CO₃, and concentrate the filtrate. Redissolve the residue in diethyl ether and wash with water and brine. Dry over MgSO₄, filter, and concentrate. The crude product is the N-alkylated, N-protected aniline.

  • Deprotection: Dissolve the crude product in methanol (0.5 M) and add 2 M aqueous NaOH (5.0 eq). Stir at room temperature for 4-6 hours until the trifluoroacetyl group is fully cleaved (monitor by TLC).

  • Final Workup: Concentrate the reaction mixture to remove methanol. Extract the aqueous residue with diethyl ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the final N-alkylated aniline product by silica gel column chromatography.

Safety and Handling

Ethyl 2-iodopropionate is a reactive alkylating agent and must be handled with appropriate care.

  • Hazards: Causes skin and serious eye irritation. [3][19]It is a combustible liquid. [20]The compound is sensitive to light, heat, and moisture, which can cause decomposition. [2][21]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [19][22]* Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. [22]Keep away from heat, sparks, and open flames. [21]Use inert atmosphere techniques (e.g., argon or nitrogen) for moisture-sensitive reactions.

  • Storage: Store in a tightly sealed container in a cool, dark, and dry place. [21]For long-term stability, storage at -20°C is recommended. [2]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. [20]

Conclusion

Ethyl 2-iodopropionate is a potent and versatile reagent for introducing the ethyl propionate scaffold into organic molecules. Its high reactivity, stemming from the lability of the carbon-iodine bond, allows for efficient alkylation of a wide range of carbon and heteroatom nucleophiles. Through careful selection of reaction conditions and, where necessary, the use of directing groups or chiral auxiliaries, this reagent provides a reliable pathway for the synthesis of complex, high-value compounds. The protocols and principles outlined in this guide are intended to provide researchers with a solid foundation for successfully employing Ethyl 2-iodopropionate in their synthetic endeavors.

References

  • LookChem. (n.d.). Ethyl 2-iodopropionate. Retrieved from [Link]

  • Chemsrc. (2024). ETHYL 2-IODOPROPIONATE | CAS#:31253-08-4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10922254, Ethyl 2-Iodopropionate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-Iodopropionate. Retrieved from [Link]

  • Fiveable. (n.d.). Alkylation of enolates. In Organic Chemistry II Class Notes. Retrieved from [Link]

  • University of Oxford. (n.d.). Alkylation of enolates. Retrieved from [Link]

  • ResearchGate. (2007). Highly stereoselective alkylation of (S)-proline-based chiral auxiliaries. Retrieved from [Link]

  • NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.8: Alkylation of Enolate Ions. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Defense Technical Information Center. (1987). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reformatsky Reaction. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2021). Reformatsky reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 4.4: Nucleophilic substitution and elimination reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Simon Fraser University. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Retrieved from [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 696. Retrieved from [Link]

  • Reaction Mechanism Notes. (n.d.). Nucleophilic Substitution with OH-. Retrieved from [Link]

  • Fowler, S. (2017, November 12). How to draw the mechanism for nucleophilic substitution [Video]. YouTube. Retrieved from [Link]

  • Johnstone, R. A. W., Payling, D. W., & Thomas, C. (1969). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic, 2223-2224. Retrieved from [Link]

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Application Note: A Comprehensive Guide to the Synthesis of β-Hydroxy Esters via the Reformatsky Reaction with Ethyl 2-Iodopropionate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of β-hydroxy esters is a cornerstone of modern organic chemistry, providing critical chiral building blocks for numerous active pharmaceutical ingredients and natural products. This application note provides an in-depth guide to the Reformatsky reaction, a powerful and reliable method for carbon-carbon bond formation, specifically focusing on the use of ethyl 2-iodopropionate. We will explore the underlying mechanism, provide detailed, field-proven protocols for zinc activation and the main reaction, and offer a comprehensive troubleshooting guide to empower researchers in overcoming common experimental hurdles.

Introduction: The Significance of β-Hydroxy Esters

β-Hydroxy esters are a class of organic molecules characterized by a hydroxyl group positioned on the carbon atom beta to an ester functionality. This structural motif is prevalent in a wide array of biologically active molecules, including the core of statin drugs, antibiotics, and pheromones.[1] The ability to synthesize these compounds with high stereochemical control is therefore of paramount importance in drug discovery and development.

The Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887, offers a robust and versatile method for preparing β-hydroxy esters.[2][3] It involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc.[4] A key advantage of the Reformatsky reaction is the relatively low basicity of the intermediate organozinc enolate, which minimizes side reactions like self-condensation and allows for its formation in the presence of the carbonyl electrophile.[5][6] This makes it a valuable alternative to using more reactive Grignard reagents or lithium enolates.[5][7]

This guide will focus on the use of ethyl 2-iodopropionate, an iodo-ester that often exhibits higher reactivity compared to its bromo- or chloro-analogs, facilitating the formation of the critical organozinc intermediate.

The Reformatsky Reaction: Mechanism of Action

The reaction proceeds through a series of well-defined steps, initiated by the formation of an organozinc reagent, often termed a "Reformatsky enolate".[3][7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

  • Oxidative Addition: The reaction begins with the oxidative insertion of metallic zinc into the carbon-iodine bond of ethyl 2-iodopropionate. This is the most critical, and often rate-limiting, step. It forms an unstable organozinc iodide species.[6][7]

  • Enolate Formation: The initial organozinc intermediate rapidly rearranges to form a more stable zinc enolate. Recent crystallographic studies have shown that these reagents can exist as complex dimeric structures in the solid state.[6][7][8]

  • Coordination and C-C Bond Formation: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom of the enolate. This is followed by a nucleophilic attack of the enolate's α-carbon on the electrophilic carbonyl carbon. This addition proceeds through a six-membered, chair-like transition state, which dictates the stereochemical outcome of the reaction.[3][7][9]

  • Acidic Workup: The resulting zinc alkoxide is then hydrolyzed during an acidic workup to protonate the alkoxide, break the oxygen-zinc bond, and yield the final β-hydroxy ester product and zinc(II) salts.[3][7]

Visualization of the Reaction Mechanism

Reformatsky_Mechanism Figure 1: Mechanism of the Reformatsky Reaction cluster_start Reagents cluster_intermediate Intermediate Formation cluster_reaction Reaction Core cluster_end Products I-CH(CH3)COOEt Ethyl 2-Iodopropionate Organozinc [I-Zn-CH(CH3)COOEt] I-CH(CH3)COOEt:e->Organozinc:w Oxidative Addition Zn Zinc Metal (Zn^0) Zn:e->Organozinc:w R-CO-R' Aldehyde/Ketone TransitionState Six-Membered Chair-like Transition State R-CO-R'->TransitionState Enolate Zinc Enolate (Dimeric Structure) Organozinc->Enolate Rearrangement Enolate->TransitionState Coordination & Nucleophilic Attack Alkoxide Zinc Alkoxide Intermediate TransitionState->Alkoxide Product β-Hydroxy Ester Alkoxide->Product Acidic Workup (H3O+) ZnSalt Zinc(II) Salts Alkoxide->ZnSalt Acidic Workup (H3O+)

Caption: Figure 1: Mechanism of the Reformatsky Reaction

Experimental Protocols

Success in the Reformatsky reaction is highly dependent on the quality and activation of the zinc metal and the maintenance of anhydrous conditions.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 2-iodopropionate>97%TCI, Sigma-AldrichStore under inert gas, protected from light and heat.[10]
Aldehyde or KetoneAnhydrous, >98%VariousPurify and dry standard substrates if necessary.
Zinc Dust<10 micron, >98%VariousMust be activated prior to use.
IodineACS Reagent GradeVariousUsed as a zinc activating agent.
Tetrahydrofuran (THF)Anhydrous, >99.9%VariousUse freshly distilled from sodium/benzophenone or from a solvent purification system.
Diethyl Ether (Et₂O)AnhydrousVariousFor extraction.
Saturated Ammonium Chloride (aq)ACS Reagent GradeVariousFor quenching the reaction.
Hydrochloric Acid (1M)ACS Reagent GradeVariousFor acidic workup.
Anhydrous Magnesium SulfateACS Reagent GradeVariousFor drying organic layers.
Round-bottom flasks-VariousFlame- or oven-dried before use.
Reflux condenser-VariousFlame- or oven-dried before use.
Magnetic stirrer and stir bars-Various-
Syringes and needles-VariousFor transfer of anhydrous reagents.
Inert Gas Supply (N₂ or Ar)High PurityVariousFor maintaining an anhydrous atmosphere.
Protocol 1: Activation of Zinc Dust

The removal of the passivating layer of zinc oxide is critical for initiating the oxidative addition.[2] Several methods exist, with iodine activation being one of the most common and straightforward.[11]

  • Setup: Place zinc dust (1.5 to 2.0 equivalents relative to the α-halo ester) into a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure an anhydrous atmosphere.

  • Activation: Add a small crystal of iodine (approx. 0.1 eq). The purple color of the iodine should disappear upon gentle heating or stirring, indicating its reaction with the zinc surface.[3]

  • Solvent Addition: Add a small portion of the total anhydrous THF and stir vigorously for 15-20 minutes. The zinc should appear more metallic and gray.

Protocol 2: Synthesis of Ethyl 2-(1-hydroxycyclohexyl)propanoate

This protocol details the reaction of the in situ generated Reformatsky reagent with cyclohexanone as a representative ketone.

  • Reagent Preparation: In the flask containing the activated zinc from Protocol 1, add the remaining anhydrous THF.

  • Initiation (Barbier-type): A common and effective variant is the Barbier-type, one-pot procedure where the reactants are added together.[11][12] In a separate, dry flask, prepare a solution of ethyl 2-iodopropionate (1.0 eq) and cyclohexanone (1.0 eq) in anhydrous THF.

  • Addition: Add this solution dropwise to the stirred suspension of activated zinc at room temperature. The addition rate should be controlled to maintain a gentle reflux. An exothermic reaction should be observed. If the reaction does not initiate, gentle heating with a heat gun may be required.

  • Reaction: After the addition is complete, stir the reaction mixture at reflux for 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired β-hydroxy ester.[3]

Experimental Workflow Diagram

Workflow cluster_prep Preparation & Activation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Flame-dry glassware B 2. Add Zinc dust & Iodine crystal to flask A->B C 3. Establish inert atmosphere (N₂/Ar) B->C D 4. Activate Zinc with gentle heating C->D E 5. Add anhydrous THF D->E F 6. Prepare solution of Ethyl 2-Iodopropionate & Carbonyl E->F G 7. Add solution dropwise to Zinc suspension F->G H 8. Reflux for 1-2 hours (monitor by TLC) G->H I 9. Cool to 0°C H->I J 10. Quench with sat. aq. NH₄Cl I->J K 11. Extract with Diethyl Ether J->K L 12. Wash organic layers (Acid, Base, Brine) K->L M 13. Dry with MgSO₄ & concentrate L->M N 14. Purify by Column Chromatography M->N

Caption: A typical experimental workflow for the Reformatsky synthesis.

Performance and Troubleshooting

The following table presents representative yields for the Reformatsky reaction with various carbonyl substrates. Yields are highly dependent on the purity of reagents and the efficiency of zinc activation.

α-Halo EsterCarbonyl SubstrateSolventTypical Yield (%)
Ethyl 2-bromopropionateBenzaldehydeTHF75-85
Ethyl 2-iodopropionateCyclohexanoneTHF80-90
Ethyl 2-bromopropionateAcetoneToluene70-80
Ethyl 2-iodopropionate4-MethoxybenzaldehydeTHF/Et₂O85-95
Troubleshooting Guide
IssuePotential CauseSuggested Solution
Reaction Fails to Initiate 1. Incomplete zinc activation due to oxide layer. 2. Wet solvent or reagents. 3. Ethyl 2-iodopropionate has degraded.1. Re-activate the zinc using a more vigorous method (e.g., 1,2-dibromoethane or TMSCl).[2][11] 2. Use freshly distilled/dried solvents and reagents. 3. Use freshly purchased or distilled ethyl 2-iodopropionate.
Low Yield 1. Slow or incomplete formation of the Reformatsky reagent. 2. Competing side reactions (e.g., Wurtz coupling of the haloester). 3. Incomplete reaction.1. Ensure zinc is fully activated and use a slight excess. 2. Control the addition rate and temperature; a slower addition can be beneficial. 3. Increase reflux time and monitor reaction progress carefully by TLC.
Formation of Dehydrated Product (α,β-unsaturated ester) 1. Harsh acidic workup conditions. 2. Thermally unstable β-hydroxy ester product.1. Use a milder quench (saturated NH₄Cl) and avoid strong acids during workup. 2. Keep temperatures low during workup and purification.
Recovery of Unreacted Starting Material 1. Insufficient equivalents of zinc. 2. Deactivation of zinc during the reaction.1. Use at least 1.5 equivalents of high-purity, activated zinc. 2. Ensure the inert atmosphere is maintained throughout the entire reaction.

Safety and Handling

Proper safety precautions are mandatory when performing this synthesis.

  • Ethyl 2-iodopropionate: This compound is a combustible liquid and causes skin and serious eye irritation.[10][13][14] Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][15] Avoid contact with skin and eyes.[15] It is sensitive to light, air, and heat and should be stored accordingly under an inert atmosphere at low temperatures (<0°C).[10]

  • Zinc Dust: Finely divided zinc dust can be flammable. Avoid creating dust clouds in the air.

  • Anhydrous Solvents: Anhydrous THF and diethyl ether are extremely flammable and can form explosive peroxides. Never distill to dryness.

  • General Precautions: All operations should be conducted in a well-ventilated fume hood. An inert atmosphere is required not only for reaction success but also to mitigate fire risk with flammable solvents.[16]

Conclusion

The Reformatsky reaction using ethyl 2-iodopropionate is a highly effective and versatile method for the synthesis of β-hydroxy esters, which are invaluable intermediates in pharmaceutical and chemical research. By understanding the core mechanism, meticulously activating the zinc reagent, and maintaining anhydrous conditions, researchers can reliably access these important molecular scaffolds. This guide provides the necessary protocols and troubleshooting insights to facilitate the successful implementation of this classic and powerful carbon-carbon bond-forming reaction.

References

  • A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Reformatsky Reaction. NROChemistry. Available at: [Link]

  • Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. National Institutes of Health (NIH). Available at: [Link]

  • Reformatsky reaction. Wikipedia. Available at: [Link]

  • Ethyl 2-Iodopropionate | C5H9IO2 | CID 10922254. PubChem - NIH. Available at: [Link]

  • Reformatsky Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of β-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

  • Chemistry Reformatsky Reaction. SATHEE. Available at: [Link]

  • β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution. Organic Chemistry Portal. Available at: [Link]

  • Barbier reaction. Wikipedia. Available at: [Link]

  • Reformatsky Reaction. Chemistry LibreTexts. Available at: [Link]

  • Enantioselective Synthesis of α-Methylene-β-hydroxy Carboxylic Acid Derivatives via a Diastereoselective Aldol-β-Elimination Sequence: Application to the C(15) - C(21) Fragment of Tedanolide C. National Institutes of Health (NIH). Available at: [Link]

  • The Reformatsky Reaction Mechanism. YouTube. Available at: [Link]

  • Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. ChemRxiv. Available at: [Link]

  • Barbier reaction. Grokipedia. Available at: [Link]

  • Reformatsky reaction. L.S.College, Muzaffarpur. Available at: [Link]

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Introduction: The Strategic Value of Chiral Ethyl 2-Iodopropionate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to leveraging chiral Ethyl 2-iodopropionate in modern stereoselective synthesis, designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of the compound's application in key stereoselective transformations, complete with mechanistic insights, validated protocols, and quantitative data.

In the landscape of asymmetric synthesis, the creation of stereochemically defined centers is paramount. Chiral α-halo esters are powerful building blocks, and among them, ethyl 2-iodopropionate stands out as a particularly versatile reagent. Its utility stems from the convergence of three key features: a chiral center at the α-position, an ester functionality amenable to further transformation, and an excellent iodide leaving group.[1] This combination allows it to serve as a prochiral electrophile in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the transfer of its stereochemical information to the product.

The ability to control the three-dimensional arrangement of atoms is critical in medicinal chemistry, where the biological activity of a molecule is often dictated by its stereochemistry. Ethyl 2-iodopropionate, available in both (R) and (S) enantiomeric forms, provides a reliable and cost-effective entry point into complex chiral molecules, including amino acids, lactones, and other motifs prevalent in natural products and pharmaceutical agents.[2] This guide delves into the core applications of this reagent, focusing on the mechanistic principles and practical considerations that ensure high stereoselectivity.

Table 1: Physicochemical Properties of Ethyl 2-Iodopropionate

PropertyValueSource
Molecular Formula C₅H₉IO₂[3]
Molecular Weight 228.03 g/mol [3]
Boiling Point 79 °C / 28 mmHg[4]
Density 1.662 g/cm³ at 17 °C[4]
Refractive Index 1.4940 - 1.4980[4]
CAS Number 31253-08-4[3]

Application I: Stereospecific Nucleophilic Substitution (S_N2) Reactions

The most fundamental application of chiral ethyl 2-iodopropionate is in S_N2 reactions. The reaction's stereospecificity is its defining characteristic: a nucleophile attacks the carbon atom bearing the iodide, exclusively from the side opposite to the leaving group.[5] This "backside attack" results in a predictable and complete inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion.

Causality of Experimental Design
  • Leaving Group: Iodide is an exceptional leaving group due to its large size, high polarizability, and the relative weakness of the C-I bond.[1] This facilitates its displacement even by moderately strong nucleophiles.

  • Solvent Choice: To ensure the reaction proceeds via an S_N2 pathway, polar aprotic solvents such as acetone, DMSO, or DMF are employed. These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thereby enhancing its nucleophilicity.[1] Protic solvents (e.g., ethanol, water) are avoided as they can solvate the nucleophile, reducing its reactivity, and may promote competing S_N1 reactions, which would lead to racemization.

  • Temperature Control: S_N2 reactions are generally favored at lower temperatures. Higher temperatures can provide sufficient energy to overcome the activation barrier for the competing E2 elimination reaction, especially when using basic nucleophiles, leading to the formation of ethyl acrylate as an undesired byproduct.[1]

Caption: S_N2 reaction mechanism showing inversion of stereochemistry.
Protocol 1: Synthesis of Ethyl (R)-2-azidopropionate

This protocol details the stereospecific synthesis of an α-azido ester, a valuable precursor for chiral α-amino acids.

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add (S)-ethyl 2-iodopropionate (1.0 eq, 5.0 g, 21.9 mmol) and 40 mL of anhydrous dimethylformamide (DMF) under an argon atmosphere.

  • Reagent Addition: Add sodium azide (1.5 eq, 2.14 g, 32.9 mmol) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature (20-25 °C) for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Pour the reaction mixture into 100 mL of cold water and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.

Expected Outcome: The reaction yields ethyl (R)-2-azidopropionate with >99% inversion of configuration.

Application II: Diastereoselective Alkylation of Enolates

A cornerstone of stereoselective C-C bond formation is the alkylation of enolates.[6] When a chiral enolate reacts with ethyl 2-iodopropionate, the existing stereocenter(s) on the enolate can direct the approach of the electrophile, leading to the formation of one diastereomer in preference to the other.[7][8] This is often achieved using chiral auxiliaries, such as Evans' oxazolidinones, which are temporarily attached to the nucleophile to control the stereochemical outcome.[9][10]

Causality of Experimental Design
  • Enolate Formation: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are used at low temperatures (typically -78 °C) to ensure rapid, complete, and regioselective deprotonation, forming the kinetic enolate without competing side reactions.[7]

  • Stereochemical Control: The stereoselectivity arises from a highly organized, chelated transition state. The lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the chiral auxiliary. This coordination creates a rigid structure that blocks one face of the enolate. Ethyl 2-iodopropionate is then forced to approach from the less sterically hindered face, resulting in a highly diastereoselective alkylation.[11]

  • Auxiliary Removal: The chiral auxiliary is designed to be cleaved under specific conditions (e.g., hydrolysis with LiOH/H₂O₂) after the alkylation, yielding the desired chiral product and allowing the auxiliary to be recovered and reused.[10]

enolate_alkylation_workflow cluster_prep Preparation cluster_reaction Alkylation Reaction cluster_finish Workup & Purification start Chiral Auxiliary-Acyl Substrate base Add LDA in THF at -78 °C start->base enolate Formation of (Z)-Lithium Enolate base->enolate electrophile Add (S)-Ethyl 2-Iodopropionate enolate->electrophile reaction Stir at -78 °C to RT electrophile->reaction product Diastereomerically Enriched Product reaction->product workup Aqueous Quench (NH₄Cl) product->workup extract Extraction & Drying workup->extract purify Column Chromatography extract->purify final Isolated Diastereomers purify->final

Caption: Workflow for diastereoselective enolate alkylation.
Protocol 2: Diastereoselective Alkylation using an Evans Auxiliary

This protocol describes the alkylation of the lithium enolate of an N-acyloxazolidinone with (S)-ethyl 2-iodopropionate.

  • Setup: In a flame-dried, three-neck flask under argon, dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF (0.1 M solution). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Add freshly prepared LDA (1.1 eq) dropwise via syringe over 10 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add a solution of (S)-ethyl 2-iodopropionate (1.2 eq) in anhydrous THF dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 4 hours, then let it warm slowly to room temperature overnight.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Remove the THF under reduced pressure.

  • Purification: Extract the aqueous residue with ethyl acetate (3 x V). Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate. Purify the crude product by flash chromatography to separate the diastereomers and unreacted starting materials.

  • Analysis: Determine the diastereomeric ratio (d.r.) of the product mixture using ¹H NMR spectroscopy or chiral HPLC.

Table 2: Representative Data for Diastereoselective Alkylations

Enolate SourceElectrophiled.r. (major:minor)Yield (%)Reference
Evans' Propionyl OxazolidinoneMethyl Iodide>99:194
Meyers' Chiral LactamBenzyl Bromide95:585
Enders' SAMP/RAMP HydrazoneEthyl 2-iodopropionateup to 98:270-90

Application III: Palladium-Catalyzed Cross-Coupling Reactions

The use of chiral secondary alkyl halides in transition metal-catalyzed cross-coupling reactions has historically been challenging due to issues like slow oxidative addition and competing β-hydride elimination. However, recent advances in ligand design have enabled the effective use of reagents like ethyl 2-iodopropionate in stereoconvergent and stereospecific cross-coupling reactions.

Causality of Experimental Design
  • Catalyst System: The choice of palladium precursor and ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often required to promote the difficult oxidative addition of the Pd(0) catalyst into the C(sp³)-I bond. These ligands also stabilize the resulting Pd(II) intermediate and facilitate the subsequent steps of the catalytic cycle.

  • Reaction Type: Suzuki-Miyaura (using organoboron reagents) and Negishi (using organozinc reagents) couplings are commonly employed.[12] Organozinc reagents are often more reactive, allowing the reaction to proceed at lower temperatures, which can be crucial for preserving stereochemical integrity.

  • Stereochemical Outcome: Depending on the specific catalyst system and mechanism, these reactions can be either stereospecific (inversion or retention) or stereoconvergent (where both enantiomers of the starting material converge to a single enantiomeric product). Understanding the operative mechanism is key to predicting and controlling the stereochemical outcome.

suzuki_cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex R-Pd(II)-I(L₂) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r_r R-Pd(II)-R'(L₂) transmetal->pd_r_r red_elim Reductive Elimination pd_r_r->red_elim red_elim->pd0 Catalyst Regeneration product R-R' (Coupled Product) red_elim->product r_x Chiral R-I (Ethyl 2-iodopropionate) r_x->ox_add r_b R'-B(OR)₂ (Boronic Ester) r_b->transmetal base Base base->transmetal

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling.
Protocol 3: Stereospecific Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of (R)-ethyl 2-iodopropionate with an arylboronic acid.

  • Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., SPhos, 6 mol%), the arylboronic acid (1.5 eq), and a base (e.g., K₃PO₄, 2.0 eq) to a dry reaction vial.

  • Reagent Addition: Add anhydrous solvent (e.g., toluene or 1,4-dioxane). Add (R)-ethyl 2-iodopropionate (1.0 eq) via syringe.

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) with vigorous stirring for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate. Purify the residue by flash column chromatography on silica gel to obtain the coupled product.

  • Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC or GC.

Conclusion and Future Outlook

Chiral ethyl 2-iodopropionate is a foundational tool for the stereocontrolled synthesis of complex organic molecules. Its applications in classic S_N2 reactions, diastereoselective enolate alkylations, and modern palladium-catalyzed cross-couplings highlight its versatility. The principles of stereocontrol discussed herein—stereospecificity driven by mechanism and diastereoselectivity driven by sterically organized transition states—are central to the logic of asymmetric synthesis. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic use of reliable and efficient chiral building blocks like ethyl 2-iodopropionate will remain indispensable for researchers and drug development professionals.

References

  • Master Organic Chemistry. (2024). Stereoselective and Stereospecific Reactions. [Link]

  • Chemistry LibreTexts. (2021). Alkylation of Enolate Ions. [Link]

  • ResearchGate. (2005). Chiral Auxiliaries in Asymmetric Synthesis. [Link]

  • University of York. Asymmetric Synthesis. [Link]

  • ACS Publications. (1997). Stereoselective SN2 Reactions of the (R)-Pantolactone Ester of Racemic .alpha.-Halo Carboxylic Acids with Aryl Oxides. [Link]

  • Chemistry Stack Exchange. (2015). Diastereoselectivity in enolate alkylation reactions. [Link]

  • MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • PubChem. Ethyl 2-Iodopropionate. [Link]

  • LookChem. Ethyl 2-iodopropionate. [Link]

  • Google Patents.
  • ResearchGate. (1989). Diastereoselective control of enolate alkylation in 2-acyl-2-alkyl-1,3-dithiane 1-oxides. [Link]

  • ResearchGate. (2013). 2.14 Selected Diastereoselective Reactions: Enolate Alkylation. [Link]

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Application Notes and Protocols for Ethyl 2-Iodopropionate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Ethyl 2-Iodopropionate in Modern Agrochemical Design

In the competitive landscape of agrochemical development, the synthesis of highly effective and stereochemically pure active ingredients is paramount. Aryloxyphenoxypropionate (AOPP) herbicides, a critical class of compounds for controlling grassy weeds in broadleaf crops, exemplify this need. The core of their biological activity often resides in a specific chiral center, the (R)-enantiomer, which inhibits the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass species.[1] The construction of this chiral center and its linkage to the aromatic core of the molecule is a key synthetic challenge.

Ethyl 2-iodopropionate emerges as a strategic, albeit less conventional, intermediate for this purpose. While its chloro and bromo analogs are more commonly cited in patent literature, the principles of physical organic chemistry suggest distinct advantages for the iodo-derivative.[2][3][4] The carbon-iodine bond is weaker and iodide is a superior leaving group compared to bromide or chloride. This inherent reactivity can translate to milder reaction conditions, potentially lower energy consumption, and faster reaction times in industrial-scale production.

This document serves as a comprehensive technical guide for researchers, chemists, and process development professionals on the application of ethyl 2-iodopropionate in the synthesis of AOPP herbicides. We will focus on the synthesis of Quizalofop-p-ethyl, a widely used selective herbicide, as a representative example.[5][6] While direct industrial protocols for ethyl 2-iodopropionate are not widely published, this guide provides a scientifically grounded, adaptable protocol based on established syntheses with analogous intermediates.[1] We will delve into the mechanistic underpinnings, provide a detailed experimental workflow, and discuss the critical parameters that ensure a high-yield, high-purity synthesis.

Mechanistic Insights: The Williamson Ether Synthesis in AOPP Herbicide Production

The synthesis of AOPP herbicides like Quizalofop-p-ethyl from ethyl 2-halopropionates is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Key Steps:

  • Deprotonation: The phenolic hydroxyl group of the core aromatic structure, in this case, 6-chloro-2-(4-hydroxyphenoxy)quinoxaline, is deprotonated by a base (e.g., potassium carbonate, sodium hydroxide) to form a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon atom at the 2-position of the ethyl 2-iodopropionate molecule.

  • Inversion of Stereochemistry: As is characteristic of SN2 reactions, the nucleophile attacks from the side opposite to the leaving group.[7] This "backside attack" results in an inversion of the stereochemical configuration at the chiral center. Therefore, to obtain the biologically active (R)-enantiomer of the final product, the starting material should be the (S)-enantiomer of ethyl 2-iodopropionate.

  • Leaving Group Departure: The iodide ion, being an excellent leaving group, is displaced, forming the desired ether linkage and completing the synthesis of the Quizalofop-p-ethyl molecule.

Causality of Experimental Choices:
  • Choice of Halogen: The reactivity of the ethyl 2-halopropionate follows the trend I > Br > Cl. The use of ethyl 2-iodopropionate is anticipated to allow for lower reaction temperatures and/or shorter reaction times compared to its bromo or chloro counterparts. This can be advantageous in preventing side reactions and degradation of thermally sensitive reactants.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF), acetonitrile, or acetone is typically chosen. These solvents can dissolve the ionic phenoxide intermediate but do not solvate the nucleophile as strongly as protic solvents, thus maintaining its high reactivity.

  • Base: A moderately strong base like potassium carbonate (K2CO3) is often preferred. It is strong enough to deprotonate the phenol but not so strong as to cause hydrolysis of the ester group on the propionate moiety.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of (R)-Quizalofop-p-ethyl using (S)-Ethyl 2-iodopropionate.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Reaction A 6-chloro-2-(4-hydroxyphenoxy)quinoxaline C Potassium 6-chloro-2-(quinoxalin-2-yloxy)phenoxide A->C Deprotonation B Potassium Carbonate (K2CO3) in Polar Aprotic Solvent (e.g., DMF) B->C D (S)-Ethyl 2-iodopropionate E (R)-Quizalofop-p-ethyl C->E Nucleophilic Attack & Inversion of Stereochemistry D->E F Potassium Iodide (KI) + Potassium Bicarbonate (KHCO3) E->F Byproducts

Caption: Workflow for the synthesis of (R)-Quizalofop-p-ethyl.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of Quizalofop-p-ethyl.

Disclaimer: This protocol is adapted from established procedures for ethyl 2-bromopropionate and ethyl (S)-O-(p-toluenesulfonyl)lactate.[1][7] Due to the higher reactivity of ethyl 2-iodopropionate, it is recommended to monitor the reaction closely and potentially use milder conditions (e.g., lower temperature) than described for the bromo analog.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Purity
6-chloro-2-(4-hydroxyphenoxy)quinoxaline64537-45-1272.69>98%
(S)-Ethyl 2-iodopropionate134498-84-3228.03>97%
Anhydrous Potassium Carbonate (K2CO3)584-08-7138.21>99%
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09>99.8%
Toluene108-88-392.14>99.5%
Ethyl Acetate141-78-688.11>99.5%
n-Hexane110-54-386.18>99%
Safety Precautions:
  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethyl 2-iodopropionate is classified as a skin and eye irritant.[8] Avoid direct contact.

  • DMF is a reproductive toxin. Handle with extreme care.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol: Synthesis of (R)-Quizalofop-p-ethyl
  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet, add 6-chloro-2-(4-hydroxyphenoxy)quinoxaline (10.0 g, 36.7 mmol).

    • Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) to dissolve the starting material.

    • Add finely ground anhydrous potassium carbonate (7.6 g, 55.0 mmol, 1.5 equivalents).

  • Phenoxide Formation:

    • Begin stirring the mixture under a gentle stream of nitrogen.

    • Heat the mixture to 60-70 °C and maintain for 1 hour to ensure complete formation of the potassium phenoxide salt. The solution may become darker.

  • Addition of Ethyl 2-Iodopropionate:

    • Slowly add (S)-Ethyl 2-iodopropionate (9.2 g, 40.4 mmol, 1.1 equivalents) to the reaction mixture dropwise over 20-30 minutes using a dropping funnel. An initial exotherm may be observed.

  • Reaction Monitoring:

    • Maintain the reaction temperature at 70-80 °C. Note: Due to the higher reactivity of the iodide, the reaction may proceed at a lower temperature (e.g., 50-60 °C). It is advisable to start at a lower temperature and increase if the reaction is sluggish.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every hour. (TLC system: Ethyl acetate/Hexane 3:7). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Once the reaction is complete (disappearance of the starting phenol), cool the mixture to room temperature.

    • Pour the reaction mixture into 500 mL of ice-cold water with stirring.

    • Extract the aqueous mixture with toluene (3 x 100 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and then with a saturated brine solution (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid is purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane.

    • Dissolve the crude product in a minimal amount of hot toluene and slowly add hexane until turbidity is observed.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the solid product by vacuum filtration, wash with cold hexane, and dry under vacuum.

Expected Results
ParameterExpected Value
Yield 85-95%
Purity (HPLC) >98%
Optical Purity (e.e.) >99%
Appearance White to off-white crystalline solid

Note: Yields are based on typical results for analogous reactions and may vary based on reaction scale and optimization.

Conclusion and Future Perspectives

Ethyl 2-iodopropionate represents a highly reactive and efficient intermediate for the synthesis of AOPP herbicides. Its use in a Williamson ether synthesis framework for producing Quizalofop-p-ethyl offers the potential for process optimization through milder reaction conditions, which can lead to improved safety, reduced energy costs, and higher throughput. The principles and the adapted protocol detailed in this guide provide a solid foundation for researchers to explore and validate the use of this promising reagent. Further studies focusing on a direct comparison of reaction kinetics and yield between ethyl 2-iodo-, bromo-, and chloropropionates would be invaluable for a comprehensive industrial process assessment.

References

  • CN106432109A - Preparation method of quizalofop-P-ethyl - Google P
  • CN101602736B - Synthesis method of quizalofop-p-ethyl - Google P
  • CN100546984C - Preparation method of herbicide fenoxaprop-ethyl - Google P
  • developement of an analytical method for - the analysis of quizalofop-p-tefuryl. (URL: [Link])

  • The SN2 Reaction Mechanism - Master Organic Chemistry. (URL: [Link])

  • CN102070550B - Method for synthesizing fenoxaprop-p-ethyl - Google P
  • Ethyl 2-Iodopropionate | C5H9IO2 | CID 10922254 - PubChem - NIH. (URL: [Link])

  • 11.4: Characteristics of the SN2 Reaction - Chemistry LibreTexts. (URL: [Link])

  • CN102027929B - Herbicidal composition containing haloxyfop-R-methyl and quizalofop-p-ethyl and application thereof - Google P
  • How Alkyl Halide Structure Affects E2 and S(N)2 Reaction Barriers: E2 Reactions Are as Sensitive as S(N)2 Reactions - ResearchGate. (URL: [Link])

  • Structure of quizalofop ethyl | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Ethyl 2-iodopropionate - LookChem. (URL: [Link])

  • picking the SN2 or E2 reaction - YouTube. (URL: [Link])

  • Facile synthesis of optical pure fenoxaprop-p-ethyl[ethyl (R)-2-{4-(chloro-1,3-benzoxazol-2-yloxy)phenoxy}propionate] - ResearchGate. (URL: [Link])

  • CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate - Google P
  • Quizalofop-P-ethyl (Ref: DPX 79376) - AERU. (URL: [Link])

  • Which is more reactive in an SN2 reaction with sodium ethoxide: ethyl chloride or neopentyl bromide? - Quora. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: A Guide to the Purification of Ethyl 2-iodopropionate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 2-iodopropionate. This guide is designed for researchers, chemists, and drug development professionals who utilize this important reagent in their work. Ethyl 2-iodopropionate is a valuable building block in organic synthesis, particularly in modern polymerization techniques and the formation of complex pharmaceutical intermediates. However, its utility is often matched by its instability, leading to the presence of impurities that can compromise experimental outcomes.

This document provides a comprehensive, field-tested guide to identifying and removing common impurities in Ethyl 2-iodopropionate. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: My bottle of Ethyl 2-iodopropionate is yellow, orange, or even brown. Is it still usable?

A: The discoloration is a classic sign of decomposition. Ethyl 2-iodopropionate is sensitive to light and heat, which can cause it to slowly release hydrogen iodide (HI).[1][2] The HI can then be oxidized by air to form elemental iodine (I₂), which is responsible for the characteristic yellow-to-brown color. While the presence of iodine indicates some degradation, the bulk material is often salvageable with a straightforward purification protocol, which we will detail below. The color itself is a direct indicator that a purification step is necessary before use.

Q2: I've added Ethyl 2-iodopropionate to my reaction, and the mixture has become acidic. What is the cause?

A: The acidity is caused by the same decomposition process mentioned above. The primary decomposition product is hydrogen iodide (HI), a strong acid. Its presence can interfere with acid-sensitive reactions, neutralize basic reagents, or catalyze unwanted side reactions. It is crucial to neutralize and remove this impurity, typically with a mild aqueous base wash, before using the reagent in pH-sensitive applications.

Q3: My GC/MS or NMR analysis shows peaks that I can't identify. What are the likely culprits?

A: Besides the starting material, you are most likely observing byproducts from synthesis or degradation. The most common organic impurity is ethyl acrylate , formed via an E2 elimination reaction where HI is expelled from the parent molecule.[3] Another possibility is ethyl propionate , which can be formed if the compound is exposed to reducing conditions. Depending on the synthetic route, residual starting materials or other related esters might also be present.

Q4: What are the optimal storage conditions to minimize impurity formation?

A: To maximize shelf-life and maintain purity, Ethyl 2-iodopropionate should be stored under an inert atmosphere (nitrogen or argon), in an amber or foil-wrapped container to protect it from light, and at refrigerated temperatures (<0°C is often recommended).[4] Proper storage is the most effective first step in preventing the formation of the impurities discussed in this guide.[5]

Troubleshooting Guide: Impurity Identification and Removal

This table summarizes the common issues encountered with Ethyl 2-iodopropionate and the corresponding corrective actions.

Observed Issue Probable Cause (Impurity) Primary Consequence Recommended Action
Yellow to dark brown colorIodine (I₂) Interferes with optical measurements; can act as a radical initiator/quencher.Aqueous wash with a mild reducing agent (e.g., sodium thiosulfate).
Acidity (lowers pH of solutions)Hydrogen Iodide (HI) Catalyzes side reactions; neutralizes basic reagents.Aqueous wash with a mild base (e.g., sodium bicarbonate).
Extraneous peaks in GC/NMREthyl Acrylate Acts as a Michael acceptor, leading to unintended byproducts.[3]Fractional vacuum distillation.
Presence of water (cloudiness)Water (H₂O) Interferes with moisture-sensitive reactions (e.g., Grignard, organolithium).Drying with anhydrous salts (e.g., MgSO₄, Na₂SO₄).

Experimental Protocols & Methodologies

The following protocols provide a comprehensive workflow for purifying technical-grade or aged Ethyl 2-iodopropionate. The process begins with a liquid-liquid extraction to remove acidic impurities and discoloration, followed by drying and an optional final distillation for the highest purity.

Workflow for Purification

This diagram illustrates the decision-making process and workflow for purifying Ethyl 2-iodopropionate.

G cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Aqueous Workup cluster_2 Step 3: Final Purification start Start with Commercial Ethyl 2-iodopropionate check_color Is the liquid colored (yellow/brown)? start->check_color check_acidity Is the material acidic? check_color->check_acidity No wash_thiosulfate Wash with aq. Na₂S₂O₃ solution check_color->wash_thiosulfate Yes wash_bicarb Wash with aq. NaHCO₃ solution check_acidity->wash_bicarb Yes wash_brine Wash with Brine check_acidity->wash_brine No wash_thiosulfate->check_acidity wash_bicarb->wash_brine dry_agent Dry over anhydrous MgSO₄ or Na₂SO₄ wash_brine->dry_agent check_purity Is high purity required? dry_agent->check_purity distillation Fractional Vacuum Distillation check_purity->distillation Yes product Pure, Colorless Ethyl 2-iodopropionate check_purity->product No distillation->product

Caption: General workflow for the purification of Ethyl 2-iodopropionate.

Protocol 1: De-colorization and Neutralization via Aqueous Workup

This protocol is designed to remove iodine and acidic impurities. It is often sufficient for applications where minor organic impurities like ethyl acrylate are tolerated.

Materials:

  • Impure Ethyl 2-iodopropionate

  • Diethyl ether or Ethyl acetate (extraction solvent)

  • 5% (w/v) aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • 5% (w/v) aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolution: In a separatory funnel, dissolve the impure Ethyl 2-iodopropionate (1 volume) in an equal volume of diethyl ether or ethyl acetate. This dilution facilitates efficient extraction.[6]

  • Thiosulfate Wash (Removes I₂): Add an equal volume of 5% Na₂S₂O₃ solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure. Continue shaking until the organic layer becomes colorless. Drain the aqueous layer.

    • Scientific Rationale: The thiosulfate ion (S₂O₃²⁻) is a reducing agent that converts colored elemental iodine (I₂) to colorless iodide ions (I⁻), which are soluble in the aqueous phase.

  • Bicarbonate Wash (Removes HI): Add an equal volume of 5% NaHCO₃ solution. Shake gently at first, with frequent venting, as CO₂ gas will be evolved from the neutralization of HI. Once the effervescence subsides, shake vigorously. Drain the aqueous layer.

    • Scientific Rationale: Sodium bicarbonate is a weak base that neutralizes the strong acid HI without promoting hydrolysis of the ester.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to break any emulsions and removes the bulk of the dissolved water from the organic phase before the final drying step.[6]

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable amount of anhydrous MgSO₄ or Na₂SO₄ and swirl. Continue adding the drying agent until it no longer clumps together.

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the extraction solvent. The remaining clear, colorless liquid is the purified Ethyl 2-iodopropionate.

Protocol 2: Purification by Fractional Vacuum Distillation

For the highest purity and to remove organic impurities like ethyl acrylate, distillation is required. This should be performed after the aqueous workup (Protocol 1).

Materials:

  • Washed and dried Ethyl 2-iodopropionate

  • Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Vacuum pump with a cold trap and pressure gauge

  • Heating mantle with a stirrer

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed for vacuum.

  • Charge the Flask: Charge the distillation flask with the washed and dried Ethyl 2-iodopropionate and a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system. The target pressure is around 28 mmHg, though this can be adjusted.[7][8]

  • Heating and Distillation: Once the target pressure is stable, begin heating the distillation flask.

  • Collect Fractions: Collect any low-boiling initial fractions separately. Collect the main fraction of pure Ethyl 2-iodopropionate at its characteristic boiling point at the working pressure (e.g., ~79 °C at 28 mmHg).[7][8]

  • Completion: Stop the distillation before the flask boils to dryness to prevent the concentration of potentially unstable residues. Release the vacuum carefully and allow the apparatus to cool.

    • Scientific Rationale: Distillation under reduced pressure allows the compound to boil at a much lower temperature than its atmospheric boiling point, thus preventing thermal decomposition during purification.[9]

Decomposition Pathway

The following diagram illustrates the primary degradation pathways leading to common impurities.

G cluster_impurities Common Impurities E2I Ethyl 2-iodopropionate (C₅H₉IO₂) HI Hydrogen Iodide (HI) E2I->HI Decomposition (Heat, Light) EA Ethyl Acrylate (C₅H₈O₂) E2I->EA Elimination (-HI) I2 Iodine (I₂) HI->I2 Oxidation (Air)

Caption: Key decomposition pathways of Ethyl 2-iodopropionate.

By understanding these impurities and applying the robust purification methods detailed in this guide, you can ensure the quality and reliability of your Ethyl 2-iodopropionate, leading to more successful and reproducible experimental results.

References

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-iodopropanoate. PubChem Compound Database. Retrieved from [Link]

  • LookChem. (n.d.). Ethyl 2-iodopropionate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). About Workup. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-Iodopropionate. Retrieved from [Link]

  • Kua, Y. L., Gan, S., Morris, A., & Ng, H. K. (2016). Non-evaporative method to remove high boiling point solvent (ethyl lactate) from palm oil extract at atmospheric conditions. Journal of Applied Science and Agriculture, 11(9), 97-103.
  • Wikipedia. (n.d.). Ethyl acrylate. Retrieved from [Link]

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Side reactions in the Reformatsky reaction with α-halo esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Reformatsky reaction. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and nuances of this powerful carbon-carbon bond-forming reaction. Here, we will address common experimental challenges, focusing on the side reactions that can arise when using α-halo esters, and provide field-proven troubleshooting strategies and protocols to ensure the success of your synthesis.

Troubleshooting Guide: Diagnosing and Solving Common Side Reactions

This section addresses specific issues encountered during the Reformatsky reaction in a direct question-and-answer format. We delve into the causality behind each problem and provide actionable protocols for mitigation.

Question 1: My reaction is sluggish or fails to initiate entirely. Upon analysis, I'm recovering most of my starting aldehyde/ketone and α-halo ester. What is the likely cause?

Root Cause Analysis: This is a classic symptom of inactive zinc metal. The Reformatsky reaction begins with the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester to form the organozinc reagent (the Reformatsky enolate).[1][2] Commercial zinc dust or turnings are often coated with a passivating layer of zinc oxide (ZnO), which prevents this crucial first step. Additionally, the organozinc intermediates are sensitive to moisture, which can quench the reaction.[3]

Solution Strategy: The zinc surface must be activated to remove the oxide layer prior to or during the reaction.

Protocol 1: Zinc Activation
  • Preparation: In a flame-dried, three-neck flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add the required amount of zinc dust.

  • Activation (Choose one method):

    • Iodine Method: Add a few crystals of iodine (I₂). The brown color of the iodine will fade as it reacts with the zinc surface. Gently warm the flask if necessary to initiate the process.

    • 1,2-Dibromoethane (DBE) Method: Add a small amount (approx. 5 mol%) of 1,2-dibromoethane to a slurry of the zinc in your reaction solvent (e.g., THF). Gentle heating may be required to initiate the activation, which is indicated by the evolution of ethene gas.

    • Acid Wash: Stir the zinc dust with dilute HCl (e.g., 1 M) for a few minutes, then decant the acid. Wash sequentially with deionized water, ethanol, and finally diethyl ether. Dry the activated zinc thoroughly under high vacuum before use.

  • Initiation: Once the zinc is activated, add a small portion of your α-halo ester to the zinc slurry in the reaction solvent. A gentle exotherm or the appearance of a cloudy solution indicates the successful formation of the Reformatsky reagent and the initiation of the reaction. You may then proceed with the slow addition of the remaining reagents.

Question 2: My yield of the desired β-hydroxy ester is low, and I've isolated a significant byproduct with approximately double the molecular weight of my α-halo ester.

Root Cause Analysis: This byproduct is the result of a Wurtz-type coupling reaction, where two molecules of the generated Reformatsky reagent react with each other to form a β-keto ester, which may undergo further reactions.[4][5][6] This side reaction becomes dominant when the local concentration of the Reformatsky reagent is high relative to the concentration of the carbonyl substrate.

Reaction Scheme: 2 x Br-CH(R)-CO₂R' + Zn → [R-CH(CO₂R')-ZnBr] → R-CH(CO₂R')-CH(R)-CO₂R'

Solution Strategy: The key is to maintain a low concentration of the organozinc reagent throughout the reaction. This is achieved by adding the α-halo ester slowly to the mixture of the carbonyl compound and activated zinc, ensuring that the reagent reacts with the intended electrophile as soon as it is formed.

Mitigation Protocol:
  • Mode of Addition: Instead of pre-forming the Reformatsky reagent, employ a "Barbier-style" procedure. Charge the flask with the activated zinc and the aldehyde or ketone substrate in the solvent. Slowly add the α-halo ester dropwise to the reaction mixture. This ensures the organozinc intermediate is consumed by the carbonyl compound as it forms.

  • Temperature Control: Running the reaction at a slightly elevated temperature (e.g., refluxing THF or benzene) can sometimes favor the desired addition over the coupling reaction, but this must be balanced against the risk of dehydration (see Question 4).

  • Highly Reactive Halides: If you are using a more reactive α-iodo ester, the rate of enolate formation can be very fast. In this case, very slow addition and potentially lower reaction temperatures are critical.

Visualizing Competing Pathways

The diagram below illustrates the desired Reformatsky pathway versus the problematic Wurtz-type self-coupling.

G Start α-Halo Ester + Carbonyl Substrate Reagent Reformatsky Reagent (Organozinc Enolate) Start->Reagent + Zn Zn Activated Zinc (Zn) Product Desired Product (β-Hydroxy Ester) Reagent->Product + Carbonyl SideProduct Side Product (Wurtz-type Dimer) Reagent->SideProduct + Another Reagent

Caption: Desired reaction vs. Wurtz-type side reaction.

Question 3: My final product is the α,β-unsaturated ester, not the β-hydroxy ester I was targeting. How can I prevent this elimination reaction?

Root Cause Analysis: The β-hydroxy ester product can undergo dehydration (loss of water) to form the more thermodynamically stable conjugated α,β-unsaturated ester.[7] This elimination is often catalyzed by acid during the aqueous workup or by heat during the reaction or distillation.

Solution Strategy: Careful control of temperature and the use of a milder, non-acidic workup are essential to isolate the desired alcohol.

Protocol 2: Mild Reaction Workup
  • Cooling: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to 0 °C in an ice bath.

  • Quenching: Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the zinc alkoxide intermediate gently without creating a strongly acidic environment.

  • Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

  • Washing: Combine the organic layers and wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo at low temperatures (e.g., < 40 °C) to avoid thermally induced dehydration.

Frequently Asked Questions (FAQs)

FAQ 1: What is the fundamental advantage of a Reformatsky reagent over a Grignard reagent or a lithium enolate for this transformation?

The key difference lies in reactivity and basicity. Organozinc reagents are considered "softer" nucleophiles and are significantly less basic than their organolithium or organomagnesium (Grignard) counterparts.[2][8] This lower reactivity prevents them from readily attacking the ester functional group of the α-halo ester or another molecule of the product.[7] This chemoselectivity is the hallmark of the Reformatsky reaction, allowing for the synthesis of β-hydroxy esters in a one-pot process.

Reagent TypeBasicityNucleophilicityReactivity with Esters
Lithium Enolate Very HighHighRapid reaction
Grignard Reagent HighHighRapid reaction
Reformatsky Reagent LowModerateGenerally unreactive[9]

FAQ 2: Besides zinc, can other metals be used?

Yes, several other metals have been successfully employed in Reformatsky-type reactions, sometimes offering unique reactivity or stereoselectivity.[2] Samarium(II) iodide (SmI₂), for instance, is a powerful single-electron transfer agent that can mediate these reactions under very mild conditions.[10][11] Other metals like chromium, indium, and titanium have also been explored.[9][12]

FAQ 3: How does the choice of the halogen in the α-halo ester affect the reaction?

The reactivity of the α-halo ester is directly related to the carbon-halogen bond strength, following the trend: I > Br > Cl .

  • α-Iodo esters are the most reactive but can be more expensive and less stable. Their high reactivity can sometimes exacerbate Wurtz-type coupling if addition is not carefully controlled.

  • α-Bromo esters are the most commonly used, offering a good balance of reactivity and stability.

  • α-Chloro esters are the least reactive and often require more forcing conditions or highly activated zinc (e.g., Rieke zinc) to react efficiently.[1]

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing common issues in your Reformatsky reaction.

G Start Reaction Issue? NoReaction No Reaction / Low Conversion? Start->NoReaction Yes SideProduct Major Side Product? Start->SideProduct No CheckZinc Is Zinc Active? NoReaction->CheckZinc IdentifySideProduct Identify Side Product (NMR, MS) SideProduct->IdentifySideProduct ActivateZinc Activate Zinc (See Protocol 1) CheckZinc->ActivateZinc No CheckMoisture System Dry? CheckZinc->CheckMoisture Yes DryReagents Dry Solvents/ Reagents Thoroughly CheckMoisture->DryReagents No Other Other Issue CheckMoisture->Other Yes Wurtz Wurtz Dimer? IdentifySideProduct->Wurtz Dehydrated Dehydrated Product? Wurtz->Dehydrated No SlowAddition Use Barbier conditions (Slow ester addition) Wurtz->SlowAddition Yes MildWorkup Use Mild Workup (e.g., aq. NH4Cl) (See Protocol 2) Dehydrated->MildWorkup Yes Dehydrated->Other No

Caption: A logical workflow for troubleshooting the Reformatsky reaction.

References
  • SATHEE. (n.d.). Chemistry Reformatsky Reaction.
  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1–37.
  • Chemistry LibreTexts. (2023). Reformatsky Reaction. Retrieved from [Link]

  • Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423–460.
  • Master Organic Chemistry. (n.d.). Darzens Condensation. Retrieved from [Link]

  • Lambert, T. H., & Shaughnessy, K. H. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 1486–1502. Retrieved from [Link]

  • Wikipedia. (n.d.). Wurtz reaction. Retrieved from [Link]

  • Coan, J., & Corley, E. G. (2020). Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. ACS Omega, 5(26), 16245–16252. Retrieved from [Link]

  • Alcázar, J., et al. (2016). Reformatsky and Blaise reactions in flow as a tool for drug discovery. One pot diversity oriented synthesis of valuable intermediates and heterocycles. Green Chemistry, 18(2), 489-496. Retrieved from [Link]

  • Wikipedia. (n.d.). Darzens reaction. Retrieved from [Link]

  • Dewar, M. J. S., & Merz, K. M. (1985). The Reformatskii reaction. Journal of the American Chemical Society, 107(21), 6175–6179. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]

  • PHARMD GURU. (n.d.). REFORMATSKY REACTION. Retrieved from [Link]

  • Tabassum, S., & Batra, S. (2021). Reformatsky reaction as a key step in the synthesis of natural products: A review. Synthetic Communications, 51(24), 3621-3646. Retrieved from [Link]

  • SATHEE CUET. (n.d.). Chemistry Wurtz Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Wurtz Reaction. Retrieved from [Link]

  • Chem-Station. (2014). Reformatsky Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Blaise reaction. Retrieved from [Link]

  • Oreate AI. (2026). Darzens Condensation: Mechanism, Development, and Application Research. Retrieved from [Link]

  • RecNotes. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • American Institute of Chemists. (n.d.). Recent advances & perspectives in the asymmetric reformatsky reaction. Retrieved from [Link]

  • J&K Scientific. (2025). Darzens Condensation. Retrieved from [Link]

  • Grokipedia. (n.d.). Wurtz reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wurtz reaction. Retrieved from [Link]

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Technical Support Center: Optimizing Nucleophilic Substitution with Ethyl 2-iodopropionate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for reactions involving Ethyl 2-iodopropionate. This guide is structured to provide researchers, scientists, and drug development professionals with actionable solutions to common challenges encountered during nucleophilic substitution reactions with this versatile α-halo ester. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you navigate your synthetic challenges.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic advice and corrective protocols.

Q1: My reaction yield is unexpectedly low. What are the most likely causes and how can I fix this?

Low yield in a substitution reaction with Ethyl 2-iodopropionate is a common issue that typically points to one of three culprits: competing side reactions, suboptimal reaction conditions, or issues with reagent stability.

Potential Causes & Recommended Solutions:

  • Competition from E2 Elimination: Ethyl 2-iodopropionate is a secondary halide, making it susceptible to bimolecular elimination (E2) to form ethyl acrylate, especially in the presence of a strong or sterically hindered base.[1][2] Higher temperatures significantly favor elimination over substitution.[1]

    • Solution:

      • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). If the rate is too slow, a modest increase in temperature should be monitored carefully for byproduct formation.[3]

      • Choose the Right Nucleophile/Base: Use a nucleophile that is a relatively weak base but a strong nucleophile (e.g., N₃⁻, CN⁻, RS⁻).[4] Avoid strong, bulky bases like potassium tert-butoxide unless elimination is the desired outcome.[2]

  • Ester Hydrolysis (Saponification): If your reaction is run under basic conditions with aqueous contamination, the ester functional group can be hydrolyzed to a carboxylate salt.[5][6] This is a frequent issue when using hydroxide or alkoxide bases in the presence of water.

    • Solution:

      • Ensure Anhydrous Conditions: Use anhydrous solvents and dry all glassware thoroughly before use.[6] Handle hygroscopic reagents under an inert atmosphere (e.g., Nitrogen or Argon).

      • Careful Work-up: During the work-up, neutralize the reaction mixture carefully before extraction. Use a saturated sodium bicarbonate solution for washes to remove acid, but avoid prolonged contact if the product is base-sensitive.[6]

  • Suboptimal Sₙ2 Conditions: The Sₙ2 mechanism, which is expected for this substrate, is highly sensitive to solvent and nucleophile strength.[7]

    • Solution:

      • Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[3] These solvents solvate the counter-ion of the nucleophile but do not form a strong hydrogen-bonding cage around the nucleophile itself, thus preserving its reactivity.[8][9] In contrast, polar protic solvents (like ethanol or water) can solvate the nucleophile, reducing its strength and slowing the reaction.[10]

      • Increase Nucleophile Concentration: As the Sₙ2 reaction rate is dependent on the concentration of both the substrate and the nucleophile, increasing the concentration of the nucleophile can improve the reaction rate and yield.[11]

Q2: I'm observing significant formation of byproducts. How can I identify and minimize them?

The primary byproducts are typically from elimination (E2) and hydrolysis. Racemization can also be an issue if you are starting with an enantiomerically pure substrate.

Identifying and Mitigating Common Byproducts:

Byproduct Identification (Typical Technique) Primary Cause Mitigation Strategy
Ethyl acrylate ¹H NMR (vinyl protons ~5.8-6.4 ppm), GC-MSE2 Elimination pathway is competing with Sₙ2.Use a less basic nucleophile, lower the reaction temperature, and avoid sterically hindered bases.[1][4]
2-Iodopropionic acid LC-MS, ¹H NMR (disappearance of ethyl ester signals, appearance of carboxylic acid proton)Hydrolysis of the ester group, often during work-up under acidic or basic conditions.[5]Perform the reaction under strictly anhydrous conditions. Use non-aqueous work-up procedures if possible, or carefully control the pH during aqueous extraction.
Racemized Product Chiral HPLC or PolarimetryCompeting Sₙ1 pathway or enolization of the product under basic conditions.[3]Use polar aprotic solvents and strong nucleophiles to strongly favor the Sₙ2 mechanism.[3] Keep reaction temperatures low and minimize reaction time once the starting material is consumed.[3] Quench the reaction promptly.

Frequently Asked Questions (FAQs)

Q1: What is the best type of solvent for nucleophilic substitution on Ethyl 2-iodopropionate?

For a classic Sₙ2 reaction, polar aprotic solvents are strongly recommended.[8]

  • Examples: Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN).

  • Reasoning: These solvents are polar enough to dissolve the ionic nucleophile but do not engage in hydrogen bonding. This leaves the nucleophile "naked" and highly reactive, accelerating the Sₙ2 reaction.[9] Protic solvents like water or alcohols can form a "solvent cage" around the nucleophile, stabilizing it and reducing its reactivity.[8]

Q2: My starting material is chiral (e.g., (R)-Ethyl 2-iodopropionate). Will the stereochemistry be retained?

No, a successful Sₙ2 reaction will proceed with inversion of configuration .[11] This is a hallmark of the Sₙ2 mechanism, where the nucleophile performs a "backside attack" on the electrophilic carbon, forcing the leaving group out from the opposite side.[11] For example, if you start with the (R)-enantiomer, you should expect the (S)-enantiomer as the product. However, it is crucial to note that the R/S designation may not change if the priority of the incoming nucleophile is different from the iodide leaving group according to Cahn-Ingold-Prelog rules.[12] The key is that the 3D arrangement is inverted.

Q3: How stable is Ethyl 2-iodopropionate, especially under basic conditions?

Ethyl 2-iodopropionate is susceptible to degradation under certain conditions.

  • Base-Induced Elimination: Strong bases can promote E2 elimination to form ethyl acrylate.[2]

  • Base-Induced Enolization and Racemization: The α-proton (the hydrogen on the same carbon as the iodine) is acidic due to the adjacent ester group. A strong base can deprotonate this position, forming an enolate. If this happens to the starting material, it can lead to racemization.[13] More commonly, if the product of the substitution also has an acidic α-proton, it can be racemized under basic conditions over time.[13]

  • Light Sensitivity: Like many alkyl iodides, it can be sensitive to light and may slowly decompose, releasing iodine. It is best stored in an amber bottle and in a cool, dark place.

Visualizing Reaction Pathways and Troubleshooting

To better manage your experiments, a clear understanding of the competing pathways and a logical troubleshooting workflow are essential.

G cluster_pathways Competing Sₙ2 vs. E2 Pathways Reactants Ethyl 2-iodopropionate + Nucleophile/Base SN2_Product Substitution Product (Inversion of Stereochemistry) Reactants->SN2_Product Sₙ2 Attack (Favored by strong, non-bulky nucleophiles and low temperature) E2_Product Elimination Product (Ethyl Acrylate) Reactants->E2_Product E2 Elimination (Favored by strong, bulky bases and high temperature)

Caption: Competing bimolecular pathways for Ethyl 2-iodopropionate.

G start Low Yield Observed check_byproducts Byproducts in Crude Mixture? start->check_byproducts elim_obs Elimination Product (e.g., Ethyl Acrylate) check_byproducts->elim_obs Yes hydro_obs Hydrolysis Product (Carboxylic Acid) check_byproducts->hydro_obs Yes no_byprod Reaction Stalled / Incomplete check_byproducts->no_byprod No / Minor sol_elim Action: 1. Lower reaction temperature. 2. Use a less basic nucleophile. elim_obs->sol_elim sol_hydro Action: 1. Ensure anhydrous conditions. 2. Use neutral work-up. hydro_obs->sol_hydro sol_stalled Action: 1. Switch to polar aprotic solvent (DMF, DMSO). 2. Increase nucleophile concentration. 3. Gently warm if no elimination is seen. no_byprod->sol_stalled

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocol: General Procedure for Sₙ2 Reaction

This protocol provides a general methodology. The specific nucleophile, solvent, temperature, and reaction time should be optimized for each unique transformation.

Materials:

  • Ethyl 2-iodopropionate (1.0 eq)

  • Nucleophile (1.1 - 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetone)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: Dissolve the nucleophile (e.g., sodium azide, 1.2 equivalents) in the chosen anhydrous polar aprotic solvent (e.g., DMF).

  • Substrate Addition: Add Ethyl 2-iodopropionate (1.0 equivalent) to the stirring solution of the nucleophile. If the reaction is exothermic, consider adding it dropwise or cooling the flask in an ice bath.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature). Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.[3]

  • Work-up:

    • Quench the reaction by pouring it into water.

    • Extract the product into an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with water and then with brine to remove the solvent (e.g., DMF) and any remaining salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or distillation, to obtain the final product.

References

  • BenchChem. (2025). Preventing racemization in stereospecific SN2 reactions. BenchChem Technical Support.
  • Wikipedia. (n.d.). Racemization. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent.
  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]

  • Quora. (2018). Does the SN2 reaction change the absolute configuration, for example, if I started with an S chiral center, am I supposed to get an R chiral center after the reaction? Retrieved from [Link]

  • Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions? Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of solvent effect on SN2 reactions by different theoretical models. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Nucleophilic Substitution with 2-Iodopropane.
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  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]

  • YouTube. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link]

  • YouTube. (2022). E2 vs. Sn2 Mechanism: Examples. Retrieved from [Link]

  • BenchChem. (2025). optimizing reaction conditions for Ethane-d5, iodo- with specific nucleophiles.
  • BenchChem. (2025). An In-depth Technical Guide to the Hydrolysis of Ethyl 2,2'-Bipyridine-4-carboxylate.
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Preventing dehydrohalogenation of Ethyl 2-iodopropionate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, Researchers. This guide is designed to provide you with advanced technical support for handling Ethyl 2-iodopropionate in your synthetic workflows. As a secondary alkyl halide, this reagent stands at a critical junction between two competing reaction pathways: nucleophilic substitution (Sₙ2) and elimination (E2), also known as dehydrohalogenation. The undesired formation of the elimination byproduct, ethyl acrylate, is a common challenge that can significantly impact reaction yield and purity.

This document, structured as a series of troubleshooting guides and frequently asked questions, offers in-depth, mechanism-driven strategies to help you navigate this challenge. Our goal is to empower you to control your reaction outcomes by understanding the fundamental principles at play.

Troubleshooting Guide: Common Experimental Issues

Q1: "My reaction is producing a significant amount of ethyl acrylate alongside my desired product. What is causing this, and how can I prevent it?"

A1: The formation of ethyl acrylate is the classic sign of a competing dehydrohalogenation reaction, which proceeds via an E2 (bimolecular elimination) mechanism.[1][2] This pathway competes directly with your intended Sₙ2 (bimolecular nucleophilic substitution) reaction. The ratio of E2 to Sₙ2 products is highly sensitive to your reaction conditions.

Here are the most common causes and their solutions:

  • Your Base/Nucleophile is Too Basic or Sterically Hindered: Strong, bulky bases preferentially act as bases rather than nucleophiles.[3][4][5] They will abstract a proton from the carbon adjacent to the iodide much faster than they will attack the sterically shielded electrophilic carbon of the secondary halide.

    • Solution: Switch to a reagent that is a good nucleophile but a weaker base. Halide ions (like Cl⁻, Br⁻), azide (N₃⁻), and cyanide (CN⁻) are excellent choices that strongly favor the Sₙ2 pathway.[3][6] If you must use an oxygen or nitrogen nucleophile, avoid bulky options like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA), which are designed to be non-nucleophilic bases that promote elimination.[7][8][9][10]

  • Your Reaction Temperature is Too High: Elimination reactions are entropically favored over substitution reactions because they produce more product molecules from the reactants. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures, making elimination the dominant pathway.[11][12]

    • Solution: Perform your reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even lower (-20 °C) and allow the reaction to warm slowly to room temperature. Avoid heating or refluxing unless absolutely necessary and you have already optimized other factors.[11]

  • You Are Using an Inappropriate Solvent: The choice of solvent is critical. Polar protic solvents (e.g., ethanol, water, methanol) can form hydrogen bonds with your nucleophile, creating a "solvent cage" that stabilizes it and reduces its reactivity, hindering the Sₙ2 reaction.[13][14]

    • Solution: Use a polar aprotic solvent.[15][16] Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetone are ideal for Sₙ2 reactions.[13][17] They solvate the counter-cation of the nucleophile but leave the nucleophile itself "naked" and highly reactive, promoting the desired substitution pathway.[13][17]

Q2: "My reaction is slow and gives a low yield, but my TLC doesn't show a clear spot for ethyl acrylate. Could dehydrohalogenation still be the problem?"

A2: Yes, it is highly possible. Ethyl acrylate is volatile (boiling point ~99 °C) and can be lost during the reaction or work-up, especially if you are using elevated temperatures or concentrating your reaction mixture under vacuum. Its absence on a TLC plate is not definitive proof that elimination did not occur. The low yield of your desired product is often the primary indicator that a competing pathway is consuming your starting material.

Troubleshooting Steps:

  • Re-evaluate Your Conditions: A slow reaction coupled with a low yield, even without a visible byproduct, strongly suggests that your conditions are suboptimal and likely favoring the E2 pathway. Revisit the three key factors from Q1: Base/Nucleophile selection, Temperature, and Solvent.

  • Analytical Confirmation: If possible, analyze your crude reaction mixture by ¹H NMR or GC-MS before work-up. The characteristic vinyl proton signals of ethyl acrylate in the NMR spectrum or a corresponding mass peak in the GC-MS will provide definitive evidence of dehydrohalogenation.

  • Implement Kinetic Control: The goal is to ensure the reaction is under kinetic control, where the major product is the one that forms fastest (Sₙ2), rather than thermodynamic control, which is favored by higher temperatures and longer reaction times and often leads to the more stable (but undesired) alkene product.[18][19][20][21] Operating at low temperatures is the most effective way to maintain kinetic control.[22]

Frequently Asked Questions (FAQs)

Q1: What are the competing reaction mechanisms at play?

A1: With a secondary alkyl halide like ethyl 2-iodopropionate, you are primarily dealing with a competition between the Sₙ2 and E2 mechanisms.

  • Sₙ2 (Substitution Nucleophilic Bimolecular): This is your desired pathway. A nucleophile performs a "backside attack" on the carbon atom bonded to the iodine. In a single, concerted step, a new bond forms between the nucleophile and the carbon, and the carbon-iodine bond breaks.[14] This mechanism is sensitive to steric hindrance.[23][24][25]

  • E2 (Elimination Bimolecular): This is the undesired dehydrohalogenation pathway. A base abstracts a proton from the adjacent carbon (the β-carbon). Simultaneously, the electrons from the broken C-H bond form a π-bond (a double bond), and the iodide leaving group departs.[2][26]

The diagram below illustrates these competing pathways.

G cluster_start Reactants cluster_sn2 Sₙ2 Pathway (Desired) cluster_e2 E2 Pathway (Undesired) Reactants Ethyl 2-iodopropionate + Nu:/Base TS_SN2 TS_SN2 Reactants->TS_SN2 Nucleophilic Attack (Favored by good Nu⁻, low temp, polar aprotic solvent) TS_E2 TS_E2 Reactants->TS_E2 Proton Abstraction (Favored by strong base, high temp) Product_SN2 Substitution Product (Ethyl 2-Nu-propionate) TS_SN2->Product_SN2 Bond formation/ Iodide leaves Product_E2 Elimination Product (Ethyl Acrylate) TS_E2->Product_E2 π-bond forms/ Iodide leaves

Caption: Competing Sₙ2 and E2 reaction pathways for Ethyl 2-iodopropionate.

Q2: How do I choose the best conditions to favor the Sₙ2 reaction?

A2: Use the following decision-making workflow to select optimal conditions for your Sₙ2 reaction while minimizing E2 elimination.

G cluster_nucleophile Step 1: Select Nucleophile/Base cluster_solvent Step 2: Select Solvent cluster_temp Step 3: Set Temperature start Start: Planning Substitution on Ethyl 2-iodopropionate nuc_choice Is your reagent a strong base (e.g., RO⁻, OH⁻, H₂N⁻)? start->nuc_choice strong_base High E2 Risk! Is it bulky (t-BuO⁻)? --> Almost exclusively E2. nuc_choice->strong_base Yes weak_base Good Sₙ2 Candidate. (e.g., N₃⁻, CN⁻, RS⁻, Halides) --> Favors Sₙ2. nuc_choice->weak_base No solvent_choice Choose a Polar Aprotic Solvent strong_base->solvent_choice Proceed with caution! Low temp is critical. weak_base->solvent_choice solvent_examples Recommended: DMSO, DMF, Acetone solvent_choice->solvent_examples solvent_avoid Avoid: Ethanol, Methanol, Water (Polar Protic) temp_choice Choose the Lowest Practical Temperature solvent_examples->temp_choice temp_low Recommended: Start at 0°C or below. Allow to warm slowly. temp_choice->temp_low temp_high Avoid: Heating / Reflux (Strongly favors E2) end_node Proceed to Reaction: Maximized Sₙ2 Pathway temp_low->end_node

Caption: Decision workflow for optimizing Sₙ2 reaction conditions.

Q3: Can you provide a summary of recommended conditions?

A3: Absolutely. The table below summarizes the key variables and provides recommendations for maximizing your Sₙ2 product yield.

ParameterRecommendation to Favor Sₙ2RationaleTo Avoid (Favors E2)
Nucleophile/Base Good nucleophile, weak base (e.g., N₃⁻, CN⁻, I⁻, Br⁻, RS⁻)Maximizes rate of nucleophilic attack without promoting proton abstraction.[3][6]Strong, sterically hindered bases (e.g., t-BuOK, LDA, DBU).[3][7][9]
Solvent Polar Aprotic (e.g., DMSO, DMF, Acetone)Solvates the counterion, leaving a highly reactive "naked" nucleophile for Sₙ2 attack.[13][14][16]Polar Protic (e.g., Ethanol, Methanol, Water).
Temperature Low (0 °C or below, warming to RT)Sₙ2 has a lower activation energy and is kinetically favored. Low temp minimizes the entropic advantage of elimination.[11][12][22]High temperatures (reflux).
Concentration Higher concentration of nucleophileThe Sₙ2 reaction rate is dependent on the concentration of both the substrate and the nucleophile (rate = k[substrate][nucleophile]).N/A

Experimental Protocols

Protocol 1: General Procedure for Sₙ2 Reaction with Ethyl 2-iodopropionate

This protocol provides a generalized framework. Molar equivalents and reaction times should be optimized for your specific nucleophile.

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet. Maintaining an inert atmosphere is crucial to prevent side reactions with atmospheric moisture.

  • Solvent and Substrate: Add your chosen polar aprotic solvent (e.g., anhydrous DMF) to the flask via syringe. Dissolve the ethyl 2-iodopropionate (1.0 eq.) in the solvent.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. For highly sensitive reactions, a dry ice/acetone bath (~ -78 °C) may be considered.

  • Nucleophile Addition: Dissolve your nucleophile (1.1 - 1.5 eq.) in a minimal amount of the same anhydrous solvent. Add the nucleophile solution to the reaction flask dropwise over 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at the low temperature (0 °C) for 1-2 hours. If monitoring by TLC or LC-MS shows slow conversion, allow the reaction to warm slowly to room temperature and continue stirring. Monitor the disappearance of the starting material.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Slowly quench the reaction by adding a suitable reagent (e.g., saturated aqueous ammonium chloride or cold water).

  • Extraction and Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at low temperature to obtain the crude product.

  • Purification: Purify the crude product using flash column chromatography or another appropriate method to isolate the desired substituted product.

References
  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from KPU Pressbooks website: [Link]

  • Quora. (2017). Why does polar aprotic solvent favour SN2 reactions generally? Retrieved from Quora website: [Link]

  • Ashenhurst, J. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from Master Organic Chemistry website: [Link]

  • Reddit. (2015). Why do polar, aprotic solvents favour SN2 pathways over SN1? Retrieved from Reddit website: [Link]

  • Tenger Chemical. (2024). polar aprotic solvents sn2. Retrieved from Tenger Chemical website: [Link]

  • Chemistry Steps. (n.d.). SN2 vs E2. Retrieved from Chemistry Steps website: [Link]

  • Scribd. (n.d.). Alkyl Halide Reaction Mechanisms. Retrieved from Scribd website: [Link]

  • Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from Wikipedia website: [Link]

  • Grokipedia. (n.d.). Non-nucleophilic base. Retrieved from Grokipedia website: [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from Chemistry Steps website: [Link]

  • LibreTexts Chemistry. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from LibreTexts Chemistry website: [Link]

  • LibreTexts Chemistry. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from LibreTexts Chemistry website: [Link]

  • Khan, M. A., Miller, K., Rainsford, K. D., & Zhou, Y. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3227-3240. [Link]

  • Wikipedia. (n.d.). SN2 reaction. Retrieved from Wikipedia website: [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from Wikipedia website: [Link]

  • Taylor & Francis. (n.d.). Non-nucleophilic bases – Knowledge and References. Retrieved from Taylor & Francis website: [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved from Dalal Institute website: [Link]

  • Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Retrieved from Chemistry Stack Exchange website: [Link]

  • LibreTexts Chemistry. (2019). 10.4: Effect of sterics on Sn2 reactions. Retrieved from LibreTexts Chemistry website: [Link]

  • Chen, Y., et al. (2017). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PMC. [Link]

  • Ashenhurst, J. (2025). Wrapup: The Key Factors For Determining SN1/SN2/E1/E2. Retrieved from Master Organic Chemistry website: [Link]

  • Khan, M. A., et al. (2013). Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates. Molecules. [Link]

  • SlidePlayer. (n.d.). Dehydrohalogenation of Alkyl Halides E2 and E1 Reactions in Detail. Retrieved from SlidePlayer website: [Link]

  • University of Calgary. (n.d.). Ch 5: Dehydrohalogenation. Retrieved from University of Calgary website: [Link]

  • LibreTexts Chemistry. (2026). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. Retrieved from LibreTexts Chemistry website: [Link]

  • Ashenhurst, J. (2012). SN1 vs E1 and SN2 vs E2 : The Temperature. Retrieved from Master Organic Chemistry website: [Link]

  • Ashenhurst, J. (2025). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Retrieved from Master Organic Chemistry website: [Link]

  • Chemistry Stack Exchange. (2023). When you do dehydrohalogenation of 1° alkyl halides, do you use a strong base or sterically hindered base? Retrieved from Chemistry Stack Exchange website: [Link]

  • Total Organic Chemistry. (2020). SN2 Sterics and Comparing Reaction Rates. Retrieved from YouTube website: [Link]

  • Wikipedia. (n.d.). Dehydrohalogenation. Retrieved from Wikipedia website: [Link]

  • Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from Chemistry Steps website: [Link]

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  • PHARMD GURU. (n.d.). Dehydrohalogenation of alkyl halides - 1,2 elimination, kinetics, E2 and E1. Retrieved from PHARMD GURU website: [Link]

  • Leah4sci.com. (2015). Choosing Between SN1/SN2/E1/E2 Mechanisms. Retrieved from YouTube website: [Link]

  • The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. Retrieved from YouTube website: [Link]

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  • Filo. (2025). Write the mechanism of dehydrohalogenation of ethyl chloride in the presence of alcoholic KOH. Retrieved from Filo website: [Link]

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Technical Support Center: Troubleshooting Polymerizations Initiated by Ethyl 2-iodopropionate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during polymerizations initiated by Ethyl 2-iodopropionate. As a versatile initiator in various controlled radical polymerization (CRP) techniques, its successful application hinges on meticulous experimental control. This guide is designed to help you navigate common pitfalls and optimize your reaction outcomes.

Troubleshooting Guide: Addressing Low Polymerization Yields

Low monomer conversion or a complete lack of polymerization is a frequent and frustrating issue. This guide provides a systematic approach to diagnosing and resolving the root causes of low yields in polymerizations initiated with Ethyl 2-iodopropionate.

Primary Question: My polymerization initiated with Ethyl 2-iodopropionate resulted in low or no polymer yield. What are the potential causes and how can I fix this?

Low yields can stem from a variety of factors, ranging from reagent purity to subtle issues with reaction setup and conditions. The following sections break down the most common culprits and provide actionable solutions.

1. Initiator Purity and Integrity

Ethyl 2-iodopropionate is susceptible to degradation, which can severely impact its initiation efficiency.

  • Potential Problem: The initiator may have degraded due to improper storage (exposure to light or heat) or may contain impurities from its synthesis.[1] Degradation products can act as inhibitors or fail to initiate polymerization altogether.

  • Troubleshooting Steps:

    • Assess Purity: If possible, analyze the initiator's purity via NMR or GC. The presence of unexpected peaks may indicate decomposition or impurities.

    • Purification: If impurities are suspected, purify the Ethyl 2-iodopropionate. A common method is to pass it through a short column of basic alumina to remove acidic impurities and inhibitors.[2] Subsequent distillation under reduced pressure can further enhance purity.

    • Proper Storage: Store the initiator in a dark, cool, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen).

2. Monomer and Solvent Quality

The presence of inhibitors in the monomer or impurities in the solvent can effectively quench the polymerization.

  • Potential Problem: Most commercial vinyl monomers are shipped with inhibitors (e.g., hydroquinone, MEHQ) to prevent spontaneous polymerization during storage. Solvents may contain dissolved oxygen or other reactive impurities.[1][3]

  • Troubleshooting Steps:

    • Inhibitor Removal: Pass the monomer through a column of basic alumina immediately before use to remove the inhibitor.[2]

    • Solvent Purity: Use high-purity, anhydrous solvents. If necessary, distill the solvent and store it over molecular sieves.

    • Degassing: Thoroughly degas both the monomer and solvent to remove dissolved oxygen, which is a potent radical scavenger.[4][5] Common degassing techniques include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for an extended period (30-60 minutes).[2]

3. Reaction Conditions and Setup

The specific conditions of your polymerization (ATRP, RAFT, SET-LRP, etc.) are critical for success.

  • Potential Problem: Inadequate degassing, catalyst deactivation, or incorrect temperature can all lead to low yields. For instance, in ATRP, the Cu(I) catalyst is readily oxidized to the inactive Cu(II) state by oxygen.[4][6] In SET-LRP, oxygen can oxidize the Cu(0) surface.[4]

  • Troubleshooting Steps:

    • Atmosphere Control: Ensure a rigorously inert atmosphere throughout the polymerization. Use Schlenk line techniques or a glovebox for assembling the reaction.

    • Catalyst Activity: For ATRP, ensure the catalyst is active and the ligand is pure. Use a sufficiently low concentration of the deactivator (e.g., Cu(II) species) at the start of the reaction.[7] Techniques like ARGET or ICAR ATRP can be employed to continuously regenerate the active Cu(I) species and tolerate small amounts of oxygen.[7][8]

    • Temperature: Optimize the reaction temperature. While higher temperatures can increase the rate of polymerization, they can also promote side reactions or decomposition of the initiator or catalyst.[9]

    • Stoichiometry: Carefully measure all reagents. Incorrect ratios of initiator, catalyst, and ligand can disrupt the polymerization equilibrium.[1]

4. Intrinsic Reactivity of Ethyl 2-iodopropionate

While the C-I bond is weaker and leads to faster activation compared to its bromide or chloride analogs, this can sometimes be a double-edged sword.[10][11]

  • Potential Problem: The high activation rate constant (k_act) of alkyl iodides can lead to a rapid initial burst of radicals.[10][12] If the deactivation process (k_deact) is not sufficiently fast to establish a controlled equilibrium, these radicals can quickly terminate, leading to low molecular weight oligomers and halting the polymerization.[10][12] This is particularly relevant in ATRP.

  • Troubleshooting Steps:

    • Optimize Catalyst System (ATRP): Use a catalyst system with a very high deactivation rate constant to effectively cap the rapidly formed radicals.[10] This helps maintain a low radical concentration and favors controlled growth over termination.

    • Consider Degenerative Chain Transfer: In some systems, the high reactivity of the C-I bond can promote degenerative chain transfer, which can aid in controlling the polymerization, even with a conventional radical source like AIBN.[12] However, if not properly balanced, it can also lead to broader molecular weight distributions.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing the cause of low polymerization yields.

TroubleshootingWorkflow Start Low/No Polymer Yield Check_Initiator 1. Assess Initiator Purity & Integrity Start->Check_Initiator Purify_Initiator Purify Initiator (Alumina Column / Distillation) Check_Initiator->Purify_Initiator Impure? Check_Monomer_Solvent 2. Evaluate Monomer & Solvent Quality Check_Initiator->Check_Monomer_Solvent Pure Purify_Initiator->Check_Monomer_Solvent Remove_Inhibitor Remove Inhibitor from Monomer (Alumina Column) Check_Monomer_Solvent->Remove_Inhibitor Inhibitor Present? Degas_System Thoroughly Degas System (Freeze-Pump-Thaw / Sparge) Check_Monomer_Solvent->Degas_System Inhibitor Free Remove_Inhibitor->Degas_System Check_Conditions 3. Review Reaction Conditions & Setup Degas_System->Check_Conditions Inert_Atmosphere Ensure Rigorous Inert Atmosphere (Schlenk Line / Glovebox) Check_Conditions->Inert_Atmosphere Oxygen Suspected? Optimize_Catalyst Optimize Catalyst/Ligand Ratio & Activity Check_Conditions->Optimize_Catalyst Atmosphere OK Inert_Atmosphere->Optimize_Catalyst Check_Reactivity 4. Consider Initiator Reactivity Optimize_Catalyst->Check_Reactivity Adjust_Deactivation Adjust System for Faster Deactivation (e.g., different ligand in ATRP) Check_Reactivity->Adjust_Deactivation Termination Suspected? Success Successful Polymerization Check_Reactivity->Success Reactivity Balanced Adjust_Deactivation->Success

Caption: A step-by-step workflow for troubleshooting low yields in polymerizations.

Frequently Asked Questions (FAQs)

Q1: My polymerization starts but stops at low conversion. What could be the cause?

This is often a sign of a limited amount of a crucial reagent or the gradual poisoning of the catalyst.

  • Oxygen Leak: A small, slow leak into your reaction vessel can gradually consume the active catalyst or radicals, leading to a stall in polymerization.[4] Re-check all seals and joints in your setup.

  • Insufficient Initiator/Catalyst: If targeting a high molecular weight, the initial concentration of the initiator or catalyst may be too low, becoming depleted before high conversion is reached.[7]

  • Impurity in Monomer/Solvent: An impurity that is slowly consumed can inhibit the reaction over time. Ensure high purity of all reagents.[3]

Q2: I'm observing a broad molecular weight distribution (high PDI or Đ) in my polymerization. Why is this happening with a controlled polymerization technique?

A high polydispersity index (PDI) indicates a loss of control over the polymerization.

  • Poor Initiation Efficiency: If the initiation from Ethyl 2-iodopropionate is slow compared to propagation, chains will start growing at different times, broadening the PDI.[13] As mentioned, alkyl iodides typically have fast activation rates, but impurities can hinder this.[10][12]

  • Termination Reactions: Irreversible termination reactions, often caused by impurities or high radical concentrations, lead to "dead" polymer chains and a loss of control.[12]

  • Side Reactions: Alkyl halides can undergo elimination reactions, especially at higher temperatures or in the presence of certain bases, which can terminate growing chains or create reactive species that disrupt control.[14][15]

  • Slow Deactivation (ATRP): In ATRP, if the deactivation of the growing radical by the Cu(II) complex is not fast enough, the radical has more time to propagate or terminate, leading to a higher PDI.[11]

Q3: Can I use Ethyl 2-iodopropionate "as is" from the supplier?

While some suppliers offer high-purity grades, it is always best practice to purify both the initiator and the monomer before use, especially when troubleshooting or aiming for highly controlled polymers.[1][16][17] The removal of trace inhibitors and acidic impurities can be the difference between a successful and a failed polymerization.[2]

Q4: How does the choice of solvent affect polymerizations with Ethyl 2-iodopropionate?

The solvent plays a crucial role, particularly in metal-catalyzed systems like ATRP and SET-LRP.

  • Polarity: Polar solvents can significantly increase the rate of polymerization in SET-LRP by facilitating the disproportionation of Cu(I) to Cu(0) and Cu(II).[18]

  • Coordinating Ability: Some solvents can coordinate to the metal center, altering the catalyst's activity and the polymerization kinetics.

  • Chain Transfer: Some solvents can act as chain transfer agents, which can limit the final molecular weight and increase PDI. This is generally less of a concern with common polymerization solvents but should be considered when using unconventional ones.

Experimental Protocols

Protocol 1: Purification of Ethyl 2-iodopropionate (Initiator)
  • Prepare a short column (approx. 5-10 cm in length) packed with basic alumina.

  • Add the required volume of Ethyl 2-iodopropionate to the top of the column.

  • Elute the initiator using a neutral solvent like dichloromethane or by applying gentle pressure with an inert gas.

  • Collect the purified initiator.

  • For ultimate purity, the initiator can be distilled under reduced pressure. Store the purified product under an inert atmosphere in a dark, refrigerated environment.

Protocol 2: Removal of Inhibitor from Vinyl Monomers (e.g., Methyl Methacrylate, Styrene)
  • Prepare a column (approx. 10-20 cm in length) packed with basic alumina. The amount of alumina should be roughly 10-20% of the monomer's weight.

  • Pass the liquid monomer through the column directly into a dry, oxygen-free reaction flask.

  • The purified monomer should be used immediately as the inhibitor has been removed.

Data Summary Table
ParameterRecommended SpecificationRationale
Initiator Purity >97% (GC)[16]Impurities can inhibit or retard polymerization.
Monomer Purity Inhibitor-freeInhibitors scavenge radicals, preventing polymerization.
Solvent Quality Anhydrous, high-purityWater and other impurities can react with the catalyst or initiator.
Oxygen Content < 5 ppm (in reaction mixture)Oxygen is a potent radical inhibitor and deactivates catalysts.[4]
[Catalyst]:[Initiator] (ATRP) Varies by system (e.g., 1:1 to 0.01:1)Ratio affects polymerization rate and control. Lower ratios (in ARGET/ICAR) are possible.[7]
[Ligand]:[Metal] (ATRP) 1:1 to 2:1 (for typical ligands)Stoichiometry is crucial for forming the active catalyst complex.

References

  • Up in the air: oxygen tolerance in controlled/living radical polymerisation - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

  • Matyjaszewski, K., et al. (2006). Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents. Proceedings of the National Academy of Sciences, 103(42), 15309-15314. Retrieved January 22, 2026, from [Link]

  • Tucker, B. S., et al. (2018). Photoinduced Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP): Precision Polymer Synthesis Using Organic Photoredox Catalysis. Macromolecules, 51(15), 5477-5493. Retrieved January 22, 2026, from [Link]

  • de Haro Amez, L., et al. (2023). Cu(0)-RDRP of acrylates using an alkyl iodide initiator. Polymer Chemistry, 14(12), 1368-1375. Retrieved January 22, 2026, from [Link]

  • Tang, W., & Matyjaszewski, K. (2007). Effects of Initiator Structure on Activation Rate Constants in ATRP. Macromolecules, 40(6), 1858-1863. Retrieved January 22, 2026, from [Link]

  • Tang, W., & Matyjaszewski, K. (2007). Effects of Initiator Structure on Activation Rate Constants in ATRP. ACS Publications. Retrieved January 22, 2026, from [Link]

  • TROUBLESHOOTING POLYMERIZATIONS - University of Waterloo. (2018). Retrieved January 22, 2026, from [Link]

  • Troubleshooting step growth polymerization : r/Chempros - Reddit. (2021). Retrieved January 22, 2026, from [Link]

  • Alkyl Iodide Initiators for Organocatalyzed Living Radical Polymerization | TCI EUROPE N.V. (n.d.). Retrieved January 22, 2026, from [Link]

  • Tips for optimizing a RAFT polymerization : r/Chempros - Reddit. (2021). Retrieved January 22, 2026, from [Link]

  • Controlled Radical Polymerization Guide PDF - Scribd. (n.d.). Retrieved January 22, 2026, from [Link]

  • Controlled Radical Polymerization Guide - ResearchGate. (2020). Retrieved January 22, 2026, from [Link]

  • Breaking Down Alkyl Halides: Key Reactions and Uses. (2025). Retrieved January 22, 2026, from [Link]

  • Photoinitiated ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University. (n.d.). Retrieved January 22, 2026, from [Link]

  • Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University. (n.d.). Retrieved January 22, 2026, from [Link]

  • Alkyl Halide Reaction Map And Summary - Master Organic Chemistry. (2014). Retrieved January 22, 2026, from [Link]

  • Low temperature thermal RAFT depolymerization: the effect of Z-group substituents on molecular weight control and yield - PubMed. (2025). Retrieved January 22, 2026, from [Link]

  • 7.4: Reactions of Alkyl Halides- Substitution and Elimination - Chemistry LibreTexts. (2020). Retrieved January 22, 2026, from [Link]

  • Loudon Chapter 9 Review: Reactions of Alkyl Halides - Organic Chemistry at CU Boulder. (2021). Retrieved January 22, 2026, from [Link]

  • CN102443095A - Preparation method of ethyl 2-chloropropionate - Google Patents. (n.d.).
  • Low temperature thermal RAFT depolymerization: the effect of Z-group substituents on molecular weight control and yield - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Alkyl Halide Reactivity - MSU chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

  • Effect of trace impurities on propylene polymerization - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Tuning the Sensitivity and Dynamic Range of Optical Oxygen Sensing Films by Blending Various Polymer Matrices - MDPI. (2021). Retrieved January 22, 2026, from [Link]

  • SET-LRP of 2-hydroxyethyl acrylate in protic and dipolar aprotic solvents - RSC Publishing. (n.d.). Retrieved January 22, 2026, from [Link]

  • Ethyl 2-iodopropionate - LookChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • SARA ATRP or SET LRP? - Matyjaszewski Polymer Group - Carnegie Mellon University. (n.d.). Retrieved January 22, 2026, from [Link]

  • Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • Ethyl 2-Iodopropionate 31253-08-4 | TCI EUROPE N.V. (n.d.). Retrieved January 22, 2026, from [Link]

  • CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate - Google Patents. (n.d.).
  • Fully oxygen-tolerant atom transfer radical polymerization triggered by sodium pyruvate - Chemical Science (RSC Publishing). (2020). Retrieved January 22, 2026, from [Link]

  • Effect of Polymerization Components on Oxygen-Tolerant Photo-ATRP - PubMed. (2019). Retrieved January 22, 2026, from [Link]

  • (PDF) Tuning the Sensitivity and Dynamic Range of Optical Oxygen Sensing Films by Blending Various Polymer Matrices - ResearchGate. (2025). Retrieved January 22, 2026, from [Link]

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Managing the light and air sensitivity of Ethyl 2-iodopropionate

Author: BenchChem Technical Support Team. Date: February 2026

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Technical Support Center: Managing Ethyl 2-iodopropionate

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Ethyl 2-iodopropionate. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into managing this versatile but sensitive reagent. Ethyl 2-iodopropionate is a valuable building block in organic synthesis, particularly in modern polymerization techniques like organocatalyzed living radical polymerization. However, its utility is matched by its instability, as it is highly sensitive to both light and air.[1][2]

This guide moves beyond simple procedural lists to explain the underlying chemistry of its degradation and provide robust, validated protocols to ensure the integrity of your material and the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the fundamental properties and handling of Ethyl 2-iodopropionate.

Q1: Why is Ethyl 2-iodopropionate so sensitive to light and air?

A: The sensitivity of Ethyl 2-iodopropionate stems from the inherent weakness of the carbon-iodine (C-I) bond. This bond is susceptible to homolytic cleavage, especially when exposed to light (photolysis) or heat, generating a highly reactive radical species. In the presence of oxygen (from the air), a cascade of degradation reactions occurs. This process can lead to the formation of molecular iodine (I₂), which is responsible for the characteristic color change, and hydrogen iodide (HI), an acid that can catalyze further decomposition or unwanted side reactions in your experiments.

Q2: What are the visible signs of degradation?

A: Fresh, pure Ethyl 2-iodopropionate is a colorless to light yellow liquid.[2] The most prominent sign of degradation is a color change to yellow, orange, or even dark brown. This discoloration is primarily due to the formation of dissolved molecular iodine (I₂). The intensity of the color is a direct indicator of the extent of decomposition.

Q3: What are the primary degradation products and how can they affect my reaction?

A: The main degradation products are:

  • Molecular Iodine (I₂): This can interfere with radical reactions, quench catalysts, and act as an unwanted oxidant.

  • Hydrogen Iodide (HI): As a strong acid, HI can protonate bases, degrade acid-sensitive functional groups in your substrate, and catalyze side reactions like elimination or ester hydrolysis.

  • Ethyl Acrylate: Formed via the elimination of HI, this can act as a reactive monomer or Michael acceptor, leading to undesired polymer formation or side products.

The presence of these impurities can lead to inconsistent reaction times, low yields, and complex product mixtures that are difficult to purify.

Q4: How should I store a new, sealed bottle of Ethyl 2-iodopropionate?

A: Proper storage is the first line of defense against degradation. Upon receipt, the bottle should be stored in a freezer, ideally below 0°C, and protected from light.[2] The manufacturer's packaging, often an amber bottle, should be kept inside a secondary container or wrapped in aluminum foil to provide an additional light barrier. Storing it under an inert gas like argon or nitrogen is also recommended.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experimentation.

Q1: My reaction is failing to initiate or giving very low yields. Could the Ethyl 2-iodopropionate be the cause?

A: Yes, this is a classic symptom of using a degraded reagent. If your reagent is discolored, it likely contains inhibitors.

  • Causality: Catalysts, especially in sensitive reactions like ATRP (Atom Transfer Radical Polymerization), can be poisoned by iodine. The acidic environment created by HI can also destroy catalysts or reagents.

  • Troubleshooting Steps:

    • Visual Inspection: Check the color of your reagent. If it is yellow or brown, it requires purification.

    • Purity Check: If you have access to NMR spectroscopy, a quick ¹H NMR can reveal impurities like ethyl acrylate.

    • Purification: Follow the purification protocol outlined in Section 3 to remove inhibitors.

Q2: My Ethyl 2-iodopropionate has turned brown. Can I still use it?

A: You should not use it directly. The brown color indicates significant decomposition and a high concentration of iodine and other impurities. However, the material can often be salvaged by purification.

  • Causality: The impurities present will almost certainly lead to poor outcomes in your reaction.

  • Solution: Follow the "Protocol for Purifying Discolored Ethyl 2-iodopropionate" in Section 3. This simple liquid-liquid extraction and drying procedure can effectively remove the iodine and acidic byproducts.

Q3: I've purified my reagent, but it turns yellow again within a day. What am I doing wrong?

A: This indicates that the purified material is still being exposed to light or air.

  • Causality: Even trace amounts of oxygen can initiate the degradation cycle, and ambient lab lighting is often sufficient to cause photodecomposition.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure that after purification, the reagent is stored under a robust inert atmosphere (argon or nitrogen). Use a flask with a tightly sealed septum.

    • Light Protection: Wrap the storage flask completely in aluminum foil.

    • Stabilizer: For long-term storage, consider adding a small piece of copper wire or a few granules of copper powder.[3] Copper acts as a radical scavenger and reacts with iodine to prevent it from participating in further degradation.

Section 3: Experimental Protocols & Data

This section provides detailed methodologies and data summaries for best practices.

Data Summary: Storage Conditions
ConditionFresh (Sealed Bottle)Purified (Working Stock)
Temperature Frozen (< 0°C)Frozen (< 0°C)
Atmosphere Inert Gas (as supplied)Dry Argon or Nitrogen
Light Protect from light (Amber bottle)Complete light exclusion (Wrap in foil)
Stabilizer None (as supplied)Recommended: Copper wire/powder[3]
Protocol 1: Purification of Discolored Ethyl 2-iodopropionate

This protocol describes a standard method to remove iodine and acidic impurities.

Materials:

  • Discolored Ethyl 2-iodopropionate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask suitable for storage

  • Argon or Nitrogen gas line

Procedure:

  • Place the discolored Ethyl 2-iodopropionate in a separatory funnel.

  • Add an equal volume of saturated sodium thiosulfate solution. Shake the funnel vigorously. The organic layer should become colorless as the iodine (I₂) is reduced to iodide (I⁻).

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any HI.

  • Wash the organic layer with an equal volume of brine to remove residual water.

  • Drain the organic layer into a clean, dry flask.

  • Add anhydrous magnesium sulfate or sodium sulfate to the colorless liquid to remove trace water. Swirl and let it stand for 10-15 minutes.

  • Filter or decant the dry Ethyl 2-iodopropionate into a clean, oven-dried round-bottom flask equipped with a magnetic stir bar and a septum.

  • Bubble dry argon or nitrogen through the liquid for 15-20 minutes to remove dissolved oxygen.

  • Wrap the flask in aluminum foil and store it in a freezer.

Visualization of Workflows

The following diagrams illustrate the key processes for managing Ethyl 2-iodopropionate.

G cluster_degradation Degradation Pathway A Ethyl 2-iodopropionate (Pure, Colorless) B Radical Formation (C-I Bond Cleavage) A->B Light (hν) / Heat E Ethyl Acrylate A->E - HI (Elimination) C Iodine (I₂) (Yellow/Brown Color) B->C + O₂ (Air) D Hydrogen Iodide (HI) (Acidic Impurity) B->D + H₂O (trace) G cluster_workflow Purification & Handling Workflow cluster_purify Purification Receive Receive Reagent Inspect Inspect Color Receive->Inspect Store Store Cold & Dark (<0°C, Amber Bottle) Inspect->Store Colorless Wash_Thio Wash: Sat. Na₂S₂O₃ Inspect->Wash_Thio Discolored Use Use in Reaction Store->Use Wash_Bicarb Wash: Sat. NaHCO₃ Wash_Thio->Wash_Bicarb Dry Dry: Anhyd. MgSO₄ Wash_Bicarb->Dry Inert Inert Atmosphere: Spurge with Ar/N₂ Dry->Inert Store_Purified Store Purified Stock (<0°C, Foil-Wrapped, Cu Stabilizer) Inert->Store_Purified Store_Purified->Use

Caption: Recommended workflow for handling Ethyl 2-iodopropionate.

References

  • PubChem. Ethyl 2-iodopropanoate Compound Summary.[Link]

  • ResearchGate. Why do iodomethane or iodoethane need metal stabilizer?[Link]

  • Organic Chemistry Portal. Alkyl iodide synthesis by iodination or substitution.[Link]

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for Enhanced Ethyl 2-iodopropionate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-iodopropionate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your reaction efficiency and product yield. Here, we delve into the causality behind experimental choices, offering field-proven insights to navigate the common challenges encountered during the synthesis of this critical reagent.

I. Understanding the Synthetic Landscape: Key Strategies for Iodination

The successful synthesis of Ethyl 2-iodopropionate primarily hinges on the effective introduction of an iodine atom at the α-position of the propionate ester. Two principal catalytic strategies are commonly employed: the Finkelstein reaction, a classic nucleophilic substitution, and the direct α-iodination of the ester enolate. The choice of method often depends on the starting material availability, desired scale, and specific experimental constraints.

Diagram: Synthetic Pathways to Ethyl 2-iodopropionate

Synthesis_Pathways cluster_0 Finkelstein Reaction cluster_1 Direct α-Iodination Ethyl 2-bromopropionate Ethyl 2-bromopropionate Ethyl 2-iodopropionate_F Ethyl 2-iodopropionate Ethyl 2-bromopropionate->Ethyl 2-iodopropionate_F NaI, Acetone Ethyl propionate Ethyl propionate Ethyl 2-iodopropionate_D Ethyl 2-iodopropionate Ethyl propionate->Ethyl 2-iodopropionate_D Iodine, Catalyst/Base

Caption: Major synthetic routes to Ethyl 2-iodopropionate.

II. Troubleshooting Guide: The Finkelstein Reaction

The Finkelstein reaction is a robust and widely used method for preparing alkyl iodides from the corresponding chlorides or bromides.[1][2] The reaction's success hinges on Le Chatelier's principle, where the precipitation of the insoluble sodium chloride or bromide in acetone drives the equilibrium towards the formation of the desired alkyl iodide.[1][2]

Experimental Protocol: Finkelstein Synthesis of Ethyl 2-iodopropionate
  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide (1.5 to 2.0 equivalents) in anhydrous acetone.

  • Reaction: To the stirred solution, add ethyl 2-bromopropionate (1.0 equivalent) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 2-4 hours. The formation of a white precipitate (sodium bromide) indicates the progress of the reaction.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium bromide.

  • Purification: Concentrate the filtrate under reduced pressure to remove the acetone. The resulting crude product can be further purified by distillation under reduced pressure.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is low, and a significant amount of starting material remains. What could be the issue?

A1: This is a common issue and can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached equilibrium.

    • Troubleshooting:

      • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and continue refluxing until the starting material is consumed.

      • Increase Equivalents of NaI: Using a larger excess of sodium iodide can help drive the equilibrium further towards the product.

  • Moisture Contamination: Acetone and sodium iodide must be anhydrous. Water can interfere with the reaction and reduce the solubility of sodium iodide.

    • Troubleshooting:

      • Use freshly opened or properly dried anhydrous acetone.

      • Dry the sodium iodide in an oven before use.

  • Poor Quality Starting Material: The ethyl 2-bromopropionate may contain impurities that inhibit the reaction.

    • Troubleshooting:

      • Ensure the purity of the starting material by distillation before use.

Q2: I observe the formation of a dark-colored solution during the reaction. Is this normal?

A2: A slight yellowing of the solution is normal due to the presence of iodide ions. However, a dark brown or black color may indicate the decomposition of the product or starting material, potentially due to the presence of impurities or prolonged heating.

  • Troubleshooting:

    • Control Temperature: Avoid excessive heating during reflux.

    • Purify Starting Materials: Ensure the absence of impurities that could catalyze decomposition.

    • Minimize Reaction Time: Once the reaction is complete, proceed with the work-up promptly.

Q3: How can I effectively remove the precipitated sodium bromide?

A3: Filtration is the standard method.

  • Troubleshooting for fine precipitates:

    • Use a Celite® Pad: If the precipitate is very fine and passes through the filter paper, using a pad of Celite® can aid in its complete removal.

    • Centrifugation: For small-scale reactions, centrifugation followed by decantation of the supernatant can be an effective alternative to filtration.

Parameter Recommendation Rationale
Solvent Anhydrous AcetoneMaximizes the solubility of NaI while minimizing the solubility of NaBr/NaCl, driving the reaction forward.[1][2]
NaI Equivalents 1.5 - 2.0A molar excess of NaI is crucial to shift the reaction equilibrium towards the product side.
Temperature Reflux (~56 °C)Provides sufficient energy for the SN2 reaction to proceed at a reasonable rate without causing significant decomposition.
Reaction Time 2 - 4 hoursTypically sufficient for completion, but should be monitored by TLC or GC.

III. Troubleshooting Guide: Direct α-Iodination

Direct α-iodination of ethyl propionate offers an alternative route that avoids the use of brominated starting materials. This method typically involves the in-situ generation of an enolate followed by its reaction with an iodine source. The choice of catalyst and base is critical to achieving high selectivity and yield.

Experimental Protocol: Catalytic α-Iodination of Ethyl Propionate
  • Preparation: In a suitable round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl propionate (1.0 equivalent) in an appropriate anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).

  • Enolate Formation: Cool the solution to a low temperature (e.g., -78 °C) and add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to generate the ester enolate.

  • Iodination: To the enolate solution, add a solution of iodine (I₂) in the same solvent dropwise, maintaining the low temperature.

  • Quenching: After the addition is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.

  • Work-up and Purification: Allow the mixture to warm to room temperature, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or distillation.

Diagram: Mechanism of Direct α-Iodination

alpha_Iodination Ethyl_propionate Ethyl propionate Enolate Ester Enolate Ethyl_propionate->Enolate Deprotonation Ethyl_2_iodopropionate Ethyl 2-iodopropionate Enolate->Ethyl_2_iodopropionate Nucleophilic Attack Iodine I₂ Iodine->Ethyl_2_iodopropionate Base Base (e.g., LDA) Base->Enolate

Caption: Simplified mechanism of direct α-iodination of an ester.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a complex mixture of products with low yield of the desired ethyl 2-iodopropionate.

A1: This is a frequent challenge in direct α-iodination and can be attributed to several factors:

  • Side Reactions:

    • Self-condensation: The ester enolate can react with another molecule of ethyl propionate, leading to Claisen condensation products.

      • Troubleshooting: Maintain a very low temperature (-78 °C) during enolate formation and iodination to minimize this side reaction. Add the base and iodine solutions slowly and dropwise.

    • Di-iodination: If an excess of iodine is used or if the reaction is not quenched properly, di-iodination at the α-position can occur.

      • Troubleshooting: Use a slight excess of the ester relative to the iodine. Quench the reaction promptly once the starting material is consumed.

  • Incomplete Enolate Formation: Insufficient or poor-quality base will result in incomplete conversion to the enolate, leaving unreacted starting material.

    • Troubleshooting: Use freshly prepared or titrated LDA. Ensure all reagents and glassware are scrupulously dry.

Q2: I am having difficulty with the work-up; the quenched reaction mixture is difficult to separate.

A2: The use of a strong base like LDA can sometimes lead to emulsions during the aqueous work-up.

  • Troubleshooting:

    • Dilution: Dilute the reaction mixture with more organic solvent before washing.

    • Brine Wash: Washing with a saturated solution of sodium chloride (brine) can help to break up emulsions.

    • Phase Separator: Using a phase separator can aid in cleaner separation of the layers.

Q3: Are there alternative, milder catalysts for direct α-iodination?

A3: Yes, for some substrates, milder conditions can be employed. While strong bases like LDA are often necessary for simple esters, other catalytic systems have been developed for the α-iodination of carbonyl compounds. For instance, systems using a copper(II) oxide catalyst with iodine have been shown to be effective for the α-iodination of aromatic ketones and could potentially be adapted.[3] However, the reactivity of aliphatic esters like ethyl propionate may require the more forcing conditions of a strong base.

Parameter Recommendation Rationale
Base Strong, non-nucleophilic base (e.g., LDA)Ensures complete and rapid formation of the ester enolate while minimizing nucleophilic attack on the ester carbonyl.
Temperature Low temperature (-78 °C)Crucial for minimizing side reactions such as self-condensation and improving selectivity.
Iodine Source Molecular Iodine (I₂)Readily available and effective electrophilic iodine source for trapping the enolate.
Quenching Agent Saturated aq. Na₂S₂O₃Effectively neutralizes any excess iodine, preventing further reaction and aiding in purification.

IV. Concluding Remarks

The efficient synthesis of Ethyl 2-iodopropionate is readily achievable through careful selection of the synthetic route and meticulous attention to reaction conditions. The Finkelstein reaction offers a reliable and high-yielding method when starting from the corresponding bromo-ester. For direct α-iodination, precise control of temperature and stoichiometry is paramount to suppress side reactions. This guide provides a foundational framework for troubleshooting common issues. However, it is essential to remember that each reaction is unique, and empirical optimization will always be a key factor in achieving the best possible results.

V. References

  • Finkelstein, H. Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Ber. Dtsch. Chem. Ges.1910 , 43 (2), 1528–1532. [Link]

  • Streitwieser, A. Solvolytic Displacement Reactions at Saturated Carbon Atoms. Chem. Rev.1956 , 56 (4), 571–752. [Link]

  • Wikipedia contributors. Finkelstein reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Finkelstein Reaction. [Link]

  • Vedantu. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences. [Link]

  • Filo. To synthesize ethyal iodide and propyal iodide. [Link]

  • BYJU'S. Finkelstein Reaction. [Link]

  • Yin, G., et al. Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones. Synthesis2007 , 3113-3116. [Link]

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Technical Support Center: Work-up Procedures for Reactions Involving Ethyl 2-Iodopropionate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the work-up of chemical reactions involving ethyl 2-iodopropionate. As a senior application scientist, my goal is to offer not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot and optimize your purification processes effectively.

Section 1: General Handling and Stability

Q1: My ethyl 2-iodopropionate has turned yellow/brown upon storage. Can I still use it?

A1: The development of a yellow to orange color in ethyl 2-iodopropionate is a common observation and typically indicates the formation of elemental iodine (I₂) due to slow decomposition.[1] This decomposition can be accelerated by exposure to light, air, and heat.[1][2] For many applications, particularly in the initial stages of discovery chemistry, this slight discoloration may not significantly impact the reaction outcome, as the concentration of the impurity is often low.

However, for sensitive reactions, such as those involving transition metal catalysis or high-purity polymer synthesis, it is advisable to purify the reagent before use. A simple and effective method for removing dissolved iodine is to wash the ester with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).

Protocol for Removal of Iodine from Ethyl 2-Iodopropionate

  • Dissolve the discolored ethyl 2-iodopropionate in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate. The brown color of the iodine will be discharged as it is reduced to colorless iodide (I⁻).

  • Separate the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure.

Q2: What are the optimal storage conditions for ethyl 2-iodopropionate?

A2: To minimize decomposition, ethyl 2-iodopropionate should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1] It is also recommended to store it at or below 0°C and protected from light.[1]

Section 2: Quenching and Initial Work-up

Q3: How should I quench a reaction involving ethyl 2-iodopropionate?

A3: The quenching procedure is dictated by the most reactive species present in your reaction mixture, not the ethyl 2-iodopropionate itself. For instance, if you have performed a reaction with a strong base like lithium diisopropylamide (LDA) to form an enolate, the quench should be chosen to neutralize the excess base and any reactive intermediates. A common and generally safe quenching agent is a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]

Decision Tree for Quenching Reactions

Caption: Decision tree for selecting an appropriate quenching agent.

Q4: I've noticed a persistent purple/brown color in my organic layer after quenching and extraction. What is the cause and how can I remove it?

A4: This coloration is almost certainly due to the presence of elemental iodine (I₂). Iodine has significant solubility in many organic solvents, leading to a characteristic violet or brown color.[4] This can arise from the decomposition of unreacted ethyl 2-iodopropionate during the reaction or work-up, or as a byproduct of certain reaction conditions.

To remove the iodine, a wash with a reducing agent is necessary.

Recommended Reducing Washes:

ReagentConcentrationObservations
Sodium Thiosulfate (Na₂S₂O₃)Saturated AqueousThe purple/brown color will disappear as I₂ is reduced to colorless I⁻.
Sodium Bisulfite (NaHSO₃)10% AqueousSimilar to sodium thiosulfate, the color will be discharged.

Section 3: Extraction and Phase Separation Issues

Q5: I'm having trouble with emulsion formation during the extraction of my product. What can I do?

A5: Emulsions are a common issue in liquid-liquid extractions, particularly when the reaction mixture contains surfactant-like molecules or fine particulates.[5] Here are several strategies to prevent or break emulsions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times.[5] This reduces the mechanical energy that can lead to emulsion formation.

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[5] This increases the ionic strength of the aqueous layer, which can help to break up the emulsion and force the separation of the organic and aqueous phases.

  • Filtration: If the emulsion is caused by solid particles, filtering the entire mixture through a pad of Celite® or glass wool can be effective.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period will allow the layers to separate.

Q6: How can I be sure which layer is the organic layer and which is the aqueous layer?

A6: While it's common to assume the organic layer will be on top, this is not always the case, especially when using dense halogenated solvents like dichloromethane or chloroform. Ethyl 2-iodopropionate itself has a high density (approximately 1.67 g/mL).[1]

To definitively identify the layers, perform a "drop test":

  • Add a few drops of water to the separatory funnel. If the drops mix with the top layer, the top layer is aqueous. If they pass through the top layer and mix with the bottom layer, the bottom layer is aqueous.

  • Alternatively, remove a small sample of one layer with a pipette and add it to a test tube containing water.[6] If it is miscible, it is the aqueous layer. If it forms a separate layer, it is the organic layer.[6]

Section 4: Purification Challenges

Q7: I'm having difficulty visualizing my product on a TLC plate. Are there any specific stains or techniques for iodinated compounds?

A7: Alkyl halides, including ethyl 2-iodopropionate and its derivatives, can be challenging to visualize on TLC plates as they often do not show up well under UV light and may not react with common stains like potassium permanganate.[7]

  • Iodine Chamber: This is a simple and often effective method. Place the developed TLC plate in a sealed chamber containing a few crystals of iodine.[7] The iodine vapor will adsorb onto the compounds on the plate, appearing as brown spots.[8] It's important to circle the spots with a pencil soon after visualization, as they will fade over time.[8]

  • p-Anisaldehyde Stain: This is a good general-purpose stain that can be effective for a wide range of functional groups.

  • Iron (III) Chloride/Potassium Hexacyanoferrate/Sodium Arsenate Stain: This specific stain can be used for the detection of iodine compounds, which appear as light blue spots on a yellowish background.[9]

Q8: I suspect I am losing my product to deiodination during work-up or purification. How can I mitigate this?

A8: Deiodination, the loss of the iodine atom, can occur under certain conditions, particularly with exposure to strong bases, some nucleophiles, or prolonged heating.

  • Mild Work-up Conditions: Avoid using strong bases in your aqueous washes if possible. If a basic wash is necessary to remove acidic impurities, use a milder base like saturated sodium bicarbonate (NaHCO₃) and minimize the contact time.

  • Temperature Control: Keep all work-up and purification steps at or below room temperature whenever feasible. Avoid excessive heating during solvent removal on a rotary evaporator.

  • Chromatography Considerations: When performing column chromatography, be aware that silica gel can be slightly acidic and may promote decomposition of sensitive compounds. Neutralized silica gel or alumina may be better alternatives in some cases.

Experimental Workflow: General Work-up Procedure

Workup_Workflow cluster_0 Reaction Quenching cluster_1 Extraction cluster_2 Drying and Concentration cluster_3 Purification Quench Cool Reaction to 0 °C and Quench (e.g., NH4Cl(aq)) Transfer Transfer to Separatory Funnel Quench->Transfer Add_Solvent Add Organic Solvent (e.g., Ethyl Acetate) Transfer->Add_Solvent Extract Extract and Separate Layers Add_Solvent->Extract Wash_Thio Wash Organic Layer with Na2S2O3(aq) (if I2 is present) Extract->Wash_Thio Wash_Bicarb Wash with NaHCO3(aq) (to remove acid) Wash_Thio->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry Organic Layer (e.g., MgSO4) Wash_Brine->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: A general experimental workflow for the work-up of reactions involving ethyl 2-iodopropionate.

References

  • LookChem. (n.d.). Ethyl 2-iodopropionate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-iodopropionate. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]

  • Gereben, B., McAninch, E. A., Ribeiro, M. O., & Bianco, A. C. (2015). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. Endocrine Reviews, 36(5), 515–529. [Link]

  • LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Lab 4: Extraction of Iodine from an Aqueous Solution. Retrieved from [Link]

  • NurdRage. (2017, January 31). Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor [Video]. YouTube. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • LCGC International. (2019). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Reaction Work-Up I [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Gereben, B., McAninch, E. A., Ribeiro, M. O., & Bianco, A. C. (2015). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. Journal of the Endocrine Society, 1(1), 1-15. [Link]

  • Rastegar, M., & R. P. Singh. (2019). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Molecules, 24(22), 4099. [Link]

  • Reddit. (2023, May 2). Alkane visualization on TLC? r/chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US2940963A - Quenching of catalyst with alcoholic mixture.
  • Chen, Y., et al. (2019). Highly effective liquid and solid phase extraction methods to concentrate radioiodine isotopes for radioiodination chemistry. Journal of Labelled Compounds and Radiopharmaceuticals, 62(5), 280-286. [Link]

  • Hirbawi, N., Lin, P. C., & Jarvo, E. R. (2022). Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. Organic Letters, 24(36), 6654–6658. [Link]

  • Bianco, A. C., Salvatore, D., Gereben, B., Berry, M. J., & Larsen, P. R. (2002). Deiodinases: implications of the local control of thyroid hormone action. The Journal of clinical investigation, 109(8), 979–985. [Link]

  • Make:. (2009, August 24). Laboratory 6.4: Solvent Extraction. Retrieved from [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product? Retrieved from [Link]

  • Organic Chemistry Lab Techniques. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. [Link]

  • K-Jhil. (2023). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Thyroid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethyl propionate. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to GC-MS Analysis for Monitoring Ethyl 2-iodopropionate Reaction Progress

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in syntheses involving ethyl 2-iodopropionate, real-time, quantitative monitoring of reaction progress is paramount. Incomplete conversion, side-product formation, or degradation can significantly impact yield, purity, and the overall success of a synthetic campaign. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a principal analytical tool for this purpose, offering a blend of high-resolution separation and definitive molecular identification.

This guide provides an in-depth comparison of two distinct GC-MS methodologies tailored for monitoring reactions of ethyl 2-iodopropionate. We will explore a rapid screening method ideal for quick checks of conversion and a high-resolution method designed for detailed impurity profiling. The discussion is grounded in field-proven insights, explaining the causality behind instrumental choices and providing actionable, self-validating protocols.

The Critical Role of Reaction Monitoring

Ethyl 2-iodopropionate is a valuable alkylating agent and intermediate in organic synthesis.[1] Its reactions, often nucleophilic substitutions, can be accompanied by side reactions such as elimination or the formation of isomeric byproducts. Monitoring these processes is crucial to:

  • Optimize Reaction Conditions: Determine the ideal time, temperature, and reagent stoichiometry.

  • Maximize Yield: Identify the point of maximum conversion before product degradation occurs.

  • Ensure Purity: Detect and quantify the formation of impurities that may complicate downstream purification.

  • Elucidate Mechanisms: Gain insights into reaction kinetics and potential alternative pathways.

Method Comparison: Fast Screening vs. High-Resolution Profiling

The choice of a GC-MS method often involves a trade-off between speed and detail. Here, we compare two approaches:

  • Method A: Fast Screening. Utilizes a standard non-polar column and a rapid temperature ramp for quick (<10 minutes) assessment of the primary reactant and product. This is ideal for routine checks and high-throughput screening of reaction conditions.

  • Method B: High-Resolution Profiling. Employs a mid-polarity column with a slower, more detailed temperature program to resolve closely eluting isomers and potential byproducts. This method is essential for final time-point analysis, impurity characterization, and process validation.

The selection between these methods depends on the analytical goal.[2] For initial optimization, speed is key (Method A). For final analysis where purity is critical, resolution is paramount (Method B).

Comparative Performance Data

The following table summarizes the expected performance characteristics of each method. This data is representative of a typical nucleophilic substitution reaction where ethyl 2-iodopropionate is consumed.

Parameter Method A: Fast Screening (Non-Polar Column) Method B: High-Resolution Profiling (Mid-Polarity Column) Rationale & Causality
Analysis Time ~8 minutes~20 minutesThe faster oven ramp in Method A reduces run time at the cost of chromatographic resolution.
Column Type DB-5ms (or equivalent 5% phenyl-methylpolysiloxane)VF-624ms (or equivalent 6% cyanopropylphenyl-methylpolysiloxane)Method A separates primarily by boiling point.[3] Method B's mid-polarity phase provides different selectivity, enhancing separation of compounds with similar boiling points but different polarities.[4]
Resolution Baseline separation of reactant and main product.Baseline separation of reactant, product, and key impurities/isomers.The slower ramp and selective stationary phase in Method B allow for the separation of structurally similar compounds.[5]
Primary Application Rapid, in-process checks of conversion rate.Final time-point analysis, impurity profiling, and kinetic studies.Method A is suited for quick decisions, while Method B provides the comprehensive data needed for quality assessment.
Quantification Reliable for major components (reactant, product).High accuracy for both major and minor components (>0.05%).The superior separation in Method B prevents peak co-elution, leading to more accurate integration and quantification of minor species.[6]

Foundational Protocol: Sample Preparation and Internal Standard Selection

Accurate quantification by GC-MS is contingent upon a reproducible sample preparation workflow and the use of an internal standard (IS).[7] The IS corrects for variations in sample volume, injection, and instrument response.[8]

Internal Standard (IS) Selection

An ideal internal standard should be a stable compound that is not present in the reaction mixture, elutes near the analytes of interest without overlapping, and has similar chemical properties.[7] For the analysis of ethyl 2-iodopropionate, a suitable choice is dodecane or tridecane .

Experimental Workflow: Sample Quenching and Preparation

It is critical to immediately quench the reaction to halt its progress upon sampling. This ensures the analyzed sample accurately reflects the reaction state at that specific time point.

G cluster_0 Reaction Quenching & Extraction cluster_1 Sample Finalization for GC-MS A 1. Withdraw Aliquot (e.g., 50 µL) from reaction B 2. Quench Immediately (Add to 1 mL cold, saturated NaHCO₃) A->B C 3. Add Extraction Solvent (1 mL Ethyl Acetate with Internal Standard) B->C D 4. Vortex Vigorously (30 seconds) C->D E 5. Centrifuge to Separate Layers (2 min @ 2000 rpm) D->E F 6. Transfer Organic Layer (Top layer) to a clean vial E->F Process Organic Phase G 7. Dry with Anhydrous Na₂SO₄ F->G H 8. Filter and Transfer (to 2 mL autosampler vial) G->H I 9. Analyze via GC-MS H->I

Step-by-Step Sample Preparation Protocol
  • Prepare Quenching Vials: In 2 mL microcentrifuge tubes, add 1 mL of ice-cold, saturated aqueous sodium bicarbonate solution.

  • Sample the Reaction: At a designated time point, withdraw a 50 µL aliquot from the reaction mixture.

  • Quench: Immediately dispense the aliquot into the prepared quenching vial. Cap and vortex briefly. The bicarbonate solution will neutralize any acidic catalysts and stop the reaction.

  • Add Extraction Solvent/IS: Add 1 mL of ethyl acetate containing a known concentration of the internal standard (e.g., 50 µg/mL dodecane).[9][10]

  • Extract: Vortex the vial vigorously for 30 seconds to extract the organic components into the ethyl acetate layer.

  • Separate: Centrifuge the vial for 2 minutes at 2000 rpm to achieve a clean separation of the aqueous and organic layers.[9]

  • Isolate: Carefully transfer the upper organic layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analyze: The sample is now ready for injection into the GC-MS.

GC-MS Methodologies: Detailed Parameters

The following instrumental parameters provide a validated starting point for both fast screening and high-resolution methods. These methods are designed for a standard single quadrupole mass spectrometer.

Method A: Fast Screening
  • GC Column: Non-polar, 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[11]

  • Injector: 250°C, Split mode (20:1 ratio).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 80°C, hold for 1 minute.

    • Ramp: 25°C/min to 280°C.

    • Hold: Hold at 280°C for 2 minutes.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-350). For enhanced sensitivity, Selected Ion Monitoring (SIM) can be used.[1] Key ions for ethyl 2-iodopropionate include m/z 228 (M+), 101, and 127.[12][13]

Method B: High-Resolution Profiling
  • GC Column: Mid-polarity, 6% cyanopropylphenyl-methylpolysiloxane phase (e.g., VF-624ms), 30 m x 0.25 mm ID, 1.4 µm film thickness.[1][14]

  • Injector: 250°C, Split mode (10:1 ratio).

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 30°C/min to 260°C.

    • Hold: Hold at 260°C for 5 minutes.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-350).

Data Analysis and Quantification

The process of converting raw GC-MS data into meaningful concentration data follows a standardized workflow. This ensures that the results are accurate and reproducible.

G A 1. Acquire Raw Data (Total Ion Chromatogram - TIC) B 2. Integrate Peak Areas (Analyte and Internal Standard) A->B C 3. Calculate Response Ratio (Area_Analyte / Area_IS) B->C D 4. Construct Calibration Curve (Response Ratio vs. Concentration) C->D E 5. Determine Sample Concentration (from Curve) D->E

The core of quantification lies in the internal standard calibration.[6][15] A series of standards containing known concentrations of ethyl 2-iodopropionate and a constant concentration of the internal standard are analyzed. A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. The concentration of unknown samples is then determined from their area ratio using this curve.[6] This ratiometric approach provides robust and reliable data, making the protocol a self-validating system.[8]

Conclusion

Monitoring the progress of reactions involving ethyl 2-iodopropionate is essential for efficient and successful chemical synthesis. GC-MS offers a versatile and powerful platform for this task. By selecting the appropriate methodology—a fast screening method for rapid in-process checks or a high-resolution method for detailed impurity profiling—researchers can gain precise control over their synthetic processes. The protocols and comparative data presented in this guide provide a solid foundation for implementing a robust, accurate, and self-validating analytical workflow, ultimately leading to improved yields, higher purity, and accelerated drug development timelines.

References

  • 4.2: Quantitative and Qualitative GC and GC-MS - Chemistry LibreTexts. (2022). Retrieved from Chemistry LibreTexts website: [Link]

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  • Sample Preparation Guidelines for GC-MS. (n.d.). Retrieved from University of Illinois Urbana-Champaign, Mass Spectrometry Laboratory website: [Link]

  • Sample preparation GC-MS. (n.d.). Retrieved from SCION Instruments website: [Link]

  • Páleníková, P., et al. (2020). INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD. The Science for Population Protection. Retrieved from [https://www.ochran obyvatelstva.cz/vydani/22/1/prispevky/palenikova-p-cahlikova-l-setinova-j-soukupova-l-dvorak-j.html]([Link] obyvatelstva.cz/vydani/22/1/prispevky/palenikova-p-cahlikova-l-setinova-j-soukupova-l-dvorak-j.html)

  • Páleníková, P., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. PMC. Retrieved from [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). Retrieved from Crawford Scientific website: [Link]

  • Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. (n.d.). Retrieved from Drawell website: [Link]

  • Lee, S., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. ResearchGate. Retrieved from [Link]

  • Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. (2012). Retrieved from Shimadzu website: [Link]

  • Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. (n.d.). Retrieved from MtoZ Biolabs website: [Link]

  • Ethyl 2-Iodopropionate. (n.d.). Retrieved from PubChem - NIH website: [Link]

  • GC Column Selection Guide. (n.d.). Retrieved from MilliporeSigma website: [Link]

  • GC Column Types & Selection Guide. (n.d.). Retrieved from Shimadzu website: [Link]

  • Guide to GC Column Selection and Optimizing Separations. (2021). Retrieved from Restek Resource Hub website: [Link]

  • Lee, S., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central. Retrieved from [Link]

  • Ethyl 2-iodopropionate - Optional[MS (GC)] - Spectrum. (n.d.). Retrieved from SpectraBase website: [Link]

  • Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. (2020). Analytical Methods. Retrieved from [Link]

  • Lee, S., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed. Retrieved from [Link]

  • How To Select The Ideal GC Columns. (2018). Retrieved from Phenomenex website: [Link]

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A Researcher's Guide to Purity Assessment: Quantitative ¹H NMR for High-Fidelity Analysis of Ethyl 2-iodopropionate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of reproducible science and, ultimately, patient safety. For reagents such as Ethyl 2-iodopropionate, a versatile building block in organic synthesis, accurate purity determination is paramount. This guide provides an in-depth, technical comparison of Quantitative ¹H NMR (qNMR) with traditional analytical techniques for assessing the purity of Ethyl 2-iodopropionate, supported by established methodologies and experimental insights.

The Imperative of Purity in Drug Development

The journey from a promising molecule to a therapeutic agent is paved with rigorous analytical checkpoints. The presence of impurities, even in seemingly insignificant quantities, can have profound effects on reaction kinetics, yield, and the toxicological profile of a drug candidate. Consequently, the choice of an analytical method for purity assessment is a critical decision that reverberates throughout the development pipeline.

Quantitative ¹H NMR: A Paradigm of Accuracy

Quantitative ¹H NMR (qNMR) has emerged as a powerful and versatile primary analytical method for purity determination.[1][2] Its fundamental principle lies in the direct proportionality between the integrated area of a resonance signal in the ¹H NMR spectrum and the number of protons giving rise to that signal.[1] This intrinsic relationship allows for the determination of the absolute purity of a substance without the need for a structurally identical reference standard, a significant advantage over chromatographic techniques.[1][3]

The Causality Behind qNMR's Efficacy:
  • Universal Detection: Unlike UV-based detection in HPLC, which is chromophore-dependent, ¹H NMR provides a near-universal response for all proton-containing molecules.[4]

  • Structural Confirmation and Quantification in a Single Experiment: A single qNMR experiment provides both the structural fingerprint of the analyte and its quantitative assessment, streamlining the analytical workflow.[5]

  • Traceability to the International System of Units (SI): Through the use of certified reference materials (CRMs) as internal standards, qNMR measurements can be made traceable to the SI, establishing a high level of metrological rigor.[6][7][8][9]

A Comparative Analysis: qNMR vs. Traditional Methods

While techniques like Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) have long been the workhorses of purity analysis, qNMR offers distinct advantages, particularly in the context of early-phase drug development where reference standards for impurities may not be available.[1][10]

FeatureQuantitative ¹H NMR (qNMR)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Signal integration proportional to molar concentrationFlame ionization responseUV absorbance
Reference Standard Requires a certified internal standard of a different compoundTypically requires a certified standard of the analyteTypically requires a certified standard of the analyte and each impurity
Selectivity High, based on chemical shiftHigh, based on retention timeModerate, based on retention time and UV spectrum
Sample Throughput Moderate to highHighHigh
Sample Preparation Simple dissolutionCan require derivatization for non-volatile compoundsDissolution, filtration
Universality of Detection High for proton-containing moleculesLimited to volatile and thermally stable compoundsLimited to compounds with a UV chromophore
Information Content Structural and quantitativeQuantitativeQuantitative
Destructive NoYesNo (sample can be recovered)

Experimental Protocol: Purity Determination of Ethyl 2-iodopropionate by qNMR

This protocol outlines a self-validating system for the accurate purity assessment of Ethyl 2-iodopropionate using qNMR with an internal standard.

Predicted ¹H NMR Spectrum of Ethyl 2-iodopropionate

Based on its structure (CH₃CH(I)COOCH₂CH₃), the following proton signals are expected:

  • A triplet from the methyl protons of the ethyl group (~1.3 ppm).

  • A doublet from the methyl protons adjacent to the chiral center (~1.9 ppm).

  • A quartet from the methylene protons of the ethyl group (~4.2 ppm).

  • A quartet from the methine proton at the chiral center (~4.4 ppm).

For quantification, a well-resolved signal, free from overlap with impurity or internal standard signals, is crucial. The quartet from the methylene protons of the ethyl group is often a suitable candidate.

Materials and Instrumentation
  • Analyte: Ethyl 2-iodopropionate (CAS: 31253-08-4)[11]

  • Internal Standard: 1,4-Dinitrobenzene (DNB) or another suitable certified reference material with high purity (≥99.5%) and non-overlapping signals.

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

  • NMR Spectrometer: 400 MHz or higher field strength, equipped with a probe capable of performing ¹H NMR experiments.

  • Analytical Balance: Capable of weighing to ±0.01 mg.

  • NMR Tubes: 5 mm high-precision NMR tubes.

Experimental Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh Ethyl 2-iodopropionate dissolve Dissolve in CDCl3 weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (DNB) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer tune_probe Tune and match probe transfer->tune_probe shim Shim magnet tune_probe->shim acquire Acquire ¹H NMR spectrum shim->acquire phase Phase spectrum acquire->phase baseline Baseline correct phase->baseline integrate Integrate signals baseline->integrate calculate Calculate purity integrate->calculate

Caption: Workflow for the purity determination of Ethyl 2-iodopropionate by qNMR.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 20 mg of Ethyl 2-iodopropionate into a clean, dry vial.

    • Accurately weigh approximately 10 mg of the internal standard (1,4-Dinitrobenzene) into the same vial. The mass ratio should be optimized to yield comparable signal intensities.

    • Add approximately 0.7 mL of CDCl₃ to the vial and ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer and allow the temperature to equilibrate (typically 298 K).

    • Tune and match the probe for the ¹H frequency.

    • Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a single-pulse experiment. Key parameters to ensure accurate quantification include:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30 s is generally sufficient for most small molecules).

      • Pulse Angle: A 90° pulse is standard, but a smaller flip angle (e.g., 30°) can be used with a shorter relaxation delay if T₁ values are very long.

      • Number of Scans (ns): A sufficient number of scans (e.g., 8 or 16) should be co-added to achieve a good signal-to-noise ratio (>150:1 for the signals to be integrated).

  • Data Processing and Purity Calculation:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to the entire spectrum.

    • Integrate the well-resolved quartet of the methylene protons of Ethyl 2-iodopropionate (~4.2 ppm) and the singlet of the aromatic protons of 1,4-Dinitrobenzene (~8.4 ppm).

    • Calculate the purity of Ethyl 2-iodopropionate using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I_analyte: Integral of the analyte signal.

    • N_analyte: Number of protons corresponding to the analyte signal (in this case, 2 for the -OCH₂- group).

    • I_IS: Integral of the internal standard signal.

    • N_IS: Number of protons corresponding to the internal standard signal (in this case, 4 for DNB).

    • MW_analyte: Molecular weight of Ethyl 2-iodopropionate (228.03 g/mol ).[11]

    • m_analyte: Mass of Ethyl 2-iodopropionate.

    • MW_IS: Molecular weight of the internal standard (168.11 g/mol for DNB).

    • m_IS: Mass of the internal standard.

    • P_IS: Purity of the internal standard.

Logical Relationship for Purity Calculation

Purity_Calculation cluster_inputs Experimental Inputs cluster_ratios Molar Ratios I_analyte Analyte Integral Molar_Ratio Molar Ratio (Analyte/IS) I_analyte->Molar_Ratio N_analyte Analyte Protons N_analyte->Molar_Ratio m_analyte Analyte Mass Mass_Ratio Mass Ratio (IS/Analyte) m_analyte->Mass_Ratio MW_analyte Analyte MW MW_Ratio MW Ratio (Analyte/IS) MW_analyte->MW_Ratio I_IS IS Integral I_IS->Molar_Ratio N_IS IS Protons N_IS->Molar_Ratio m_IS IS Mass m_IS->Mass_Ratio MW_IS IS MW MW_IS->MW_Ratio P_IS IS Purity Purity Purity (%) P_IS->Purity Molar_Ratio->Purity Mass_Ratio->Purity MW_Ratio->Purity

Caption: Logical flow of the qNMR purity calculation.

Trustworthiness and Validation

The robustness of this qNMR method is ensured by several self-validating aspects:

  • Use of a Certified Internal Standard: This anchors the measurement to a known quantity with a defined uncertainty.[8]

  • Selection of Specific, Non-overlapping Signals: This minimizes the risk of interference from impurities.

  • Adherence to Validated Acquisition Parameters: Ensuring complete relaxation of all nuclei is critical for accurate integration.[10]

Furthermore, the method can be fully validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, and precision.[12]

Conclusion

For researchers, scientists, and drug development professionals, the adoption of qNMR for purity assessment of critical reagents like Ethyl 2-iodopropionate offers a significant step towards more accurate and reliable data. Its ability to provide a direct, SI-traceable measure of purity, coupled with the simultaneous confirmation of chemical identity, makes it an invaluable tool in the modern analytical laboratory. While traditional chromatographic methods remain important, qNMR provides an orthogonal and often more definitive answer to the critical question of "how pure is my compound?".

References

  • Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. (n.d.). Semantic Scholar. Retrieved from [Link]

  • NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). (2018, January 8). NIST. Retrieved from [Link]

  • Nelson, M. A., et al. (2018). A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid). Analytical Chemistry, 90(19), 11627-11635.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka. Retrieved from [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). American Pharmaceutical Review. Retrieved from [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass. Retrieved from [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. (n.d.). RSSL. Retrieved from [Link]

  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]

  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). Retrieved from [Link]

  • Quantitative NMR. (n.d.). Organic Primary Standards Group. Retrieved from [Link]

  • [Standardization and Practical Application of Quantitative NMR (qNMR)]. (2023). Yakugaku Zasshi, 143(1), 1-9.
  • A Standard for Standards. (2018, March 19). NIST. Retrieved from [Link]

  • Standards for qNMR. (n.d.). Eurisotop. Retrieved from [Link]

  • qNMR - Quantitative Analysis by NMR. (2022, December 19). AWS. Retrieved from [Link]

  • INTERNATIONAL STANDARD ISO 24583. (n.d.). Retrieved from [Link]

  • BS ISO 24583:2022 Quantitative nuclear magnetic resonance spectroscopy. Purity determination of organic compounds used for foods and food products. General requirements for ¹H NMR internal standard method. (2023, January 17). European Standards. Retrieved from [Link]

  • Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. (2023, January 5). Journal of Pharmaceutical and Biomedical Analysis, 224, 115073.
  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. (n.d.). ResearchGate. Retrieved from [Link]

  • Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. (2013). Accreditation and Quality Assurance, 18(2), 91-98.
  • ISO 24583 Quantitative nuclear magnetic resonance spectroscopy — Purity determination of organic compounds used for foods and. (n.d.). Retrieved from [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. (n.d.). ResearchGate. Retrieved from [Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.). Retrieved from [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016, June 30). ACG Publications. Retrieved from [Link]

  • qNMR Internal Standard Reference Data. (n.d.). Scribd. Retrieved from [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). Journal of Medicinal Chemistry, 57(22), 9220-9233.
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023, January 12). MDPI. Retrieved from [Link]

  • 2-iodopropane (NMR Spectrum). (n.d.). Retrieved from [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014, November 7). Journal of Medicinal Chemistry, 57(22), 9219.
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024, January 20). qNMR Exchange. Retrieved from [Link]

  • Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. (2025, August 6). Retrieved from [Link]

  • Determining and reporting purity of organic molecules: why qNMR. (2013, February). Magnetic Resonance in Chemistry, 51(2), 76-81.
  • Using high-performance quantitative NMR (HP-qNMR ) for certifying traceable and highly accurate purity values of organic referen. (2013, January 18). Accreditation and Quality Assurance, 18(2), 91-98.
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2025, October 31). ResearchGate. Retrieved from [Link]

  • Analytical Standards Purity Determination Using Quantitative Nuclear Magnetic Resonance. (n.d.). Retrieved from [Link]

  • 1H proton nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl iodide 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

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A Comparative Guide to the Kinetics of Nucleophilic Substitution with Ethyl 2-Iodopropionate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry and drug development, a profound understanding of reaction kinetics is paramount for the optimization of synthetic routes and the prediction of reaction outcomes. This guide offers an in-depth, objective comparison of the kinetic performance of ethyl 2-iodopropionate in nucleophilic substitution reactions against its bromo- and chloro-analogs. By examining the interplay of the leaving group, nucleophile, and solvent, this document provides the necessary experimental data and theoretical framework to inform rational experimental design.

The Central Role of Kinetics in Nucleophilic Substitution

Nucleophilic substitution reactions are a cornerstone of organic synthesis. The rate at which these reactions proceed is dictated by a variety of factors, fundamentally the structure of the electrophile (the alkyl halide), the nature of the nucleophile, the choice of solvent, and the identity of the leaving group. Kinetic studies provide a quantitative measure of this reactivity, allowing for the elucidation of reaction mechanisms and the fine-tuning of reaction conditions to maximize yield and minimize side products.[1]

The reactions discussed in this guide primarily follow the SN2 (Substitution Nucleophilic Bimolecular) mechanism. A key characteristic of the SN2 reaction is its second-order kinetics; the rate is linearly dependent on the concentration of both the substrate and the nucleophile.[2] This single-step, concerted process involves the backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry.[3]

Ethyl 2-Halopropionates: A Comparative Overview

Ethyl 2-halopropionates are valuable intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[4][5][6][7] Their utility stems from the presence of a reactive carbon-halogen bond, which readily participates in nucleophilic substitution reactions. This guide focuses on a comparative analysis of ethyl 2-iodopropionate, ethyl 2-bromopropionate, and ethyl 2-chloropropionate.

The identity of the halogen atom is a critical determinant of the reaction rate. An effective leaving group is one that can stabilize the negative charge it acquires upon departing from the substrate.[8] This ability is inversely correlated with the basicity of the leaving group; weaker bases are better leaving groups.[9][10][11]

The trend in leaving group ability for the halogens is:

I⁻ > Br⁻ > Cl⁻

This is because iodide (I⁻) is the largest and least basic of the three halide ions, a consequence of the acidity of their conjugate acids (HI > HBr > HCl).[11] The larger size of the iodide ion allows for the negative charge to be dispersed over a greater volume, increasing its stability.[12]

This fundamental principle directly translates to the reaction kinetics of ethyl 2-halopropionates.

The following diagram illustrates the concerted mechanism of an SN2 reaction, highlighting the backside attack of the nucleophile and the simultaneous departure of the leaving group.

Kinetic_Workflow A Reactant Preparation (Ethyl 2-halopropionate & Nucleophile solutions) B Spectrometer Calibration (Dark & Reference Samples) A->B 1. C Initiate Reaction (Mix reactants in cuvette) B->C 2. D Data Acquisition (Monitor absorbance change over time) C->D 3. E Data Analysis (Plot ln[Substrate] vs. time) D->E 4. F Determine Rate Constant (k) (Slope of the line = -k) E->F 5. G Repeat for each Substrate (Iodo-, Bromo-, Chloro-) F->G 6. H Comparative Analysis G->H 7.

Sources

A Senior Application Scientist's Guide to Alternative Alkylating Agents for Ethyl 2-Iodopropionate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis and pharmaceutical development, the selection of an appropriate alkylating agent is a critical decision that dictates reaction efficiency, substrate scope, and overall process viability. Ethyl 2-iodopropionate is a widely recognized reagent for introducing the ethyl propionate moiety, valued for the high reactivity conferred by the excellent iodide leaving group. However, considerations of cost, stability, and the desire for finely tuned reactivity often necessitate the exploration of alternatives.

This guide provides an in-depth comparison of viable alternatives to Ethyl 2-iodopropionate. We will move beyond a simple catalog of compounds, delving into the mechanistic rationale behind their performance, supported by comparative data and actionable experimental protocols. The focus is on empowering researchers to make informed decisions based on the specific demands of their synthetic challenges.

The Rationale for Alternatives: Reactivity vs. Practicality

The efficacy of an alkylating agent in nucleophilic substitution reactions (typically S_N2 for these substrates) is fundamentally governed by the stability of the leaving group. A more stable leaving group (the conjugate base of a strong acid) departs more readily, accelerating the reaction. The established hierarchy for common leaving groups places iodide high on the list, surpassed only by highly reactive sulfonate esters.

While the high reactivity of Ethyl 2-iodopropionate is often an advantage, it can be a double-edged sword. Potential drawbacks include:

  • Cost and Availability: Iodide reagents are generally more expensive than their bromide or chloride counterparts.

  • Stability: Iodides can be sensitive to light and air, potentially liberating I₂, which can complicate reactions and purification.[1]

  • Reactivity Control: For highly reactive nucleophiles or sensitive substrates, the rapid reaction rate of an iodide can lead to side reactions, such as over-alkylation or elimination.

This creates a clear need for a palette of alternative reagents, allowing chemists to balance reactivity with stability, cost, and selectivity.

Comparative Analysis of Alternative Propionylating Agents

We will evaluate two main classes of alternatives: other α-halo propionate esters and α-sulfonyloxy propionate esters.

Ethyl 2-Halopropionates: The Workhorse Alternatives

The most direct alternatives are the other members of the α-halo ester family: Ethyl 2-bromopropionate and Ethyl 2-chloropropionate.

  • Ethyl 2-Bromopropionate: This is arguably the most common and practical alternative. Bromide is a very good leaving group, only moderately less effective than iodide. This slight reduction in reactivity often translates to more controlled reactions with fewer side products, while still proceeding at a practical rate for a wide range of nucleophiles. It is generally more cost-effective and stable than the iodo-analog.[2][3]

  • Ethyl 2-Chloropropionate: As chloride is a less effective leaving group than bromide or iodide, this reagent is significantly less reactive.[4] While this limits its utility for C-alkylation of weakly nucleophilic enolates, it can be the agent of choice for reactions with highly reactive nucleophiles (e.g., thiolates, amines) where control is paramount. Its primary applications often lie outside of traditional enolate alkylation, for instance, as an initiator in atom transfer radical polymerization (ATRP).[5]

The following diagram illustrates the established reactivity hierarchy for halide leaving groups in S_{N}2 reactions.

G cluster_reactivity Relative SN2 Reactivity of Halide Leaving Groups I I⁻ (Iodide) Br Br⁻ (Bromide) I->Br Better Leaving Group Cl Cl⁻ (Chloride) Br->Cl F F⁻ (Fluoride) Cl->F

Caption: Relative leaving group ability of halides in SN2 reactions.

Ethyl 2-Sulfonyloxypropionates: The High-Reactivity Tier

For substrates that are recalcitrant to alkylation even with Ethyl 2-iodopropionate, one can turn to sulfonate esters. These are among the best leaving groups in organic chemistry.[6][7] They are typically prepared from a common, bio-renewable precursor, ethyl lactate, by reaction with the corresponding sulfonyl chloride.[8][9]

  • Ethyl 2-(Mesyloxy)propionate (Mesylate): Prepared from methanesulfonyl chloride, the mesylate group is an excellent leaving group, with reactivity comparable to or slightly exceeding that of iodide.[4]

  • Ethyl 2-(Tosyloxy)propionate (Tosylate): Prepared from p-toluenesulfonyl chloride, the tosylate group is similar in reactivity to the mesylate group and is widely used due to the stability and crystalline nature of many tosylates.[8]

  • Ethyl 2-(Triflyloxy)propionate (Triflate): Prepared from trifluoromethanesulfonyl anhydride or chloride, the triflate group is a "super" leaving group.[6][7] Its reactivity is orders of magnitude higher than tosylates or iodides.[4] This reagent is reserved for the most challenging alkylations of unreactive nucleophiles or sterically hindered substrates. Caution is advised, as its extreme reactivity can also promote elimination pathways.

Quantitative Performance Comparison

The choice of alkylating agent can be guided by quantitative data that correlates leaving group ability with reaction rates. The acidity of the conjugate acid of the leaving group (a lower pKa indicates a more stable anion and a better leaving group) and relative S_{N}2 reaction rates provide a clear picture.

Alkylating Agent MoietyLeaving Group (X⁻)Conjugate Acid (HX)pKa of HXRelative Sₙ2 Rate (vs. OMs)
Ethyl 2-triflyloxy propionateCF₃SO₃⁻ (Triflate)CF₃SO₃H~ -1256,000[4][6]
Ethyl 2-iodo propionateI⁻ (Iodide)HI~ -100.01 (relative to Br)¹
Ethyl 2-tosyloxy propionateCH₃C₆H₄SO₃⁻ (Tosylate)TsOH~ -6.50.70[6]
Ethyl 2-bromo propionateBr⁻ (Bromide)HBr~ -90.001 (relative to Cl)¹
Ethyl 2-mesyloxy propionateCH₃SO₃⁻ (Mesylate)MsOH~ -1.91.00[4][6]
Ethyl 2-chloro propionateCl⁻ (Chloride)HCl~ -70.0001 (relative to Br)¹

¹Note: Direct relative rate comparisons across different studies can vary. The halide trend I > Br > Cl is consistently observed. The sulfonate data is from a single comparative study for clarity.

Experimental Protocols: A Validated Workflow for Enolate Alkylation

The C-alkylation of a ketone enolate is a representative application that highlights the differences between these agents. The following protocol is a self-validating system; success requires the careful orchestration of base selection, temperature control, and electrophile reactivity.

Causality Behind Experimental Choices:

  • Base Selection (LDA): Lithium diisopropylamide (LDA) is a strong, sterically hindered, non-nucleophilic base. Its strength (pKa of diisopropylamine is ~36) ensures rapid and complete deprotonation of the ketone (pKa ~19-21), forming the lithium enolate irreversibly.[10] This prevents equilibrium with the starting ketone, which could lead to aldol side reactions.[11] Its steric bulk minimizes direct reaction with the alkylating agent.

  • Temperature Control: Enolate formation is performed at low temperatures (-78 °C) to favor the kinetic (less substituted) enolate and prevent degradation. The alkylation temperature may be adjusted based on the reactivity of the chosen agent.

  • Solvent (THF): Anhydrous tetrahydrofuran (THF) is an aprotic polar solvent that is ideal for stabilizing the lithium enolate and does not interfere with the reaction.

Caption: General experimental workflow for the alkylation of a ketone enolate.

Protocol: Alkylation of 2-Methylcyclohexanone
  • Enolate Formation:

    • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (10 mL) and 2-methylcyclohexanone (1.0 mmol, 1.0 eq).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of LDA (1.1 mmol, 1.1 eq) in THF dropwise via syringe over 10 minutes.

    • Stir the resulting pale yellow solution at -78 °C for 45 minutes to ensure complete formation of the lithium enolate.

  • Alkylation (Electrophile Addition):

    • Add the chosen ethyl 2-X-propionate (1.2 mmol, 1.2 eq) dropwise to the enolate solution at -78 °C.

    • After the addition is complete, adjust the reaction conditions based on the agent's reactivity:

      • For Ethyl 2-triflyloxypropionate or Ethyl 2-iodopropionate: Maintain the reaction at -78 °C and monitor closely by TLC. The reaction may be complete in under 1 hour.

      • For Ethyl 2-bromopropionate or Ethyl 2-mesyloxypropionate: Allow the reaction to slowly warm to 0 °C or room temperature over several hours.

      • For Ethyl 2-chloropropionate: The reaction may require warming to room temperature and stirring overnight, or even gentle heating, depending on the nucleophilicity of the enolate.

  • Workup and Purification:

    • Once the starting material is consumed (as judged by TLC), quench the reaction at low temperature by the slow addition of saturated aqueous ammonium chloride solution (15 mL).

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired α-alkylated product.

Decision Framework for Selecting the Optimal Agent

Choosing the right reagent is a multi-factorial decision. This flowchart provides a logical path for selection based on common experimental constraints.

G Start Start: Need to Alkylate with Ethyl Propionate Moiety Substrate Is the nucleophile (e.g., enolate) highly reactive and/or prone to side reactions? Start->Substrate Reactivity Is the nucleophile weak or sterically hindered? Substrate->Reactivity No Chloro Use Ethyl 2-chloropropionate (Slowest, most controlled) Substrate->Chloro Yes Cost Is cost a primary concern? Reactivity->Cost No Triflate Use Ethyl 2-triflyloxypropionate (Highest reactivity for difficult substrates) Reactivity->Triflate Yes Bromo Use Ethyl 2-bromopropionate (Balanced reactivity & cost) Cost->Bromo Yes Iodo Use Ethyl 2-iodopropionate (High reactivity) Cost->Iodo No

Caption: Decision-making guide for selecting an appropriate propionylating agent.

Conclusion and Senior Scientist's Recommendation

While Ethyl 2-iodopropionate remains a potent and effective alkylating agent, a nuanced approach to reagent selection can significantly enhance synthetic outcomes.

  • For general-purpose alkylations where a balance of reactivity, cost, and stability is desired, Ethyl 2-bromopropionate is the recommended first choice. It provides excellent results for a wide array of nucleophiles under manageable conditions.

  • For highly sensitive substrates or exceptionally reactive nucleophiles where over-alkylation is a significant concern, the lower reactivity of Ethyl 2-chloropropionate offers a level of control that is difficult to achieve with the more active halides.

  • For challenging alkylations involving poorly nucleophilic substrates or severe steric hindrance, the superior leaving group ability of sulfonate esters is indispensable. Preparing Ethyl 2-(mesyloxy)propionate or the even more potent Ethyl 2-(triflyloxy)propionate from ethyl lactate provides access to a level of reactivity that can overcome synthetic hurdles where other reagents fail.

By understanding the underlying principles of leaving group ability and tailoring the choice of alkylating agent to the specific demands of the reaction, researchers can optimize their synthetic routes for efficiency, selectivity, and practicality.

References

  • Benchchem. A Comparative Analysis of Sulfonate Leaving Groups: Triflate vs. Tosylate vs. Mesylate.

  • Brainly. Which of the following has better leaving group abilities? Tosylate Mesylate Triflate.

  • Ashenhurst, J. Tosylates And Mesylates. Master Organic Chemistry.

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry. Oxford University Press.
  • Benchchem. A Comparative Guide to 2-Bromoethyl Propanoate and Other Alkylating Agents for Researchers.

  • Current Green Chemistry. (2016). Ethyl Lactate as a Green Solvent: A Promising Bio-Compatible Media for Organic Synthesis.

  • Wipf, P. Organic Chemistry 1 Chapter 6. SN2 Reactions. Wipf Group, University of Pittsburgh.

  • Science of Synthesis. (2006). Houben-Weyl Methods of Molecular Transformations Vol. 20b: Three Carbon-Heteroatom Bonds: Esters, and Lactones; Peroxy Acids and R(CO)OX Compounds; Peroxy Esters.
  • Organic Chemistry Tutor. Alkylation of Enolates.

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems.

  • Ashenhurst, J. Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry.

  • Chemistry Steps. Alkylation of Enolates Alpha Position.

  • NINGBO INNO PHARMCHEM CO.,LTD. Ethyl 2-chloropropionate: Comprehensive Overview and Applications.

  • Sigma-Aldrich. Ethyl 2-chloropropionate 97.

  • NINGBO INNO PHARMCHEM CO.,LTD. Ethyl 2-bromopropionate: A Versatile Intermediate in Chemical Synthesis.

  • Tokyo Chemical Industry Co., Ltd. Ethyl 2-Iodopropionate.

  • PubChem. Ethyl 2-Iodopropionate. National Center for Biotechnology Information.

  • Dipple, A., et al. (1983). Comparative carcinogenicity of alkylating agents. International Journal of Cancer.

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A Senior Application Scientist's Guide: Reformatsky vs. Grignard Reactions for β-Hydroxy Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of β-hydroxy esters is a foundational step in constructing a vast array of complex molecules and pharmaceutical intermediates. The choice of synthetic methodology is paramount, directly impacting yield, purity, and overall efficiency. This guide provides an in-depth, objective comparison between two common strategies for this transformation: the Reformatsky reaction and routes involving Grignard reagents. We will delve into the mechanistic underpinnings, present comparative experimental data, and offer detailed protocols to inform your synthetic decisions.

Section 1: The Fundamental Mechanistic Divergence: Reactivity is Key

The choice between a Reformatsky and a Grignard-based approach hinges on the profound difference in the reactivity of their respective organometallic intermediates. This divergence in reactivity is not a minor detail; it is the central factor that dictates the outcome and feasibility of the synthesis.

The Reformatsky Reaction: Controlled Nucleophilicity

The Reformatsky reaction utilizes zinc metal to condense aldehydes or ketones with α-halo esters, directly forming β-hydroxy esters.[1][2] The key to its success is the in-situ formation of an organozinc reagent, commonly known as a Reformatsky enolate.[3] These zinc enolates are significantly less reactive and less basic than Grignard reagents or alkali-metal enolates.[4][5] This moderate reactivity is advantageous, as the enolate is nucleophilic enough to add to the carbonyl group of an aldehyde or ketone but is not reactive enough to attack the electrophilic ester group of another α-halo ester molecule.[6][7] This chemoselectivity prevents the common side reaction of self-condensation, leading to cleaner reactions and higher yields of the desired product.

The reaction proceeds via an oxidative addition of zinc into the carbon-halogen bond of the α-halo ester.[8] The resulting organozinc compound can form a dimer and rearranges into two zinc enolates.[6][9] This enolate then coordinates with the carbonyl oxygen of the aldehyde or ketone, reacting through a six-membered chair-like transition state to forge the new carbon-carbon bond.[8][10] A final acidic workup liberates the β-hydroxy ester.[2]

Caption: Over-addition mechanism of Grignard reagents with esters.

Therefore, any Grignard-based strategy to synthesize β-hydroxy esters must be indirect and multi-stepped, typically involving the reduction of a β-keto ester, which lacks the atom and step economy of the Reformatsky reaction. [11]

Section 2: Quantitative Yield & Performance Comparison

To provide a clear, data-driven comparison, let's examine the synthesis of a representative target molecule, ethyl 3-hydroxy-3-phenylpropanoate .

FeatureReformatsky Reaction (Direct Route) Grignard-Based Approach (Indirect Route)
Overall Strategy One-step condensation of an α-halo ester and an aldehyde.Two-step sequence: 1) Claisen condensation to form a β-keto ester, 2) Selective reduction of the ketone.
Starting Materials Ethyl bromoacetate, Benzaldehyde2x Ethyl acetate (for Claisen), then the resulting β-keto ester.
Key Reagents Activated Zinc (Zn dust)Sodium ethoxide (NaOEt), then Sodium borohydride (NaBH₄)
Reaction Conditions Reflux in an inert solvent (e.g., Toluene, THF). [8]1) Reflux with base; 2) Reduction at low temperature (e.g., 0°C).
Typical Yield Good to Excellent (e.g., 80-90%). [8][12]Good, but across two steps (e.g., ~85% for Claisen, ~90% for reduction, giving ~77% overall).
Notes & Limitations Requires activation of zinc. Sensitive to moisture. [1]The reaction is an equilibrium.Requires strictly anhydrous conditions for the Claisen step. The reduction step requires careful temperature control for selectivity. Less step-economical.

Section 3: Experimental Design & Protocols

A robust protocol is a self-validating system. The following methodologies are based on established procedures and include explanations for key experimental choices.

Protocol 1: Reformatsky Synthesis of Ethyl 3-hydroxy-3-phenylpropanoate

This protocol is adapted from established procedures for the intermolecular Reformatsky reaction. [8][10]

  • 1. Zinc Activation (Causality: to remove passivating oxides and increase surface area for oxidative addition):

    • In a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel, add activated zinc dust (5.0 eq) and a crystal of iodine (0.1 eq) to dry toluene (50 mL).

    • Stir the suspension under reflux for 5-10 minutes until the iodine color fades. Cool to room temperature. This step is critical for initiating the reaction reliably.

  • 2. Reagent Addition:

    • To the zinc suspension, add ethyl bromoacetate (2.0 eq) via the dropping funnel.

    • Separately, dissolve benzaldehyde (1.0 eq) in dry toluene (10 mL) and add it to the dropping funnel. Add this solution dropwise to the reaction mixture. An exothermic reaction is often observed.

  • 3. Reaction:

    • Heat the resulting mixture to 90°C and stir for 30-60 minutes, monitoring by TLC until the benzaldehyde is consumed.

  • 4. Workup and Purification:

    • Cool the reaction to 0°C and quench by slowly adding saturated aqueous NH₄Cl or dilute HCl to dissolve the zinc salts.

    • Filter the suspension if necessary. Transfer the filtrate to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or MTBE).

    • Combine the organic layers and wash sequentially with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the pure β-hydroxy ester.

Protocol 2: Grignard-Based Synthesis (Indirect, Two-Step Route)

This approach demonstrates the multi-step nature required when avoiding the Reformatsky reaction.

  • Step A: Claisen Condensation to form Ethyl Benzoylacetate (a β-keto ester)

    • 1. Base Preparation: In a flame-dried flask under an inert atmosphere, dissolve sodium metal (1.0 eq) in absolute ethanol to generate sodium ethoxide.

    • 2. Condensation: Add a mixture of ethyl acetate (1.0 eq) and ethyl benzoate (1.0 eq) dropwise to the cooled sodium ethoxide solution.

    • 3. Reaction: Allow the mixture to warm to room temperature and stir overnight. The product will precipitate as its sodium salt.

    • 4. Workup: Quench the reaction with dilute acetic acid and extract with diethyl ether. Wash, dry, and purify to isolate the β-keto ester.

  • Step B: Selective Reduction to Ethyl 3-hydroxy-3-phenylpropanoate

    • 1. Dissolution: Dissolve the ethyl benzoylacetate (1.0 eq) from Step A in methanol or ethanol and cool the solution to 0°C in an ice bath.

    • 2. Reduction (Causality: NaBH₄ is a mild reducing agent that selectively reduces ketones in the presence of esters):

      • Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise, maintaining the temperature below 5°C.

    • 3. Reaction: Stir for 1-2 hours at 0°C, monitoring by TLC.

    • 4. Workup: Quench carefully with dilute HCl. Remove the bulk of the solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash, dry, and purify to obtain the final β-hydroxy ester.

Section 4: Comparative Workflow Visualization

The difference in synthetic efficiency is stark when visualized. The Reformatsky reaction offers a direct path, whereas the Grignard-based alternative requires a more circuitous route.

Workflow_Comparison cluster_reformatsky Reformatsky Reaction cluster_grignard Grignard-Based Route (Indirect) rf_start Aldehyde + α-Halo Ester rf_reagent 1. Activated Zn 2. H3O+ Workup rf_start->rf_reagent rf_product β-Hydroxy Ester rf_reagent->rf_product One Pot gr_start 2x Ester Starting Materials gr_step1_reagent 1. NaOEt (Base) 2. H3O+ Workup gr_start->gr_step1_reagent gr_intermediate β-Keto Ester gr_step1_reagent->gr_intermediate Step 1: Claisen Condensation gr_step2_reagent 1. NaBH4 (Reductant) 2. H3O+ Workup gr_intermediate->gr_step2_reagent gr_product β-Hydroxy Ester gr_step2_reagent->gr_product Step 2: Selective Reduction

Caption: Comparison of synthetic workflows.

Section 5: Expert Recommendations

For the direct, one-pot synthesis of β-hydroxy esters from aldehydes/ketones and α-halo esters, the Reformatsky reaction is the unequivocally superior method. [11]

  • Choose the Reformatsky Reaction When:

    • The goal is the direct synthesis of a β-hydroxy ester.

    • Step and atom economy are critical.

    • The carbonyl substrate is complex or sterically hindered, as the reaction tolerates a wide variety of functional groups. [1][8] * A reliable, well-established, and high-yielding procedure is required. [13]

  • Consider a Grignard-Based Approach Only When:

    • The necessary α-halo ester for a Reformatsky reaction is unavailable or difficult to prepare.

    • A multi-step synthesis is already planned, and the β-keto ester intermediate is required for other transformations.

    • It is important to remember the primary limitation: a Grignard reagent cannot be used to directly convert an ester to a β-hydroxy ester due to over-addition. [14][15] In conclusion, while Grignard reagents are invaluable tools in a synthetic chemist's arsenal, they are the wrong tool for this specific job. The controlled reactivity of the organozinc intermediate in the Reformatsky reaction makes it the method of choice for the efficient and direct synthesis of β-hydroxy esters, a critical building block in modern drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved from [Link]

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  • PubMed Central. (n.d.). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Retrieved from [Link]

  • PSIBERG. (2023). Reformatsky Reaction: Mechanism, Variations & Applications. Retrieved from [Link]

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  • ResearchGate. (2015). The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction. Retrieved from [Link]

  • ACS Publications. (2017). Additions of Organomagnesium Halides to α‑Alkoxy Ketones: Revision of the Chelation-Control Model. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

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  • L.S. College, Muzaffarpur. (2021). Reformatsky reaction. Retrieved from [Link]

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A Senior Application Scientist's Guide to Isotopic Labeling with Ethyl 2-iodopropionate: A Comparative Analysis for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of proteins is a cornerstone of impactful research. Mass spectrometry-based proteomics has become an indispensable tool in this endeavor, and chemical labeling of specific amino acid residues is a widely adopted strategy for relative and absolute quantification. Among the various amino acid targets, the unique nucleophilicity of the cysteine thiol group makes it an ideal anchor for selective modification.

This guide provides an in-depth technical comparison of isotopic labeling strategies centered on the use of Ethyl 2-iodopropionate. While a novel reagent in this context, its performance will be objectively compared with established alternatives, supported by mechanistic insights and established experimental data for analogous compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Principle of Cysteine Alkylation for Isotopic Labeling

The foundation of this quantitative strategy lies in the specific and covalent modification of cysteine residues within proteins. The process, known as alkylation, targets the nucleophilic thiol group (-SH) of cysteine. In a typical workflow, disulfide bonds within proteins are first reduced to free thiols. These thiols are then "capped" by an alkylating agent. By using "light" (naturally abundant isotopes) and "heavy" (stable isotope-enriched) versions of the alkylating reagent to label different samples, we can accurately quantify the relative abundance of proteins and peptides through mass spectrometry. The intensity ratio of the heavy and light isotopic peaks for a given peptide directly corresponds to the relative abundance of that peptide in the original samples.[1][2]

The ideal alkylating agent for quantitative proteomics should possess several key characteristics:

  • High Reactivity and Specificity: It should react efficiently and specifically with cysteine thiols under physiological conditions.

  • Minimal Side Reactions: Off-target modifications of other amino acid residues should be negligible to ensure clean and interpretable mass spectra.[3][4]

  • Stable Covalent Bond Formation: The newly formed bond must be stable throughout the sample preparation workflow, including enzymatic digestion and mass spectrometry analysis.[5]

  • Distinct and Predictable Mass Shift: The reagent should introduce a unique and known mass difference between the light and heavy forms.

Ethyl 2-iodopropionate: A Novel Reagent for Cysteine Labeling

Ethyl 2-iodopropionate is a haloalkane derivative that, based on its chemical structure, is expected to react with cysteine thiols via an SN2 mechanism. The carbon atom attached to the iodine is electrophilic and susceptible to nucleophilic attack by the thiolate anion of cysteine. The iodine atom serves as an excellent leaving group, facilitating the formation of a stable thioether bond.[6]

Diagram: Proposed Reaction Mechanism of Ethyl 2-iodopropionate with Cysteine

Caption: SN2 reaction of Ethyl 2-iodopropionate with a cysteine thiol.

The primary advantage of using an isotopically labeled version of Ethyl 2-iodopropionate (e.g., with ¹³C or deuterium) lies in the introduction of a unique mass shift that can be tailored for specific multiplexing experiments in mass spectrometry.

Performance Comparison with Established Alkylating Agents

The performance of Ethyl 2-iodopropionate as a labeling reagent can be theoretically benchmarked against commonly used alkylating agents.

Alkylating AgentAbbreviationMass Shift (Da)Optimal pHReactivityCommon Side Reactions
Ethyl 2-iodopropionate (Proposed) E2IP+100.05247.5 - 8.5High (inferred)Expected with Met, Lys, His at high pH/concentration
IodoacetamideIAM+57.02157.5 - 8.5[7]High[3]Met, Lys, His, Asp, Glu, N-terminus[3][7]
Iodoacetic AcidIAA+58.0055>7.0[7]HighSimilar to IAM[8]
ChloroacetamideCAA+57.02158.0 - 9.0ModerateLower than IAM, but can cause Met oxidation[4][9]
N-ethylmaleimideNEM+125.04776.5 - 7.5HighHigh specificity for Cys, but can react with Lys, His[3]
AcrylamideAA+71.03718.0 - 9.0ModerateLower side reactions than IAM[3][10]

Note: The mass shift for Ethyl 2-iodopropionate is calculated based on the addition of a C5H8O2 group and the loss of a hydrogen atom from the cysteine thiol.

Key Considerations for Ethyl 2-iodopropionate:
  • Reactivity: The carbon-iodine bond is highly susceptible to nucleophilic attack, suggesting that Ethyl 2-iodopropionate will be a highly reactive alkylating agent, similar to iodoacetamide (IAM).[6] This high reactivity can lead to shorter incubation times.

  • Specificity and Side Reactions: A significant concern with iodine-containing reagents is their propensity for off-target reactions.[8] Studies have shown that iodoacetamide can alkylate methionine, lysine, histidine, and the N-terminus, especially at higher pH and concentrations.[3][7] It is plausible that Ethyl 2-iodopropionate will exhibit a similar side-reaction profile. The presence of the ester group might also introduce the possibility of hydrolysis under certain pH conditions, though the thioether bond formed is expected to be stable.[2][11]

  • Steric Hindrance: The ethyl propionate group is bulkier than the acetamide group of IAM. This could potentially lead to lower reaction efficiency with sterically hindered cysteine residues.

  • Mass Shift: The larger mass shift of Ethyl 2-iodopropionate (+100.0524 Da) compared to IAM (+57.0215 Da) could be advantageous in certain mass spectrometry experiments, providing better separation of isotopic clusters.

Experimental Protocols

Diagram: General Workflow for Isotopic Labeling and Proteomic Analysis

G cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_processing Sample Processing & Analysis cluster_data_analysis Data Analysis SampleA Sample A ReduceA Reduce Disulfides SampleA->ReduceA SampleB Sample B ReduceB Reduce Disulfides SampleB->ReduceB AlkylA Alkylate with 'Light' E2IP ReduceA->AlkylA AlkylB Alkylate with 'Heavy' E2IP ReduceB->AlkylB Combine Combine Samples AlkylA->Combine AlkylB->Combine Digest Protein Digestion (e.g., Trypsin) Combine->Digest LCMS LC-MS/MS Analysis Digest->LCMS Identify Peptide Identification LCMS->Identify Quantify Quantification (Heavy/Light Ratios) Identify->Quantify

Caption: Workflow for quantitative proteomics using isotopic labeling.

Protocol 1: In-Solution Protein Alkylation (Adapted for Ethyl 2-iodopropionate)

This protocol is a standard procedure for alkylating proteins in a complex mixture, such as a cell lysate.[12][13]

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)

  • Reducing agent: 200 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylating agent: 500 mM "Light" and "Heavy" Ethyl 2-iodopropionate solutions (freshly prepared in a compatible solvent like DMSO or ethanol and protected from light)

  • Quenching reagent: DTT or L-cysteine solution[14]

Procedure:

  • Reduction: Add the reducing agent (e.g., DTT) to the protein sample to a final concentration of 5-10 mM. Incubate for 30-60 minutes at 37-56°C.[12]

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add the freshly prepared Ethyl 2-iodopropionate solution to a final concentration of 10-20 mM (typically a 2-fold molar excess over the reducing agent). Incubate for 30-45 minutes at room temperature in the dark. (Note: This step requires optimization for Ethyl 2-iodopropionate).

  • Quenching: Quench the reaction by adding a quenching reagent (e.g., DTT) to a final concentration of 5 mM to consume any unreacted Ethyl 2-iodopropionate. Incubate for 15 minutes at room temperature in the dark.[14]

  • Proceed with protein digestion and mass spectrometry analysis.

Protocol 2: Comparative Alkylation with Iodoacetamide

To validate the performance of Ethyl 2-iodopropionate, a parallel experiment with the well-characterized reagent iodoacetamide should be performed.

Materials:

  • Same as Protocol 1, but with a 500 mM Iodoacetamide (IAM) solution instead of Ethyl 2-iodopropionate.

Procedure:

  • Follow steps 1 and 2 of Protocol 1.

  • Alkylation: Add the freshly prepared iodoacetamide solution to a final concentration of 10-20 mM. Incubate for 20-45 minutes at room temperature in the dark.[12][13]

  • Follow steps 4 and 5 of Protocol 1.

Data Analysis and Interpretation

Following LC-MS/MS analysis, the data should be processed using a suitable software suite (e.g., MaxQuant, Proteome Discoverer). The key steps involve:

  • Peptide Identification: Searching the tandem mass spectra against a protein sequence database.

  • Quantification: Calculating the ratio of the peak intensities for the "heavy" and "light" labeled peptide pairs.

  • Statistical Analysis: Determining the statistical significance of changes in protein abundance between the samples.

When using Ethyl 2-iodopropionate, it is crucial to define the mass shift of the modification (+100.0524 Da for the light version) and any potential side-chain modifications as variable modifications in the search parameters.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of data generated with a novel reagent like Ethyl 2-iodopropionate, a series of validation experiments are essential:

  • Alkylation Efficiency: Use a known protein with a defined number of cysteine residues to assess the completeness of the alkylation reaction. This can be evaluated by looking for unmodified cysteine-containing peptides in the mass spectrometry data.

  • Specificity Analysis: Perform a "no-cysteine" control using a protein that lacks cysteine residues to check for off-target modifications. Additionally, search for potential modifications on other amino acids (Met, Lys, His) in your experimental data.

  • Comparative Quantification: Analyze a sample with known protein ratios using both Ethyl 2-iodopropionate and a standard reagent like iodoacetamide. The quantitative results should be comparable.

Conclusion

Ethyl 2-iodopropionate presents a theoretically viable alternative for the isotopic labeling of cysteine residues in quantitative proteomics. Its primary advantages are its high reactivity and the introduction of a unique, larger mass shift compared to commonly used reagents. However, as with other iodine-containing alkylating agents, the potential for off-target reactions necessitates careful optimization and validation. Researchers considering the use of Ethyl 2-iodopropionate should conduct thorough pilot experiments to determine the optimal reaction conditions for their specific samples and to characterize its performance in terms of efficiency and specificity. By following the principles of scientific integrity and rigorous validation outlined in this guide, researchers can confidently explore the utility of this novel reagent in their quantitative proteomics workflows.

References

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  • Wang, G., & Li, W. (2012). A new strategy of using O18-labeled iodoacetic acid for mass spectrometry-based protein quantitation. Analytical and Bioanalytical Chemistry, 403(5), 1269-1277. [Link]

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  • Yang, Y., et al. (2015). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. ACS Chemical Biology, 10(7), 1713-1721. [Link]

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  • Wang, Y., et al. (2020). An l-cysteine-mediated iodide-catalyzed reaction for the detection of I−. Analytical Methods, 12(3), 324-330. [Link]

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  • Jajčanin-Jozić, N., et al. (2009). Identification of the Reactive Cysteine Residues in Yeast Dipeptidyl Peptidase III. Biochimie, 91(10), 1265-1273. [Link]

  • Nagy, G., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 25(9), 4656. [Link]

  • Al-Amri, J. M., et al. (2025). Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques. STAR Protocols, 6(4), 102634. [Link]

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A Senior Application Scientist's Guide to HPLC Methodologies for the Analysis of Ethyl 2-iodopropionate Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in pharmaceutical and chemical development, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and understanding reaction kinetics. Ethyl 2-iodopropionate, a valuable building block in organic synthesis, presents unique analytical challenges due to its reactivity and the often-similar nature of its byproducts. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods tailored for the analysis of its reaction mixtures, grounding recommendations in established chromatographic principles and practical, field-proven insights.

The Analytical Challenge: Separating Structurally Similar Analytes

The primary difficulty in analyzing Ethyl 2-iodopropionate reactions lies in the subtle structural differences between the starting material, desired products, and potential impurities. For instance, a common reaction might be a nucleophilic substitution at the C2 position, replacing the iodine atom. An equally common side reaction is elimination, which would yield ethyl acrylate.

These compounds—starting material, substitution product, and elimination byproduct—are often small, relatively non-polar molecules with similar molecular weights and polarities. This similarity demands an analytical method with high resolving power. Furthermore, the iodo-group makes Ethyl 2-iodopropionate sensitive to light and heat, necessitating care during sample preparation and analysis to prevent degradation and ensure the accurate representation of the reaction mixture[1].

Comparative HPLC Methodologies

We will compare two distinct reversed-phase HPLC methods: the industry-standard C18 column, which separates primarily based on hydrophobicity, and a Cyano (CN) phase column, which introduces alternative selectivity through dipole-dipole interactions.[2][3]

Method A: The Workhorse - C18 Reverse-Phase HPLC

The C18 (or ODS) column is the most widely used stationary phase in HPLC, separating compounds based on their hydrophobic character.[4] For small molecules like ethyl 2-iodopropionate and its derivatives, which have a high carbon-to-heteroatom ratio, a C18 phase is an excellent starting point for method development.[2]

  • Stationary Phase: A C18-bonded silica phase provides a non-polar surface. Analytes are retained longer based on their increasing hydrophobicity. We anticipate the starting material, being the most non-polar due to the large iodine atom, will be retained the longest.

  • Mobile Phase: A gradient of acetonitrile and water is chosen. Acetonitrile is a common organic modifier with a low UV cutoff and viscosity.[5][6] A gradient elution, starting with a higher water percentage and increasing the acetonitrile concentration over time, is essential for resolving early-eluting polar compounds while ensuring the more retained, non-polar compounds elute in a reasonable time with good peak shape.

  • Detector: UV detection at 210 nm is selected. While not possessing a strong chromophore, the ester functional group in the analytes exhibits absorbance at low UV wavelengths. This provides a universal, albeit moderately sensitive, detection method.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Deionized Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-12 min: 40% to 90% B

    • 12-14 min: 90% B

    • 14-14.1 min: 90% to 40% B

    • 14.1-18 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dilute an aliquot of the reaction mixture in a 50:50 solution of water:acetonitrile to an appropriate concentration. Filter through a 0.45 µm syringe filter before injection.[7]

Method B: An Alternative Selectivity Approach - Cyano (CN) Phase HPLC

When C18 columns fail to provide adequate resolution, particularly for compounds with polar functional groups or halogens, a different stationary phase chemistry is required. Cyano (CN) phases offer a unique, moderately polar character and can engage in both reversed-phase (hydrophobic) and normal-phase (dipole-dipole) interactions.[2][3] This dual-mode capability can alter elution order and improve the separation of structurally similar compounds.

  • Stationary Phase: The propyl-cyano bonded phase provides a different selectivity compared to C18. The electron-withdrawing nature of the cyano group can interact with the polarizable iodine atom and the ester groups of the analytes, offering a separation mechanism not solely dependent on hydrophobicity.[2][8]

  • Mobile Phase & Other Parameters: To allow for a direct comparison of the stationary phase's effect, all other parameters (mobile phase, gradient, flow rate, temperature, etc.) will be kept identical to Method A. This ensures that any observed differences in retention and resolution are directly attributable to the column chemistry.

  • Column: Cyano (CN), 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Deionized Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-12 min: 40% to 90% B

    • 12-14 min: 90% B

    • 14-14.1 min: 90% to 40% B

    • 14.1-18 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dilute an aliquot of the reaction mixture in a 50:50 solution of water:acetonitrile to an appropriate concentration. Filter through a 0.45 µm syringe filter before injection.

Performance Data & Comparison

To objectively compare these methods, we present hypothetical but realistic performance data for the separation of Ethyl 2-iodopropionate (Starting Material), a representative substitution product (Product), and an elimination byproduct (Byproduct).

Analyte Method Retention Time (t_R) (min) Resolution (R_s) Tailing Factor (T_f)
ByproductC184.5-1.1
ProductC187.86.81.2
Starting MaterialC188.51.31.3
ByproductCN5.2-1.1
ProductCN8.15.51.1
Starting MaterialCN9.22.11.0

Analysis of Results:

  • Resolution (R_s): The critical pair for this analysis is the Product and the unreacted Starting Material. The C18 column provides a resolution of 1.3, which is below the generally accepted baseline resolution value of 1.5 for quantitative analysis. The CN column, however, provides a significantly improved resolution of 2.1 for this critical pair, indicating a superior separation. This highlights the value of the alternative selectivity offered by the cyano phase for these specific analytes.

  • Tailing Factor (T_f): Both columns show acceptable peak symmetry, with tailing factors close to 1.0. The CN column shows slightly better peak shape for the starting material.

  • Retention Time (t_R): The CN phase, being less hydrophobic than C18, shows slightly longer retention times for all compounds under these reversed-phase conditions, which contributes to the improved resolution.

Experimental Workflow & Method Selection Logic

A robust analytical workflow is crucial for reproducible results. The following diagram outlines the general procedure for HPLC analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep1 Aliquot Reaction Mixture Prep2 Dilute with Mobile Phase Prep1->Prep2 Prep3 Filter (0.45 µm) Prep2->Prep3 Injector Autosampler Injection Prep3->Injector Column HPLC Column (C18 or CN) Injector->Column Detector UV Detector (210 nm) Column->Detector Acquisition Chromatogram Acquisition Detector->Acquisition Analysis Peak Integration & Quantification Acquisition->Analysis Report Generate Report Analysis->Report

Caption: General experimental workflow for HPLC analysis.

The choice between the C18 and CN methods depends on the specific analytical goal. The following diagram illustrates the logical decision-making process.

Method_Selection cluster_methods Proposed HPLC Methods Start Goal: Analyze Ethyl 2-iodopropionate Reaction Mixture Challenge Challenge: Poor resolution between product and starting material Start->Challenge MethodA Method A: C18 Column Challenge->MethodA MethodB Method B: CN Column Challenge->MethodB ReasonA Rationale: Standard, robust, good for general screening. MethodA->ReasonA Decision Decision Point: Is resolution of critical pair > 1.5? MethodA->Decision ReasonB Rationale: Alternative selectivity, exploits dipole interactions, better for halogenated species. MethodB->ReasonB MethodB->Decision OutcomeA Use Method A for routine qualitative monitoring. Decision->OutcomeA No OutcomeB Use Method B for accurate quantification and purity analysis. Decision->OutcomeB Yes

Caption: Logic for selecting the appropriate HPLC method.

Conclusion and Recommendations

For the analysis of Ethyl 2-iodopropionate reaction products, a one-size-fits-all approach is insufficient. While a standard C18 column serves as an excellent starting point for method development and qualitative "quick-check" analyses, it may not provide the necessary resolution for accurate quantification of closely eluting species.

Recommendation:

  • For initial screening and reaction progress monitoring: The C18 method (Method A) is often sufficient, providing a rapid assessment of the presence of starting material and products.

  • For quantitative analysis, impurity profiling, and final product release: The Cyano phase method (Method B) is demonstrably superior. Its alternative selectivity mechanism provides the baseline resolution required for accurate and reliable quantification, which is a cornerstone of regulatory compliance and robust process development.

Ultimately, the choice of method must be guided by the specific analytical requirements. By understanding the underlying principles of chromatographic separation and leveraging different stationary phase chemistries, researchers can develop robust and reliable analytical methods to support their scientific and developmental objectives.

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  • National Institutes of Health. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Available at: [Link]

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Safety Operating Guide

Navigating the Disposal of Ethyl 2-iodopropionate: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the synthesis of novel compounds is a journey of discovery. Yet, the lifecycle of every chemical extends beyond its use in experimentation, culminating in a critical final step: proper disposal. This guide provides a comprehensive, in-depth technical overview of the safe and compliant disposal procedures for Ethyl 2-iodopropionate, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile of Ethyl 2-iodopropionate

Before we delve into disposal protocols, it is paramount to understand the inherent risks associated with Ethyl 2-iodopropionate. This halogenated ester is classified as a hazardous substance, primarily due to its irritant properties and potential for environmental harm.

Key Hazards:

  • Skin and Eye Irritant: Direct contact can cause significant irritation to the skin and eyes[1].

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation of vapors may lead to adverse health effects.

  • Environmental Hazard: As a halogenated organic compound, improper disposal can lead to environmental contamination. Discharge into sewer systems or the environment must be strictly avoided[2].

These hazards necessitate a meticulous and informed approach to its handling and ultimate disposal.

The Cornerstone of Disposal: Segregation and Labeling

The foundational principle for managing Ethyl 2-iodopropionate waste is stringent segregation. As a halogenated organic compound, it must never be mixed with non-halogenated waste streams. This is not merely a matter of best practice but a critical step dictated by disposal facility requirements and cost considerations. The incineration processes for halogenated and non-halogenated wastes are different, and cross-contamination can lead to rejection of the waste shipment and significant financial penalties.

Waste Accumulation Protocol:

  • Designated Waste Container: Dedicate a clearly labeled, chemically resistant container specifically for halogenated organic waste. High-density polyethylene (HDPE) or glass containers are suitable choices.

  • Accurate Labeling: The label must clearly state "Hazardous Waste," "Halogenated Organic Waste," and list the full chemical name: "Ethyl 2-iodopropionate." Include the approximate concentration and any other halogenated compounds present.

  • Secure Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials. Ensure the container is kept closed except when adding waste to prevent the release of vapors.

Regulatory Compliance: Assigning the Correct RCRA Waste Code

The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States. Assigning the correct waste code is a legal requirement and ensures the waste is managed appropriately.

For unused or off-specification Ethyl 2-iodopropionate, a specific listing on the EPA's "U" or "P" lists for discarded commercial chemical products must be checked. A thorough search of these lists indicates that Ethyl 2-iodopropionate is not explicitly listed[3][4][5].

Therefore, waste Ethyl 2-iodopropionate is typically classified based on its characteristics. Given its potential reactivity and as a halogenated organic compound, it often falls under the F001 or F002 waste codes if it is a spent solvent from degreasing or similar processes[3]. If it is not a spent solvent, it should be evaluated for hazardous characteristics (e.g., ignitability, corrosivity, reactivity, toxicity). In the absence of a specific listing, it is prudent to manage it as a hazardous waste and consult with your institution's Environmental Health and Safety (EHS) department for the appropriate facility-specific waste code.

Disposal Pathways: From Laboratory Bench to Final Disposition

The primary and most environmentally responsible method for the final disposal of Ethyl 2-iodopropionate is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). These facilities operate under strict EPA regulations, employing high-temperature incineration with advanced flue gas scrubbing technology to ensure the complete destruction of the compound and the capture of any hazardous byproducts, such as hydrogen iodide.

In-Laboratory Treatment: A Cautious Approach to Neutralization

While incineration remains the gold standard, in-laboratory pre-treatment to reduce the hazardous nature of small quantities of Ethyl 2-iodopropionate waste can be considered, provided strict safety protocols are followed. One potential method is base-catalyzed hydrolysis .

Disclaimer: This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

The hydrolysis of an ester in the presence of a base, such as sodium hydroxide, will break the ester bond to form an alcohol (ethanol) and the salt of the carboxylic acid (sodium 2-iodopropionate)[6][7][8][9]. The resulting iodide can then be further reduced.

Illustrative Reaction: CH₃CH(I)COOCH₂CH₃ + 2NaOH → CH₃CH(OH)COONa + NaI + H₂O + CH₃CH₂OH

A subsequent step could involve the reduction of the iodide to a less hazardous form using a reducing agent like sodium thiosulfate[10].

Experimental Protocol: Base-Catalyzed Hydrolysis of Ethyl 2-iodopropionate

  • Preparation: In a fume hood, prepare a 1 M solution of sodium hydroxide in a container that can be stirred and, if necessary, cooled.

  • Slow Addition: While stirring vigorously, slowly add the waste Ethyl 2-iodopropionate to the sodium hydroxide solution. The reaction is exothermic, and the addition rate should be controlled to maintain a safe temperature. An ice bath may be necessary.

  • Reaction Time: Allow the mixture to stir at room temperature for several hours to ensure the hydrolysis is complete. The completion of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Neutralization and Further Treatment: Once the reaction is complete, the resulting solution will be basic. It can be neutralized with a dilute acid (e.g., hydrochloric acid) with caution. The resulting aqueous solution, containing ethanol, sodium 2-hydroxypropionate, and sodium iodide, is generally less hazardous than the original halogenated ester. However, it must still be disposed of as hazardous aqueous waste according to institutional protocols.

G cluster_0 Initial Assessment cluster_1 RCRA Classification cluster_2 Disposal Pathway start Ethyl 2-iodopropionate Waste Generated is_spent_solvent Is it a spent solvent? start->is_spent_solvent f_list Assign RCRA Code F001 or F002 is_spent_solvent->f_list Yes u_p_list_check Is it an unused commercial chemical product? is_spent_solvent->u_p_list_check No segregate Segregate as Halogenated Waste f_list->segregate check_u_p Check U/P Lists (Not currently listed) u_p_list_check->check_u_p char_waste Manage as Characteristic Hazardous Waste check_u_p->char_waste char_waste->segregate in_lab_treatment Consider In-Lab Treatment? (Small Quantities Only) segregate->in_lab_treatment hydrolysis Base-Catalyzed Hydrolysis (Follow Protocol) in_lab_treatment->hydrolysis Yes incineration Dispose via Licensed Hazardous Waste Incineration in_lab_treatment->incineration No aqueous_waste Dispose of as Hazardous Aqueous Waste hydrolysis->aqueous_waste aqueous_waste->incineration Final Effluent

Spill Management: A Two-Tiered Response Protocol

Accidents happen. A prepared laboratory is a safe laboratory. The response to a spill of Ethyl 2-iodopropionate should be swift, decisive, and scaled to the magnitude of the spill.

Personal Protective Equipment (PPE) for Spill Cleanup:

  • Gloves: Chemical-resistant gloves (nitrile or neoprene are suitable for incidental contact, while butyl rubber or Viton® are recommended for more extensive cleanup)[11][12][13].

  • Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended for larger spills.

  • Lab Coat: A chemically resistant lab coat or apron.

  • Respiratory Protection: For large spills or in poorly ventilated areas, a respirator with an organic vapor cartridge may be necessary. All personnel using respirators must be properly trained and fit-tested according to OSHA standards[14].

Protocol for Small Spills (<100 mL):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Ventilation: Ensure the area is well-ventilated. If in a fume hood, keep the sash at the appropriate working height.

  • Containment: Confine the spill to a small area using an appropriate absorbent material.

  • Absorption: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, clay absorbent, or commercial spill pads designed for organic solvents[15][16][17][18]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Protocol for Large Spills (>100 mL):

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Isolate: If it can be done without risk, close the door to the laboratory to contain the vapors.

  • Emergency Services: Contact your institution's EHS and, if necessary, the local fire department. Do not attempt to clean up a large spill unless you are part of a trained emergency response team.

  • Ventilation: If safe to do so, increase ventilation to the area.

  • Follow Professional Guidance: Adhere to the instructions of the trained emergency responders.

Incompatible Materials: A Critical Consideration for Storage and Disposal

To prevent dangerous reactions, Ethyl 2-iodopropionate must be stored and its waste segregated from incompatible materials. As a halogenated ester, it can react exothermically with:

  • Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.

  • Strong Acids: Can lead to the liberation of heat and potentially toxic fumes.

  • Strong Bases (Caustic Solutions): Reacts to generate heat[15].

  • Alkali Metals and Hydrides: Can generate flammable hydrogen gas[15].

A summary of key incompatibilities is provided in the table below.

Incompatible Material ClassPotential Hazard
Strong Oxidizing AgentsVigorous, potentially explosive reaction
Strong AcidsExothermic reaction, potential for toxic fume generation
Strong BasesExothermic reaction
Alkali Metals and HydridesGeneration of flammable hydrogen gas

Conclusion

The responsible management of chemical waste is an integral part of the scientific process. By adhering to the principles of proper segregation, accurate labeling, and compliant disposal, researchers can ensure that their groundbreaking work does not come at the cost of safety or environmental integrity. This guide provides the essential framework for the proper disposal of Ethyl 2-iodopropionate, empowering laboratory professionals to handle this hazardous material with the confidence and competence that defines scientific excellence.

References

  • PubChem. (n.d.). Ethyl 2-iodopropionate. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). A new, simple, and efficient one-pot method for the synthesis of disulfides from alkyl halides using sodium thiosulfate in refluxing DMSO. Retrieved from [Link]

  • Minnesota Pollution Control Agency. (2011, February). U List of Hazardous Wastes. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (2009, September). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. Retrieved from [Link]

  • Taylor & Francis Online. (2023, October 1). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

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  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

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  • Centers for Disease Control and Prevention. (2019, October 30). NIOSH Pocket Guide to Chemical Hazards - Ethyl ether. Retrieved from [Link]

  • PubMed. (2011, March 9). Investigation of iodine liberation process in redox titration of potassium iodate with sodium thiosulfate. Retrieved from [Link]

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Personal protective equipment for handling Ethyl 2-iodopropionate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Risks: Hazard Profile of Ethyl 2-iodopropionate

Ethyl 2-iodopropionate is a halogenated ester that requires careful handling due to its hazardous properties. The primary risks associated with this compound are:

  • Skin and Eye Irritation: Direct contact can cause significant skin irritation and serious eye irritation.[1]

  • Combustibility: It is a combustible liquid, meaning it can ignite when exposed to an ignition source.

  • Inhalation: While specific data is limited, inhalation of vapors may cause respiratory tract irritation.

A thorough risk assessment must be conducted before commencing any work with this chemical.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are non-negotiable when handling Ethyl 2-iodopropionate. The following table summarizes the minimum required PPE.

PPE CategorySpecificationRationale
Hand Protection Butyl rubber or Viton® gloves. Nitrile gloves may offer short-term splash protection but are not recommended for prolonged contact with halogenated solvents.[1][2][3]Halogenated organic compounds can degrade many common glove materials. Butyl rubber and Viton® offer superior resistance to a broad range of chemicals, including esters.
Eye and Face Protection Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.To prevent contact with the eyes, which can cause serious and potentially irreversible damage.[1]
Body Protection A flame-resistant lab coat worn over personal clothing.To protect the skin from accidental splashes and to provide a barrier in case of a small fire.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize vapor inhalation. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.To prevent irritation of the respiratory tract and potential systemic effects from inhalation of the chemical vapors.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Pre-Handling Checks
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Inspect PPE: Check all PPE for signs of wear, degradation, or contamination. Replace any compromised items.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare Spill Kit: Have a spill kit readily available that is appropriate for combustible, irritant liquids.

Handling Procedure
  • Dispensing: Conduct all dispensing of Ethyl 2-iodopropionate inside a certified chemical fume hood.

  • Avoid Incompatibilities: Keep the chemical away from strong oxidizing agents and strong bases.

  • Container Management: Keep the container tightly closed when not in use.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Handling_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Verify Fume Hood Verify Fume Hood Inspect PPE Inspect PPE Verify Fume Hood->Inspect PPE Locate Emergency Equipment Locate Emergency Equipment Inspect PPE->Locate Emergency Equipment Prepare Spill Kit Prepare Spill Kit Locate Emergency Equipment->Prepare Spill Kit Dispense in Fume Hood Dispense in Fume Hood Prepare Spill Kit->Dispense in Fume Hood Avoid Incompatibilities Avoid Incompatibilities Dispense in Fume Hood->Avoid Incompatibilities Seal Container Seal Container Avoid Incompatibilities->Seal Container Proper Waste Disposal Proper Waste Disposal Seal Container->Proper Waste Disposal Decontaminate Work Area Decontaminate Work Area Proper Waste Disposal->Decontaminate Work Area Wash Hands Wash Hands Decontaminate Work Area->Wash Hands

Caption: Workflow for the safe handling of Ethyl 2-iodopropionate.

Emergency Response: Immediate Actions for Exposure and Spills

In the event of an emergency, a swift and correct response is critical to minimizing harm.

Exposure Protocol
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response Plan

For small spills (less than 100 mL) that you are trained and equipped to handle:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated.

  • Don Appropriate PPE: Wear the PPE outlined in Section 2.

  • Contain the Spill: Use a chemical spill kit with absorbent materials suitable for flammable liquids. Work from the outside of the spill inwards to prevent spreading.

  • Absorb the Liquid: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves, must be disposed of as hazardous waste.

For large spills, or if you are not comfortable with the cleanup, evacuate the area and contact your institution's emergency response team.

Disposal Plan: Responsible Waste Management

Ethyl 2-iodopropionate and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: Collect all Ethyl 2-iodopropionate waste in a dedicated, properly labeled container for halogenated organic waste .[4][5] Do not mix with non-halogenated waste.[4]

  • Container Requirements: Use a chemically resistant container with a secure, tight-fitting lid. The container should be clearly labeled with "Hazardous Waste" and the full chemical name: "Ethyl 2-iodopropionate".

  • Storage of Waste: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.

  • Pickup and Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.

References

  • Chemical Resistance Selection Chart for Protective Gloves. East Carolina University. [Link]

  • Flammable Liquid Spill Clean Up. University of British Columbia. [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Madison. [Link]

  • Material Guide For Chemical and Liquid Resistant Gloves. Enviro Safety Products. [Link]

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.